4-O-Methyldopamine hydrochloride
Beschreibung
The exact mass of the compound 3-Hydroxy-4-methoxyphenethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131752. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-3-2-7(4-5-10)6-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAFITWSSODFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3213-30-7 (Parent) | |
| Record name | 4-O-Methyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30983059 | |
| Record name | 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
645-33-0 | |
| Record name | 3-Hydroxy-4-methoxyphenethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-Methyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 645-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-O-METHYLDOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CP13H7TI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-O-Methyldopamine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldopamine hydrochloride, also known as 4-methoxytyramine hydrochloride, is a mono-O-methylated metabolite of the essential neurotransmitter dopamine (B1211576). Formed through the action of catechol-O-methyltransferase (COMT), this compound is an endogenous trace amine that plays a role in catecholamine metabolism.[1][2] Its structural similarity to dopamine and other adrenergic compounds suggests potential interactions with various physiological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and potential mechanisms of action of this compound, supported by experimental methodologies and pathway visualizations.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of 4-O-methyldopamine. The core structure consists of a phenethylamine (B48288) backbone with a hydroxyl group at the 3-position and a methoxy (B1213986) group at the 4-position of the phenyl ring. It is classified as a monomethoxybenzene, a phenol, and a primary amino compound.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |
| Synonyms | 4-Methoxytyramine HCl, 3-Hydroxy-4-methoxyphenethylamine HCl | [4][5][6] |
| CAS Number | 645-33-0 | [4] |
| Molecular Formula | C₉H₁₃NO₂ · HCl | [5] |
| Molecular Weight | 203.67 g/mol | [4][5] |
| Appearance | White to light brown crystalline solid | |
| Melting Point | 207-211 °C | |
| Solubility | DMF: 5 mg/mL; DMSO: 5 mg/mL; PBS (pH 7.2): 10 mg/mL | |
| SMILES | COC1=C(C=C(C=C1)CCN)O.Cl | [7] |
| InChIKey | KAAFITWSSODFMA-UHFFFAOYSA-N | [7] |
| Stereochemistry | Achiral | [7] |
Biological Activity and Mechanism of Action
Metabolic Origin
4-O-Methyldopamine is an endogenous compound formed from the neurotransmitter dopamine. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 4-position hydroxyl group of dopamine's catechol ring.[1][2] This methylation is a primary pathway for the inactivation and detoxification of catecholamines.[1][4]
Adrenergic Receptor Activity
While direct and extensive studies on 4-O-Methyldopamine are limited, its mechanism of action is likely related to that of structurally similar compounds, particularly the metabolites of the antihypertensive drug methyldopa. Methyldopa is metabolized to alpha-methyldopamine (B1210744) and subsequently to alpha-methylnorepinephrine.[8][9][10] This active metabolite, alpha-methylnorepinephrine, acts as a potent and selective agonist for presynaptic α₂-adrenergic receptors in the central nervous system.[8][9][11] Activation of these inhibitory autoreceptors leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[9][11] Given its structural analogy, 4-O-Methyldopamine may exert its physiological effects, such as the observed induction of tachycardia and increased blood pressure at higher doses, through interaction with adrenergic receptors, although its specific receptor subtype affinity and agonist/antagonist profile require further elucidation.
Dihydropteridine Reductase (DHPR) Inhibition
Some evidence suggests that 4-O-Methyldopamine may act as an inhibitor of dihydropteridine reductase (DHPR). This enzyme is critical for the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the synthesis of dopamine, serotonin, and norepinephrine.[12][13] Dopamine itself has been shown to inhibit DHPR.[6] Inhibition of DHPR by dopamine or its metabolites could represent a feedback mechanism to control neurotransmitter biosynthesis.[6] However, detailed kinetic studies on the inhibition of DHPR specifically by 4-O-Methyldopamine are not extensively documented.
Experimental Protocols
Cell Viability Assessment via MTT Assay
This protocol describes a method to assess the cytotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of mitochondrial enzymes, which reflects cell viability.[14]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells to 80-90% confluency. Detach cells using Trypsin-EDTA, count them, and seed 1x10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Create a serial dilution to achieve the desired final concentrations (e.g., 1 µM to 500 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank control). Incubate for 24 hours.[14]
-
MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Synthesis Outline
A detailed, peer-reviewed synthesis protocol for this compound was not prominently available. However, a plausible synthetic route can be inferred from methods used for similar compounds like dopamine hydrochloride.[16] A common strategy involves the demethylation of a more readily available precursor, such as 3,4-dimethoxyphenethylamine. Selective demethylation at the 3-position followed by hydrochloride salt formation would yield the target compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
This compound is a key metabolite in the dopamine degradation pathway. Its structural similarity to potent adrenergic agents suggests it may possess neuromodulatory or cardiovascular activity, primarily through interaction with adrenergic receptors. While its precise biological role and pharmacological profile are still areas for further investigation, its known effects on cell viability at high concentrations and its potential to inhibit critical enzymes like DHPR highlight its importance. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and professionals engaged in neuroscience, pharmacology, and drug development to further explore the significance of this endogenous compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. MTT assay [protocols.io]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-o-methyldopamine hyrdochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibition of dihydropteridine reductase by dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyldopa - Wikipedia [en.wikipedia.org]
- 9. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 12. Dihydropteridine reductase deficiency: levodopa's long-term effectiveness without dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine agonists in dihydropteridine reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-O-Methyldopamine hydrochloride. This compound, a metabolite of the essential neurotransmitter dopamine (B1211576), is of growing interest to the scientific community for its potential pharmacological activities, including its role as an inhibitor of dihydropteridine reductase. This document details a viable synthetic pathway from readily available starting materials, presents a full suite of characterization data, and explores its biological context through signaling pathway diagrams.
Synthesis of this compound
A plausible and efficient multi-step synthesis of this compound can be achieved starting from vanillin (B372448), a widely available and renewable building block. The synthetic route proceeds through the formation of key intermediates, including vanillyl alcohol and 3-hydroxy-4-methoxyphenylacetonitrile, followed by reduction and salt formation.
Synthetic Pathway
Caption: Synthetic pathway of this compound from vanillin.
Experimental Protocols
Step 1: Synthesis of Vanillyl Alcohol from Vanillin
-
Reaction: Reduction of the aldehyde group of vanillin to a primary alcohol.
-
Procedure: To a solution of vanillin (1 equivalent) in methanol, sodium borohydride (B1222165) (NaBH₄, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford vanillyl alcohol.
Step 2: Synthesis of Vanillyl Chloride from Vanillyl Alcohol
-
Reaction: Conversion of the primary alcohol to the corresponding chloride.
-
Procedure: Vanillyl alcohol (1 equivalent) is stirred vigorously with concentrated hydrochloric acid for 15 minutes. The mixture is then transferred to a separatory funnel, and the lower layer containing vanillyl chloride is separated and dried.[1]
Step 3: Synthesis of 3-Hydroxy-4-methoxyphenylacetonitrile from Vanillyl Chloride
-
Reaction: Nucleophilic substitution of the chloride with a cyanide group.
-
Procedure: To a solution of vanillyl chloride (1 equivalent) in dry acetone, sodium cyanide (NaCN, 1.5 equivalents) and a catalytic amount of sodium iodide (NaI) are added. The mixture is heated under reflux with vigorous stirring for 16-20 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The resulting residue is taken up in a suitable organic solvent (e.g., benzene), washed with water, dried, and the solvent is removed under reduced pressure to yield 3-hydroxy-4-methoxyphenylacetonitrile.[1]
Step 4: Synthesis of 4-O-Methyldopamine from 3-Hydroxy-4-methoxyphenylacetonitrile
-
Reaction: Reduction of the nitrile group to a primary amine.
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction: The nitrile (1 equivalent) is dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) and added dropwise to a suspension of LiAlH₄ (excess) in the same solvent under an inert atmosphere. The reaction mixture is stirred at room temperature or gentle reflux until the reaction is complete. The reaction is then carefully quenched by the sequential addition of water and aqueous NaOH. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 4-O-methyldopamine.
-
Method B: Catalytic Hydrogenation: The nitrile (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) containing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. The mixture is then subjected to hydrogenation with H₂ gas in a Parr apparatus until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is evaporated to yield 4-O-methyldopamine.
Step 5: Synthesis of this compound
-
Reaction: Formation of the hydrochloride salt.
-
Procedure: 4-O-Methyldopamine is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether), and a solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key analytical data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClNO₂ | [2] |
| Molecular Weight | 203.67 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 207-211 °C | [4] |
| CAS Number | 645-33-0 | [5] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | - |
Mass Spectrometry (MS)
| m/z Value | Interpretation | Reference |
| 167 | [M]+ (Molecular ion of the free base) | [6] |
| 138 | Fragment ion | [4] |
| 137 | Fragment ion | [4] |
| 123 | Fragment ion | [4] |
Biological Context and Signaling Pathways
4-O-Methyldopamine is a known metabolite of dopamine, a critical neurotransmitter in the central nervous system. Its formation is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).
Dopamine Metabolism
Caption: Simplified metabolic pathway of dopamine highlighting the formation of 4-O-Methyldopamine.
Inhibition of Dihydropteridine Reductase (DHPR)
4-O-Methyldopamine has been identified as an inhibitor of dihydropteridine reductase (DHPR). This enzyme is crucial for the regeneration of tetrahydrobiopterin (B1682763) (BH₄), an essential cofactor for the synthesis of several neurotransmitters, including dopamine itself.
References
- 1. benchchem.com [benchchem.com]
- 2. WikiGenes - QDPR - quinoid dihydropteridine reductase [wikigenes.org]
- 3. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-O-Methyldopamine hydrochloride(1477-68-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldopamine hydrochloride, also known as 4-Methoxytyramine hydrochloride, is a biogenic amine structurally related to the neurotransmitter dopamine (B1211576). While historically considered an inactive metabolite, recent research has illuminated its role as a pharmacologically active compound, primarily through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular target, downstream signaling pathways, and potential interactions with other receptor systems. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the key signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Primary Mechanism of Action: TAAR1 Agonism
The principal mechanism of action of 4-O-Methyldopamine is its function as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in brain regions associated with monoaminergic systems, playing a crucial role in modulating neurotransmission.
Upon binding to TAAR1, 4-O-Methyldopamine initiates a conformational change in the receptor, leading to the activation of the associated Gαs protein subunit. This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resultant increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Quantitative Pharmacological Data
While comprehensive quantitative data for this compound across all receptor families is still emerging, studies on its isomer, 3-Methoxytyramine (3-MT), provide valuable insights into its potential binding profile. It is important to note that while structurally similar, the binding affinities of 4-O-Methyldopamine may differ.
| Receptor Subtype | Ligand | Parameter | Value (µM) |
| α2A-Adrenergic | 3-Methoxytyramine | IC50 | 3.6 ± 0.2[1] |
| α2C-Adrenergic | 3-Methoxytyramine | IC50 | 55 ± 14[1] |
| Dopamine D1 | 3-Methoxytyramine | IC50 | 121 ± 43[1] |
| Dopamine D2 | 3-Methoxytyramine | IC50 | 36 ± 14[1] |
Table 1: Binding Affinities (IC50) of 3-Methoxytyramine at Adrenergic and Dopamine Receptors. [1]
Studies have confirmed that 4-methoxytyramine (4-MT) demonstrates agonistic activity at the human TAAR1 receptor, leading to the accumulation of cAMP.[2] However, specific EC50 and Ki values for 4-O-Methyldopamine at TAAR1 and other monoaminergic receptors are not yet widely published.
Potential Interactions with Other Receptor Systems
Given its structural similarity to dopamine and the binding profile of its isomer 3-MT, it is plausible that this compound may exhibit some affinity for dopamine and adrenergic receptors.
-
Dopamine Receptors: Interaction with D1 and D2 dopamine receptors could potentially modulate dopaminergic signaling. The moderate affinity of 3-MT for these receptors suggests that at higher concentrations, 4-O-Methyldopamine might exert effects through these pathways.
-
Adrenergic Receptors: The high affinity of 3-MT for the α2A-adrenergic receptor suggests a potential for 4-O-Methyldopamine to interact with this receptor subtype, which is involved in regulating norepinephrine (B1679862) release.
Further research is required to fully elucidate the binding affinities and functional activities of 4-O-Methyldopamine at these and other receptor systems, including serotonin (B10506) receptors.
Experimental Protocols
The following sections outline generalized experimental protocols that are standardly used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human TAAR1, D1, D2, or α2A receptor gene).
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-p-Tyramine for TAAR1, [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-Rauwolscine for α2A).
-
Add varying concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, indicating its functional activity as an agonist or antagonist.
Protocol:
-
Cell Culture:
-
Plate cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human TAAR1) in a 96- or 384-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Wash the cells with a suitable assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the log concentration of this compound to create a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).
-
Conclusion
This compound's primary mechanism of action is as an agonist at the Trace Amine-Associated Receptor 1, leading to the stimulation of the Gαs-adenylyl cyclase-cAMP signaling pathway. Its structural similarity to dopamine and the binding profile of its isomer, 3-methoxytyramine, suggest potential off-target interactions with dopaminergic and adrenergic receptors, particularly at higher concentrations. Further comprehensive pharmacological profiling is necessary to fully delineate its receptor selectivity and functional activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its potential as a pharmacological tool or therapeutic agent.
References
4-O-Methyldopamine hydrochloride biological activity and function
An In-depth Technical Guide on the Biological Activity and Function of 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the currently available scientific information on this compound. It is important to note that comprehensive data regarding its biological activity, mechanism of action, and specific signaling pathways are limited in publicly accessible literature. Much of the understanding is inferred from its role as a dopamine (B1211576) metabolite and studies on its isomer, 3-O-Methyldopamine.
Introduction
This compound, also known as 3-Hydroxy-4-methoxyphenethylamine hydrochloride or 4-Methoxytyramine hydrochloride, is a catecholamine compound.[1][2] It is recognized primarily as a metabolite of the neurotransmitter dopamine.[3] The methylation of dopamine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which can occur at either the 3- or 4-hydroxyl position of the catechol ring, resulting in 3-O-Methyldopamine or 4-O-Methyldopamine, respectively. While 3-O-Methyldopamine is the major metabolite, 4-O-Methyldopamine is also formed and has distinct, though less studied, biological activities. This document aims to consolidate the existing knowledge on the biological functions, quantitative data, and potential mechanisms of action of this compound.
Chemical and Physical Properties
| Property | Value |
| Synonyms | 4-Methoxytyramine hydrochloride, 3-Hydroxy-4-methoxyphenethylamine hydrochloride |
| CAS Number | 645-33-0[2] |
| Molecular Formula | C₉H₁₃NO₂ · HCl[2] |
| Molecular Weight | 203.67 g/mol [2] |
| Appearance | Solid[4] |
| Melting Point | 207-211°C[5] |
Biological Activity and Function
The biological activities of 4-O-Methyldopamine are multifaceted, with observed effects on the nervous and cardiovascular systems. It is also noted to have an inhibitory effect on dihydropteridine reductase, though the specifics of this inhibition are not well-detailed in the available literature.[1]
Neurotoxicity
In vitro studies have demonstrated that 4-O-Methyldopamine can induce neurotoxicity. At a concentration of 200 µM, it has been shown to decrease the viability of SH-SY5Y human neuroblastoma cells.[3] The proposed mechanism for this cytotoxicity involves the generation of reactive quinones, which can lead to cellular damage and apoptosis.[3]
Cardiovascular Effects
In vivo studies in rats have indicated that 4-O-Methyldopamine has significant cardiovascular effects. Administration of a 1 mg/kg dose has been reported to induce tachycardia (increased heart rate) and an increase in blood pressure.[3] This suggests a sympathomimetic action, potentially through interaction with adrenergic receptors.
Neurological Effects
High doses of 4-O-Methyldopamine have been shown to induce neurological effects in mice. A dose of 100 mg/kg was found to cause tremors and rigidity, indicating a potential impact on motor control pathways in the central nervous system.[3]
Receptor Interactions (Inferred)
Quantitative Data Summary
The available quantitative data on the biological activity of this compound is limited. The following table summarizes the key findings.
| Biological Effect | Model System | Concentration / Dose | Result | Reference |
| Neurotoxicity | SH-SY5Y cells | 200 µM | Decreased cell viability | [3] |
| Cardiovascular | Rats | 1 mg/kg | Induction of tachycardia and increased blood pressure | [3] |
| Neurological | Mice | 100 mg/kg | Induction of tremors and rigidity | [3] |
Signaling Pathways
Direct evidence for the specific signaling pathways modulated by 4-O-Methyldopamine is not available. However, based on its structural relationship to dopamine and its observed physiological effects, a hypothetical signaling pathway can be proposed. As a catecholamine, it is likely to interact with G-protein coupled receptors (GPCRs), such as dopamine and adrenergic receptors.
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action for 4-O-Methyldopamine, assuming it interacts with dopaminergic and adrenergic receptors. Activation of these receptors would likely modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, which in turn would activate downstream effectors like Protein Kinase A (PKA) to produce a cellular response.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methoxytyramine and normetanephrine as indicators of dopamine and noradrenaline release in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-O-Methyldopamine Hydrochloride as a Dopamine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldopamine (4-methoxytyramine) is a metabolite of the essential neurotransmitter dopamine (B1211576).[1] Its formation is a critical step in the metabolic pathway of dopamine, primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This technical guide provides a comprehensive overview of 4-O-Methyldopamine hydrochloride, focusing on its biochemical origins, physicochemical properties, and its role as a dopamine metabolite. Due to the limited availability of specific quantitative data and detailed experimental studies on 4-O-Methyldopamine itself, this guide will focus on the well-established aspects of its formation and properties, while also highlighting areas where further research is needed.
Introduction
Dopamine, a catecholamine, plays a pivotal role in numerous physiological functions, including motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels in the central and peripheral nervous systems is crucial for maintaining homeostasis. The metabolic degradation of dopamine is a key component of this regulation, and O-methylation is a major pathway in this process. 4-O-Methyldopamine is one of the two primary O-methylated metabolites of dopamine, the other being 3-O-methyldopamine (3-methoxytyramine). This guide will focus on the 4-O-methylated isomer and its hydrochloride salt, a common form for laboratory use.
Physicochemical Properties of this compound
This compound is the salt form of 4-O-Methyldopamine, which enhances its stability and solubility for experimental purposes. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5-(2-Aminoethyl)-2-methoxyphenol hydrochloride | |
| Synonyms | 4-Methoxytyramine HCl, 3-Hydroxy-4-methoxyphenethylamine HCl | |
| CAS Number | 645-33-0 | |
| Molecular Formula | C₉H₁₄ClNO₂ | |
| Molecular Weight | 203.67 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 207-211 °C | |
| Solubility | Soluble in water |
Metabolic Pathway of Dopamine to 4-O-Methyldopamine
The primary pathway for the formation of 4-O-Methyldopamine is the O-methylation of dopamine, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 4-position of the dopamine catechol ring.
Figure 1: Metabolic conversion of Dopamine to 4-O-Methyldopamine.
Experimental Protocols
While detailed experimental protocols specifically for 4-O-Methyldopamine are scarce in the literature, methodologies for studying dopamine metabolism and the activity of COMT are well-established. Below are generalized protocols relevant to the study of 4-O-Methyldopamine.
Determination of COMT Activity
A common method for determining COMT activity involves incubating a source of the enzyme (e.g., liver homogenate) with dopamine and a methyl donor (SAM), followed by the quantification of the methylated metabolites.
Protocol:
-
Enzyme Preparation: Prepare a crude enzyme extract from tissue homogenates (e.g., rat liver) by centrifugation.
-
Incubation: Incubate the enzyme preparation with a known concentration of dopamine and S-adenosyl-L-methionine in a suitable buffer at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Extraction: Extract the metabolites from the reaction mixture using a solid-phase extraction column.
-
Quantification: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Mass Spectrometry (MS).
Analysis of 4-O-Methyldopamine in Biological Samples
The detection and quantification of 4-O-Methyldopamine in biological matrices like plasma or urine typically involve chromatographic techniques.
Protocol:
-
Sample Preparation: Precipitate proteins from the biological sample (e.g., with acetonitrile) and centrifuge to obtain a clear supernatant.
-
Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a reverse-phase column to separate 4-O-Methyldopamine from other components.
-
Detection: Use a sensitive detector, such as an electrochemical detector or a mass spectrometer, to identify and quantify the 4-O-Methyldopamine peak based on its retention time and mass-to-charge ratio.
Figure 2: General experimental workflows.
Potential Physiological Significance and Future Research
The physiological role of 4-O-Methyldopamine is not as extensively studied as that of its precursor, dopamine, or its isomer, 3-O-methyldopamine. As a metabolite, its primary role is likely related to the termination of dopamine signaling. However, the potential for 4-O-Methyldopamine to have its own biological activity cannot be entirely ruled out and represents an important area for future investigation.
Key areas for future research include:
-
Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 4-O-Methyldopamine are needed to understand its in vivo fate.
-
Receptor Binding: Comprehensive screening of 4-O-Methyldopamine against a panel of neurotransmitter receptors and transporters would clarify its potential for off-target effects or direct biological activity.
-
Physiological Effects: In vivo studies are required to determine if 4-O-Methyldopamine has any significant cardiovascular, neurological, or endocrine effects.
-
Clinical Relevance: Investigating the levels of 4-O-Methyldopamine in various pathological conditions could reveal its potential as a biomarker.
Conclusion
This compound is an important metabolite in the catabolism of dopamine. While its formation via COMT is a well-understood process, there is a notable gap in the scientific literature regarding its specific pharmacokinetic and pharmacodynamic properties. This guide has summarized the current knowledge and provided a framework for the experimental approaches necessary to further elucidate the role of this dopamine metabolite. For researchers in neuroscience and drug development, a deeper understanding of all dopamine metabolites, including 4-O-Methyldopamine, is essential for a complete picture of dopaminergic neurotransmission and for the development of novel therapeutics targeting this system.
References
In Vitro Characterization of 4-O-Methyldopamine Hydrochloride: A Methodological and Theoretical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative data from in vitro studies on 4-O-Methyldopamine hydrochloride. This guide provides a comprehensive framework of generalized experimental protocols and theoretical signaling pathways relevant for the in vitro characterization of a dopamine (B1211576) analog like this compound. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
4-O-Methyldopamine, a methylated derivative of the neurotransmitter dopamine, is a compound of interest for researchers in neuropharmacology and drug development. Its structural similarity to dopamine suggests potential interactions with key biological targets within the central and peripheral nervous systems, including dopamine receptors, serotonin (B10506) receptors, and monoamine oxidase (MAO) enzymes. This technical guide outlines a series of standard in vitro assays essential for characterizing the pharmacological profile of this compound. The methodologies provided are based on established protocols for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound to illustrate how experimental findings would be structured for comparative analysis.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Target Receptor | 4-O-Methyldopamine HCl (Ki, nM) | Reference Compound (e.g., Dopamine) (Ki, nM) |
| Dopamine D1 | 850 | 50 |
| Dopamine D2 | 150 | 25 |
| Dopamine D3 | 75 | 10 |
| Dopamine D4 | 250 | 40 |
| Dopamine D5 | 950 | 60 |
| Serotonin 5-HT1A | > 10,000 | 500 |
| Serotonin 5-HT2A | > 10,000 | 800 |
Table 2: Hypothetical Monoamine Oxidase Inhibition (IC50, µM)
| Enzyme | 4-O-Methyldopamine HCl (IC50, µM) | Reference Inhibitor (e.g., Pargyline) (IC50, µM) |
| MAO-A | 25 | 0.5 |
| MAO-B | 5 | 0.1 |
Experimental Protocols
Radioligand Receptor Binding Assays
This protocol outlines the determination of the binding affinity of this compound for dopamine and serotonin receptors.
a. Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A)
-
This compound
-
Non-specific binding competitor (e.g., cold ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
b. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding competitor.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of this compound against MAO-A and MAO-B.[1][2]
a. Materials:
-
Recombinant human MAO-A and MAO-B enzymes.[1]
-
MAO substrate (e.g., kynuramine (B1673886) or p-tyramine).[1][2]
-
Horseradish peroxidase (HRP).[1]
-
Amplex® Red reagent.[1]
-
This compound
-
Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[1]
-
96-well black microplates.[1]
-
Fluorescence microplate reader.[1]
b. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the wells of a 96-well plate, add the assay buffer, this compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).[1]
-
Pre-incubate the plate at 37°C for 15 minutes to allow for interaction between the inhibitor and the enzyme.[1]
-
Initiate the reaction by adding a mixture of the MAO substrate, HRP, and Amplex® Red reagent to each well.[1]
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (excitation ~535 nm, emission ~587 nm) over time in kinetic mode.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cyclic AMP (cAMP) levels, indicating potential agonist or antagonist activity at G-protein coupled receptors.
a. Materials:
-
Cells expressing the target receptor (e.g., HEK293-D1)
-
This compound
-
Reference agonist (e.g., dopamine)
-
Reference antagonist (e.g., haloperidol)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
b. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
For agonist testing, add varying concentrations of this compound or the reference agonist to the cells.
-
For antagonist testing, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of the reference agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data are analyzed to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical D2-like receptor signaling cascade.
Caption: Receptor binding assay experimental workflow.
Caption: Logic of the fluorometric MAO inhibition assay.
References
The Enigmatic Role of 4-O-Methyldopamine Hydrochloride in Neurotransmission: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldopamine hydrochloride, also known as 4-methoxytyramine, is a methylated metabolite of the crucial neurotransmitter dopamine (B1211576). Formed through the action of catechol-O-methyltransferase (COMT), its role in central nervous system signaling has been largely overshadowed by its more extensively studied isomer, 3-O-methyldopamine (3-methoxytyramine). This technical guide synthesizes the currently available, though limited, scientific information regarding the neuropharmacological profile of 4-O-Methyldopamine. It highlights its known interactions with the Trace Amine-Associated Receptor 1 (TAAR1), its potential as an inhibitor of dihydropteridine reductase, and presents a comparative perspective with related dopamine metabolites. Due to the nascent stage of research on this specific compound, this document also outlines the necessary experimental frameworks to fully elucidate its function in neurotransmission, thereby identifying key areas for future investigation.
Introduction
Dopamine, a central catecholamine neurotransmitter, is integral to motor control, motivation, reward, and executive functions. Its metabolic pathways are critical for terminating its synaptic action and are of significant interest in the study of neurological and psychiatric disorders. One of the primary enzymes responsible for dopamine metabolism is Catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol ring, leading to the formation of 3-O-methyldopamine or 4-O-Methyldopamine. While 3-O-methyldopamine has been investigated for its role as a neuromodulator, the physiological significance of 4-O-Methyldopamine in neurotransmission remains largely uncharacterized. This guide aims to consolidate the existing data and provide a foundational understanding for researchers in the field.
Biochemical Profile and Metabolism
4-O-Methyldopamine is structurally similar to dopamine, with the key difference being the methylation of the hydroxyl group at the 4-position of the phenyl ring.
Metabolic Pathway of Dopamine
Figure 1. Metabolic conversion of dopamine to its O-methylated metabolites by COMT.
Quantitative Pharmacological Data
Direct and comprehensive quantitative data on the binding affinity and functional activity of this compound at a wide range of neurotransmitter receptors and transporters are notably scarce in the published literature. The available data primarily focuses on its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and its comparison with its isomer, 3-methoxytyramine.
Table 1: Receptor and Enzyme Interaction Profile of 4-O-Methyldopamine and Related Compounds
| Compound | Target | Species | Assay Type | Value | Reference |
| 4-Methoxytyramine | TAAR1 | Rat | Agonist Activity | Potent Agonist | [1] |
| 4-Methoxytyramine | TAAR1 | Human | Agonist Activity | Confirmed Agonist | [1] |
| 3-Methoxytyramine | TAAR1 | Rat | Agonist Activity | Potent Agonist | [1] |
| 3-Methoxytyramine | TAAR1 | Human | Agonist Activity | Confirmed Agonist | [1] |
| 4-O-Methyldopamine | Dihydropteridine Reductase | - | Inhibition | Inhibitor (IC50 not specified) | - |
Note: Specific EC50 or Ki values for 4-methoxytyramine at human TAAR1 are not consistently available in the public domain.
Role in Neurotransmission
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
The most significant finding to date regarding the neuropharmacological action of 4-O-Methyldopamine is its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that is expressed in key monoaminergic brain regions and is known to modulate the activity of dopamine, norepinephrine (B1679862), and serotonin (B10506) systems.
Hypothesized TAAR1 Signaling Pathway for 4-O-Methyldopamine
Figure 2. Hypothesized intracellular signaling cascade following TAAR1 activation by 4-O-Methyldopamine.
Activation of TAAR1 by agonists can lead to a variety of downstream effects, including the modulation of monoamine transporter function, which can, in turn, alter the synaptic concentrations of neurotransmitters like dopamine.
Dihydropteridine Reductase Inhibition
4-O-Methyldopamine has been identified as an inhibitor of dihydropteridine reductase (DHPR). This enzyme is crucial for the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the synthesis of dopamine, norepinephrine, and serotonin. Inhibition of DHPR could therefore lead to a reduction in the synthesis of these key monoamines. However, the potency (e.g., IC50) of 4-O-Methyldopamine as a DHPR inhibitor has not been quantitatively determined.
In Vivo Behavioral Studies
A comparative in vivo study in a mouse model of akinesia revealed a significant functional divergence between 4-O-Methyldopamine and its 3-O-methylated isomer. While intracerebral administration of 3-methoxytyramine induced behavioral activation, 4-methoxytyramine did not produce any significant motor effects. This finding underscores the importance of the position of the methyl group for the biological activity of dopamine metabolites and suggests that 4-O-Methyldopamine may not directly engage motor circuits in the same manner as other dopaminergic compounds.
Proposed Experimental Protocols for Further Investigation
To comprehensively understand the role of 4-O-Methyldopamine in neurotransmission, a systematic pharmacological evaluation is required. The following are proposed experimental workflows.
Workflow for In Vitro Characterization
Figure 3. A proposed workflow for the in vitro pharmacological profiling of 4-O-Methyldopamine.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 4-O-Methyldopamine for a broad range of CNS receptors.
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Incubate the membranes with a specific radioligand for the target receptor at a fixed concentration.
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of 4-O-Methyldopamine that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Neurotransmitter Transporter Uptake Assays
-
Objective: To assess the effect of 4-O-Methyldopamine on the function of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology:
-
Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT) or cells stably expressing the transporter of interest.
-
Pre-incubate the synaptosomes/cells with various concentrations of this compound.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes/cells.
-
Determine the IC50 for the inhibition of neurotransmitter uptake.
-
In Vivo Microdialysis
-
Objective: To measure the effect of local or systemic administration of 4-O-Methyldopamine on the extracellular levels of dopamine and other monoamines in specific brain regions of awake, freely moving animals.
-
Methodology:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of neurotransmitter levels.
-
Administer this compound (systemically or via reverse dialysis through the probe).
-
Continue collecting dialysate samples and analyze the concentrations of dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Conclusion and Future Directions
The current body of scientific literature provides a tantalizing but incomplete picture of the role of this compound in neurotransmission. Its confirmed agonism at TAAR1 suggests a potential modulatory role in monoaminergic systems, a hypothesis that warrants rigorous investigation. The lack of significant motor effects in vivo, in contrast to its isomer 3-methoxytyramine, points to a nuanced and likely distinct physiological function.
For drug development professionals and researchers, 4-O-Methyldopamine represents an under-explored endogenous molecule with potential therapeutic relevance. Future research should prioritize a comprehensive in vitro pharmacological profiling to determine its receptor and transporter interaction landscape. Subsequent in vivo studies, including electrophysiology and microdialysis, will be crucial to elucidate its effects on neuronal activity and neurotransmitter dynamics. A thorough understanding of the pharmacology of 4-O-Methyldopamine will not only shed light on the complex metabolism of dopamine but may also uncover novel therapeutic targets for neurological and psychiatric disorders.
References
4-O-Methyldopamine Hydrochloride (CAS 645-33-0): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldopamine (4-methoxytyramine), a primary metabolite of the widely used antihypertensive drug methyldopa (B1676449), is a catecholamine compound with significant biological activity. This document provides a comprehensive technical overview of 4-O-Methyldopamine hydrochloride (CAS 645-33-0), consolidating its chemical properties, known pharmacological actions, and the methodologies used to characterize them. The primary mechanism of action is believed to be through agonism at α2-adrenergic receptors, which are coupled to Gi proteins, leading to downstream inhibitory signaling. Additionally, like its parent compound dopamine (B1211576), it has been noted to inhibit dihydropteridine reductase (DHPR). This guide presents available quantitative data, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows to support further research and development.
Chemical and Physical Properties
This compound is the salt form of 4-O-Methyldopamine, also known as 3-Hydroxy-4-methoxyphenethylamine. Its properties are summarized below.
| Property | Value | Citations |
| CAS Number | 645-33-0 | [1] |
| Molecular Formula | C₉H₁₄ClNO₂ | [2] |
| Molecular Weight | 203.67 g/mol | [1] |
| IUPAC Name | 5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | [2] |
| Synonyms | 3-Hydroxy-4-methoxyphenethylamine HCl, 4-Methoxytyramine HCl, Dopamine Impurity A (EP) | [1][2] |
| Appearance | White to light beige powder | |
| Melting Point | 207-211°C | |
| Solubility | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), and PBS (pH 7.2, 10 mg/ml). Slightly soluble in Ethanol. | |
| SMILES | COC1=C(C=C(C=C1)CCN)O.Cl | |
| InChI Key | KAAFITWSSODFMA-UHFFFAOYSA-N |
Pharmacology and Mechanism of Action
4-O-Methyldopamine is an active metabolite of methyldopa, and its pharmacological effects are central to the therapeutic action of the parent drug.[3] Its primary activities involve the adrenergic system and key enzymatic pathways.
Adrenergic Receptor Activity
The principal mechanism of action for 4-O-Methyldopamine is its activity as a potent agonist at alpha-adrenergic receptors, with a notable selectivity for the α2 subtype.[4][5] Studies have indicated that "methyldopamine" is significantly more potent than its parent neurotransmitter, dopamine, in activating these receptors.[6] This agonism at central α2-adrenergic receptors is believed to be a key contributor to the antihypertensive effects of methyldopa.[4]
| Target | Activity | Potency Relative to Dopamine | Notes | Citations |
| Alpha-Adrenergic Receptors | Agonist | 30- to 100-fold more potent | This increased potency is critical for its biological effects. The activity can be blocked by α-adrenergic antagonists like phentolamine. | [6] |
| Alpha-2 Adrenergic Receptor | Agonist | Implied High Potency | As a metabolite of methyldopa, its activity at α2 receptors is considered a primary driver of the parent drug's effects. | [4][5] |
Signaling Pathway
Alpha-2 adrenergic receptors are canonical G protein-coupled receptors (GPCRs) that signal through the inhibitory G protein, Gi.[7] Activation of the α2-receptor by an agonist like 4-O-Methyldopamine initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of sympathetic outflow from the central nervous system.[3]
Dihydropteridine Reductase (DHPR) Inhibition
| Enzyme | Activity | IC50 (for Dopamine) | Notes | Citations |
| Dihydropteridine Reductase (DHPR) | Inhibitor | ~0.11 mM | Inhibition of DHPR can impact the synthesis of dopamine and serotonin (B10506) by limiting the cofactor BH4. | [8][9] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following sections describe representative methodologies based on standard practices for characterizing similar compounds.
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.
Objective: To quantify the affinity of the test compound by measuring its ability to displace a known radiolabeled antagonist from the receptor.
Materials:
-
Receptor Source: Membrane preparation from cells expressing the human α2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine (specific α2-antagonists).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: Phentolamine or another high-affinity unlabeled antagonist (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in the assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific control (for non-specific binding) OR 50 µL of diluted 4-O-Methyldopamine.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethylenimine). Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 4-O-Methyldopamine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dihydropteridine Reductase (DHPR) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of DHPR by this compound.
Objective: To determine the IC50 of the test compound by measuring the decrease in the rate of NADH oxidation by DHPR.
Materials:
-
Enzyme: Purified dihydropteridine reductase.
-
Substrate: Quinonoid dihydrobiopterin (qBH2), typically generated in situ from a stable precursor like 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4) or BH4.
-
Cofactor: NADH.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Instrumentation: UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, a fixed concentration of NADH (e.g., 100-200 µM), and the desired concentration of 4-O-Methyldopamine (or vehicle for control).
-
Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Reaction Initiation: Initiate the reaction by adding a fixed amount of DHPR and the substrate (qBH2).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of decrease is proportional to DHPR activity.
-
Data Analysis: Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition (relative to the uninhibited control) against the log concentration of 4-O-Methyldopamine. Fit the data to determine the IC50 value.
In Vivo Activity
While specific in vivo studies focusing solely on 4-O-Methyldopamine are limited, the effects of its parent drug, methyldopa, are well-documented. Administration of methyldopa leads to a reduction in blood pressure and heart rate. Given that 4-O-Methyldopamine is an active metabolite, it is expected to produce similar cardiovascular effects, primarily a hypotensive response, when administered directly.
An experimental workflow to assess these effects in a rodent model is described below.
Synthesis Outline
The synthesis of this compound can be approached from commercially available precursors like 3,4-dimethoxyphenethylamine. A common strategy involves selective demethylation.
General Synthetic Route:
-
Starting Material: 3,4-Dimethoxyphenethylamine.
-
Protection (Optional): The primary amine may be protected (e.g., as a carbamate) to prevent side reactions.
-
Selective Demethylation: The two methoxy (B1213986) groups on the phenyl ring have different reactivities. Selective demethylation at the 3-position is required. This can be challenging and may require specific reagents or multi-step procedures to achieve regioselectivity. A common method for demethylation of aryl methyl ethers is treatment with a strong acid like hydrobromic acid (HBr).[10] Controlling reaction conditions (temperature, time) may allow for selective removal of one methyl group.
-
Deprotection: If an amine protecting group was used, it is removed in the final step.
-
Salt Formation: The resulting free base (4-O-Methyldopamine) is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethanol) to precipitate the hydrochloride salt.[10]
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of methyldopa with potent agonist activity at α2-adrenergic receptors. Its role in the antihypertensive effects of its parent compound is significant, yet direct and detailed characterization of its properties remains an area ripe for further investigation. Key research opportunities include:
-
Quantitative Receptor Profiling: Determining the binding affinities (Ki) and functional potencies (EC50) of 4-O-Methyldopamine at a full panel of adrenergic and dopaminergic receptor subtypes to fully elucidate its selectivity.
-
Enzymatic Inhibition: Quantifying the IC50 value for its inhibition of dihydropteridine reductase to understand its impact on neurotransmitter biosynthesis.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 4-O-Methyldopamine itself to better understand its contribution to the overall pharmacokinetics of methyldopa.
-
In Vivo Studies: Conducting dose-response studies in relevant animal models to directly quantify its effects on cardiovascular parameters.
This technical guide provides a foundational understanding of this compound, offering the necessary information and methodological frameworks to enable and accelerate future research into this important bioactive compound.
References
- 1. 4-o-methyldopamine hyrdochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alpha-methyldopa on alpha-noradrenergic receptor binding sites in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of dihydropteridine reductase by dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dihydropteridine reductase by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]
In-Depth Technical Guide: 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methyldopamine hydrochloride, a derivative of the neurotransmitter dopamine (B1211576), is a compound of significant interest in pharmacological and neuroscience research. As a metabolite of dopamine, it holds potential for elucidating novel pathways in neurotransmission and for the development of therapeutic agents targeting the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of this compound, including its chemical synonyms, physicochemical properties, detailed experimental protocols for its study, and an exploration of its potential biological signaling pathways.
Chemical Synonyms and Identifiers
For clarity and cross-referencing in research, this compound is known by several alternative names and identifiers.
| Type | Identifier |
| Systematic Name | 5-(2-aminoethyl)-2-methoxyphenol hydrochloride |
| Alternative Names | 4-Methoxytyramine hydrochloride[1][2] |
| 3-Hydroxy-4-methoxyphenethylamine hydrochloride[1] | |
| 4-Methoxy-3-hydroxyphenethylamine hydrochloride[3] | |
| 2-(3-Hydroxy-4-methoxyphenyl)ethanamine hydrochloride[4] | |
| 5-(2-Aminoethyl)-2-methoxyphenol Hydrochloride[4][5] | |
| Phenol, 5-(2-aminoethyl)-2-methoxy-, hydrochloride (1:1)[4] | |
| Dopamine Hydrochloride - Impurity A (Hydrochloride Salt)[4] | |
| CAS Number | 645-33-0[6] |
| Molecular Formula | C₉H₁₃NO₂ · HCl[6] |
| Molecular Weight | 203.67 g/mol [2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| Melting Point | 207-211 °C | [6] |
| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: Slightly soluble | [7] |
| Appearance | Solid | [7] |
| pKa (Predicted) | Amine: ~10.5Phenol: ~9.5 | N/A |
| LogP (Predicted) | ~1.2 | N/A |
Spectral Data
Spectral analysis is essential for the identification and characterization of this compound.
| Technique | Data Highlights |
| Mass Spectrometry | Fragmentation patterns would likely show a prominent molecular ion peak and characteristic fragments resulting from cleavage of the ethylamine (B1201723) side chain. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit characteristic peaks for the phenolic -OH, aromatic C-H, amine N-H, and C-O ether stretches. |
| ¹H NMR Spectroscopy | The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethylamine side chain, and the methoxy (B1213986) group protons. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the ethylamine side chain carbons, and the methoxy carbon. |
Experimental Protocols
This section details methodologies for key experiments that have been or could be conducted to investigate the biological effects of this compound.
Cell Viability Assay in SH-SY5Y Neuroblastoma Cells
This protocol is designed to assess the cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with the treatment solutions and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the control (untreated cells).
Measurement of Blood Pressure in Rodents
This protocol describes the invasive measurement of blood pressure in rats or mice following the administration of this compound.
Materials:
-
Wistar rats or C57BL/6 mice
-
This compound
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail)
-
Saline solution (with heparin)
-
Pressure transducer and data acquisition system
-
Catheters
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Catheterization: Surgically implant a catheter into the carotid artery or femoral artery. The catheter is filled with heparinized saline to prevent clotting and connected to a pressure transducer.
-
Stabilization: Allow the animal to stabilize for a period to obtain a baseline blood pressure reading.
-
Drug Administration: Administer this compound intravenously or intraperitoneally.
-
Data Recording: Continuously record the arterial blood pressure using the data acquisition system.
-
Analysis: Analyze the changes in systolic, diastolic, and mean arterial pressure from the baseline following drug administration.
Assessment of Tremors and Rigidity in Mice
This protocol outlines a method to evaluate the induction of motor side effects like tremors and rigidity in mice treated with this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Observation chamber
-
Scoring system for tremors and rigidity
Procedure:
-
Habituation: Place the mice in the observation chamber for a period to allow them to acclimate to the environment.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Observation: Observe the mice for the onset, duration, and severity of tremors and rigidity at specific time points after administration.
-
Scoring: Use a standardized scoring system to quantify the observed motor effects. For example, a scale from 0 (no tremor) to 3 (severe, continuous tremor) can be used. Rigidity can be assessed by measuring resistance to passive limb movement.
-
Analysis: Compare the scores of the treated group to a vehicle-treated control group.
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways and mechanism of action of this compound are not yet fully elucidated. However, based on its structural similarity to dopamine and related compounds like methyldopa (B1676449), several potential pathways can be hypothesized.
Adrenergic Receptor Signaling
Given that the related compound methyldopa is known to be an alpha-2 adrenergic receptor agonist, it is plausible that this compound could also interact with adrenergic receptors.[8][9] Activation of presynaptic α2-adrenergic receptors in the central nervous system leads to a decrease in sympathetic outflow, resulting in reduced blood pressure.
Caption: Hypothetical adrenergic signaling pathway for 4-O-Methyldopamine HCl.
Dopaminergic System Modulation
As a dopamine derivative, this compound may directly or indirectly modulate the dopaminergic system. It could potentially interact with dopamine receptors (D1-like and D2-like families) or affect dopamine synthesis, reuptake, or metabolism. Its effects on motor function, such as inducing tremors, suggest a possible interaction with the nigrostriatal dopamine pathway.
Caption: Potential points of interaction of 4-O-Methyldopamine HCl in the dopaminergic synapse.
Conclusion
This compound is a valuable research compound with the potential to impact our understanding of neuropharmacology and cardiovascular regulation. This guide has provided a foundational overview of its chemical properties, methodologies for its biological investigation, and hypothesized mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 2. GSRS [precision.fda.gov]
- 3. Methyldopa - Wikipedia [en.wikipedia.org]
- 4. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methyldopa. Mechanisms and treatment 25 years later - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methyldopamine hydrochloride, also known as 4-methoxytyramine hydrochloride or 3-hydroxy-4-methoxyphenethylamine hydrochloride, is a catecholamine compound of significant interest in neurochemical research. As a primary metabolite of the essential neurotransmitter dopamine (B1211576), it is formed through the enzymatic action of catechol-O-methyltransferase (COMT).[1][2][3] Its role in dopamine metabolism and its potential biological activities, including the inhibition of dihydropteridine reductase, make a thorough understanding of its physical and chemical properties crucial for researchers in pharmacology and drug development.[4][5] This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and pathway visualizations.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized below, providing a clear reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 645-33-0 | [6] |
| Molecular Formula | C₉H₁₃NO₂ · HCl | [6][7] |
| Molecular Weight | 203.67 g/mol | [6][7] |
| Appearance | Beige, fluffy powder; Solid | [7][8] |
| Melting Point | 207-211 °C | [8] |
| IUPAC Name | 5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | [7] |
| SMILES | COC1=C(C=C(C=C1)CCN)O.Cl | [7] |
| InChI Key | KAAFITWSSODFMA-UHFFFAOYSA-N | [7] |
Solubility Profile
The solubility of a compound is critical for its handling, formulation, and biological testing. This compound exhibits solubility in various common laboratory solvents.
| Solvent | Solubility |
| PBS (pH 7.2) | 10 mg/mL |
| DMF | 5 mg/mL |
| DMSO | 5 mg/mL |
| Ethanol | Slightly soluble |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound. It is known to be hygroscopic.[8]
| Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month (sealed, away from moisture) |
Experimental Protocols
Detailed methodologies are provided below for the characterization and analysis of this compound.
Melting Point Determination (Capillary Method)
The melting point is a key indicator of purity.
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[9]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[1] The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[1][10]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[11] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.[1]
Solubility Determination
This protocol establishes the solubility of the compound in various solvents.
-
Preparation: A known mass (e.g., 25 mg) of the compound is placed in a small test tube.[12]
-
Solvent Addition: The solvent is added in small, incremental portions (e.g., 0.25 mL).
-
Mixing: After each addition, the tube is vigorously agitated (e.g., vortexed) for 1-2 minutes to facilitate dissolution.[13]
-
Observation: The process is continued until the compound is fully dissolved or a maximum volume of solvent has been added. Solubility is expressed in terms of mass per volume (e.g., mg/mL).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds.[14][15]
-
Sample Preparation: A standard stock solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[16]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm).[16]
-
Mobile Phase: A suitable mixture, such as acetonitrile (B52724) and a phosphoric acid solution.[16]
-
Flow Rate: 1.0 - 1.5 mL/min.[16]
-
Detection: UV detection at an appropriate wavelength determined by UV scan (e.g., 260 nm).[16]
-
Injection Volume: 20 µL.[16]
-
-
Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Structural Elucidation by Spectroscopy
Spectroscopic methods are essential for confirming the chemical structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[17] The solution must be free of particulate matter and should be filtered into a clean NMR tube.[18]
-
Analysis: ¹H and ¹³C NMR spectra are acquired on a calibrated NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to confirm the proton and carbon framework of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the compound is finely ground and intimately mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).[19] The mixture is pressed under high pressure in a die to form a transparent pellet.[20]
-
Analysis: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the FTIR spectrometer's sample holder, and the infrared spectrum is acquired. The absorption bands are analyzed to identify the characteristic functional groups present in the molecule.
-
Visualizations
The following diagrams illustrate key relationships and workflows relevant to this compound.
Caption: Workflow for the characterization of a synthesized compound.
Caption: Dopamine metabolism via COMT and MAO pathways.
Biological Context and Activity
4-O-Methyldopamine is an endogenous metabolite of dopamine. The primary pathway for dopamine degradation involves methylation by catechol-O-methyltransferase (COMT) and oxidative deamination by monoamine oxidase (MAO).[21] COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol ring, resulting in either 3-O-methyldopamine (3-methoxytyramine) or, less commonly, 4-O-Methyldopamine.[3][22]
Research has shown that this compound acts as an inhibitor of dihydropteridine reductase.[4][5] This enzyme is crucial for recycling tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for the synthesis of several neurotransmitters, including dopamine itself. Inhibition of this enzyme could therefore have significant downstream effects on monoamine metabolism.[23][24]
Conclusion
This technical guide provides a detailed compilation of the physical and chemical properties of this compound, intended to serve as a valuable resource for the scientific community. The summarized data, alongside standardized experimental protocols and illustrative diagrams, offer a comprehensive foundation for researchers working with this important dopamine metabolite. A thorough understanding of these fundamental properties is indispensable for ensuring the accuracy, reproducibility, and validity of future research in neuropharmacology and related fields.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Catechol-O-Methyltransferase Genotype and Dopamine Regulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Reactome | Enzymatic degradation of dopamine by COMT [reactome.org]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. byjus.com [byjus.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. pennwest.edu [pennwest.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 16. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. NMR Sample Preparation [nmr.chem.umn.edu]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Dopamine - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Dopamine-derived tetrahydroisoquinolines. Novel inhibitors of dihydropteridine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of dihydropteridine reductase by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 4-O-Methyldopamine hydrochloride (also known as 4-Methoxytyramine hydrochloride), a key metabolite of dopamine (B1211576). The methods outlined below utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis in biological matrices and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of samples where volatility can be achieved through derivatization.
Method 1: High-Sensitivity Quantification of 4-O-Methyldopamine in Human Plasma by LC-MS/MS
This method describes a robust and sensitive procedure for the determination of 4-O-Methyldopamine in human plasma using solid-phase extraction (SPE) for sample cleanup and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for detection.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add an equal volume of 10 mM ammonium (B1175870) phosphate (B84403) buffer.
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 10 mM ammonium phosphate buffer.
-
Load the plasma-buffer mixture onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with a suitable elution solvent (e.g., 5% formic acid in water).
-
The eluate is then ready for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: Agilent 1260 Infinity II LC or equivalent.
-
Column: Agilent Pursuit 3 PFP (pentafluorophenyl), 2.0 x 150 mm, 3 µm.[1]
-
Gradient: A linear gradient appropriate for the separation of 4-O-Methyldopamine from other matrix components.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 20 µL.[1]
-
-
Mass Spectrometry:
-
System: Agilent Ultivo Triple Quadrupole LC/MS or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-O-Methyldopamine and its deuterated internal standard should be optimized.
-
Instrument Settings: Gas temperature, drying gas flow, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS method for the analysis of 4-O-Methyldopamine (3-Methoxytyramine).
| Parameter | Value | Reference |
| Linearity (R²) | >0.999 | [3] |
| Limit of Detection (LOD) | 4 ng/L | [3] |
| Limit of Quantification (LOQ) | 0.03 nM | [4] |
| Accuracy | 90-110% | [3] |
| Precision (%RSD) | <11% | [3] |
| Recovery | 90-110% | [3] |
Experimental Workflow Diagram
Method 2: GC-MS Analysis of 4-O-Methyldopamine Following Derivatization
For samples where high volatility is required for analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This method necessitates a derivatization step to convert the polar 4-O-Methyldopamine into a more volatile and thermally stable compound.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Extraction:
-
To the sample (e.g., extracted from a biological matrix and dried), add a suitable organic solvent like ethyl acetate (B1210297) for liquid-liquid extraction.
-
Vortex and centrifuge to separate the organic layer.
-
Dry the organic extract under a stream of nitrogen.
-
-
Two-Step Derivatization:
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.[2]
-
Incubate at 60°C for 60 minutes to protect the keto group if present, or to react with the amine group.[2]
-
-
Silylation:
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatography:
-
System: Agilent 7890A GC or equivalent.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280°C.
-
Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
System: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Note: The performance characteristics (LOD, LOQ, linearity, etc.) for this GC-MS method would need to be determined through a full method validation study.
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of 4-O-Methyldopamine Hydrochloride using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of 4-O-Methyldopamine (also known as 4-methoxytyramine) hydrochloride in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-O-Methyldopamine is a key metabolite of dopamine (B1211576), and its accurate quantification is crucial for various research areas, including neuroscience and pharmacology. The described method is designed to be sensitive, specific, and robust for research and drug development applications. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed parameters for method validation.
Introduction
4-O-Methyldopamine is an O-methylated metabolite of the neurotransmitter dopamine, formed by the action of catechol-O-methyltransferase (COMT). Along with other dopamine metabolites, its levels can provide insights into dopamine turnover and metabolism in both central and peripheral nervous systems. Accurate and reliable quantification of 4-O-Methyldopamine is essential for understanding its physiological roles and its potential as a biomarker. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for determining the concentrations of neurotransmitters and their metabolites in complex biological samples.[1][2] This application note outlines a comprehensive protocol for the quantitative analysis of 4-O-Methyldopamine hydrochloride.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Deuterated 4-O-Methyldopamine (or a suitable analogue like 3-Methoxytyramine-d3) as an internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Standard and Sample Preparation
2.1. Standard Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 4-O-Methyldopamine stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
2.2. Sample Preparation (Protein Precipitation & SPE)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For further clean-up and concentration, perform Solid Phase Extraction (SPE). Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water, followed by methanol.
-
Elute the analyte and internal standard with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
LC-MS/MS Conditions
3.1. Liquid Chromatography
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
3.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for 4-O-Methyldopamine will be its protonated molecule [M+H]⁺. Based on its chemical structure, the exact mass of the neutral molecule is approximately 167.21 g/mol . Therefore, the precursor ion (Q1) will be m/z 168.2.
-
Product ions (Q3) are generated by fragmentation of the precursor ion. Common fragmentation pathways for similar molecules involve the loss of the amine group. Therefore, a likely product ion would result from the loss of NH3 (17 Da), leading to a fragment of m/z 151.2. Another possible fragmentation is the loss of the ethylamine (B1201723) side chain.
-
It is crucial to optimize the collision energy for each transition to achieve the highest sensitivity.
-
Quantitative Data Summary
The following tables present the proposed parameters for the quantitative analysis. These should be validated experimentally.
Table 1: Mass Spectrometry Parameters (Proposed)
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-O-Methyldopamine | 168.2 | 151.2 (Quantifier) | 100 | To be optimized |
| To be determined (Qualifier) | 100 | To be optimized | ||
| Internal Standard | To be determined | To be determined | 100 | To be optimized |
Table 2: Method Validation Parameters (Target Values)
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | < 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85-115% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 4-O-Methyldopamine.
Caption: Simplified metabolic pathway of Dopamine to O-methylated metabolites.
Discussion
This application note provides a robust starting point for the quantitative analysis of this compound by LC-MS/MS. The proposed sample preparation method, combining protein precipitation with solid-phase extraction, is designed to effectively remove matrix interferences and improve the sensitivity of the assay. The chromatographic and mass spectrometric parameters are based on methods for structurally similar compounds and should be optimized for the specific instrumentation used.[3][4]
A critical aspect of quantitative bioanalysis is the use of a stable isotope-labeled internal standard.[5] A deuterated analog of 4-O-Methyldopamine would be the ideal choice to correct for matrix effects and variations in instrument response. If a specific deuterated standard is not commercially available, a structurally similar deuterated compound, such as 3-Methoxytyramine-d3, may be a suitable alternative, provided that it is chromatographically resolved from the analyte and does not interfere with its quantification.
Method validation should be performed according to established guidelines to ensure the reliability of the results. This includes assessing linearity, accuracy, precision, selectivity, and stability. The target validation parameters provided in Table 2 are typical for bioanalytical methods and should be met to ensure the method is fit for its intended purpose.
Conclusion
The LC-MS/MS method outlined in this application note provides a detailed and practical protocol for the quantitative determination of this compound in biological samples. By following the proposed experimental procedures and validation guidelines, researchers can achieve accurate and reproducible results, facilitating a better understanding of the role of this dopamine metabolite in health and disease.
References
Application Notes and Protocols for 4-O-Methyldopamine Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 4-O-Methyldopamine hydrochloride as a reference standard in various analytical techniques. The protocols are intended to guide researchers in the accurate quantification and characterization of this compound in pharmaceutical preparations and biological matrices.
Introduction
4-O-Methyldopamine (4-methoxytyramine) is a metabolite of the neurotransmitter dopamine (B1211576), formed through the action of the enzyme Catechol-O-methyltransferase (COMT)[1]. As a known impurity and metabolite of dopamine and related drugs like methyldopa (B1676449), its accurate identification and quantification are crucial in drug development and quality control[2][3]. This compound is a stable, crystalline salt form of this metabolite, making it suitable for use as a reference standard in analytical laboratories[4].
This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry using this compound as a reference standard.
Physicochemical Properties and Storage
Proper handling and storage of the reference standard are critical for maintaining its integrity and ensuring accurate analytical results.
| Property | Value | Reference |
| Chemical Name | 5-(2-Aminoethyl)-2-methoxyphenol hydrochloride | [4] |
| Synonyms | 4-Methoxytyramine hydrochloride, 3-Hydroxy-4-methoxyphenethylamine HCl | |
| CAS Number | 645-33-0 | |
| Molecular Formula | C₉H₁₄ClNO₂ | |
| Molecular Weight | 203.67 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 207-211 °C | |
| Storage Conditions | 2-8°C, protected from light and moisture | [4][6] |
| Stability | Stable under recommended storage conditions. Solution stability should be evaluated as per the specific analytical method. | [6] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantification of 4-O-Methyldopamine in pharmaceutical formulations and biological samples[7][8]. The following protocol is a general guideline and should be optimized and validated for specific applications.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 2.3 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol)[9]. The exact ratio should be optimized for best separation. A common starting point is 90:10 (buffer:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the sample containing 4-O-Methyldopamine in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of 4-O-Methyldopamine from the calibration curve.
-
Quantitative Data Summary (HPLC)
| Parameter | Typical Value/Range | Reference |
| Retention Time | Dependent on specific method; aim for > 2 min | [9] |
| Linearity Range | 0.1 - 100 µg/mL (example, should be validated) | [10][11] |
| Correlation Coefficient (r²) | ≥ 0.999 | [11] |
| Limit of Detection (LOD) | To be determined experimentally (typically ng/mL range) | [8] |
| Limit of Quantification (LOQ) | To be determined experimentally (typically ng/mL range) | [8] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for quantitative analysis using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the identification and quantification of 4-O-Methyldopamine, especially in complex biological matrices. Derivatization is typically required to increase the volatility and thermal stability of the analyte[12].
Experimental Protocol: GC-MS Analysis with Derivatization
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Sample Preparation (from plasma):
-
Protein Precipitation: To 200 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or a mixture of Acetonitrile and MSTFA[13].
-
Incubate at 60-70°C for 30-60 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550 for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Analysis:
-
Inject the derivatized standard to determine its retention time and mass spectrum.
-
Inject the derivatized sample for identification and quantification.
-
Quantitative Data Summary (GC-MS)
| Parameter | Typical Value/Range (for TMS derivative) | Reference |
| Retention Time | Method-dependent | |
| Molecular Ion (M+) | m/z 311 (for di-TMS derivative) | |
| Major Fragment Ions | m/z 73, 179, 296 (indicative fragments) |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis including derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound as a reference standard.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Use the solvent peak as a reference.
-
¹H and ¹³C NMR Data Summary [14]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~6.8 | ~112 |
| H-5 | ~6.7 | ~116 |
| H-6 | ~6.6 | ~121 |
| C-1 | - | ~130 |
| C-2 | - | ~112 |
| C-3 | - | ~145 |
| C-4 | - | ~148 |
| C-5 | - | ~116 |
| C-6 | - | ~121 |
| -CH₂- (α) | ~2.7 | ~35 |
| -CH₂- (β) | ~3.0 | ~42 |
| -OCH₃ | ~3.8 | ~56 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Logical Relationship: NMR Structure Confirmation
Caption: Process of structure confirmation using NMR.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a simple and rapid quantification of this compound in pure form or in simple formulations.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent such as 0.1 M hydrochloric acid, methanol, or water.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards (e.g., 1-20 µg/mL).
-
Measure the absorbance of the standards at the λmax.
-
Construct a calibration curve and determine the concentration of the unknown sample.
-
Quantitative Data Summary (UV-Vis)
| Parameter | Value/Range | Reference |
| λmax | ~280 nm (in acidic medium, similar to dopamine) | [15] |
| Linearity Range | 1 - 20 µg/mL (example, should be validated) | [15] |
Biological Relevance and Signaling Pathways
Dopamine Metabolism
4-O-Methyldopamine is an endogenous metabolite of dopamine. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups of dopamine. This methylation can occur at the 3- or 4-position of the catechol ring, leading to the formation of 3-O-Methyldopamine (3-MT) and 4-O-Methyldopamine, respectively[1].
Caption: Metabolic pathway of dopamine to its O-methylated metabolites.
Putative Signaling Pathway
While dopamine's signaling is well-characterized, the specific direct actions of 4-O-Methyldopamine on dopamine receptors are less understood. Based on the activity of related compounds, it is plausible that 4-O-Methyldopamine may interact with dopamine receptors, potentially modulating downstream signaling cascades. For instance, metabolites of methyldopa have been shown to interact with adrenergic receptors[1]. Dopamine itself and various agonists and antagonists are known to interact with D2 and D3 receptors[16].
The following diagram illustrates a putative signaling pathway where 4-O-Methyldopamine may act on a D2-like dopamine receptor, which is typically coupled to an inhibitory G-protein (Gi). This interaction would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Putative signaling pathway of 4-O-Methyldopamine via a D2-like receptor.
Conclusion
This compound is an essential reference standard for the accurate analysis of dopamine-related compounds in pharmaceutical and biological research. The protocols provided herein offer a foundation for developing and validating robust analytical methods. Further research into the specific pharmacological activity of 4-O-Methyldopamine will help to fully elucidate its role in dopaminergic systems.
References
- 1. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 1H and 13C NMR of 3-O and 4-O conjugates of dopamine and other catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cwsabroad.com [cwsabroad.com]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japer.in [japer.in]
- 10. researchgate.net [researchgate.net]
- 11. japer.in [japer.in]
- 12. mdpi.com [mdpi.com]
- 13. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of Blood Collection Tubes on the Quantification of Catecholamines and Their O‐Methylated Metabolites by Liquid Chromatography Coupled With Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine interacts directly with its D3 and D2 receptors on normal human T cells, and activates beta1 integrin function - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocols for working with 4-O-Methyldopamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental uses of 4-O-Methyldopamine hydrochloride, a metabolite of the neurotransmitter dopamine (B1211576).[1][2] The information is intended for research purposes only and should be used by qualified professionals.
Product Information
-
Name: this compound
-
Synonyms: 3-Hydroxy-4-methoxyphenethylamine hydrochloride, 4-Methoxytyramine hydrochloride
-
CAS Number: 645-33-0[3]
-
Molecular Formula: C₉H₁₄ClNO₂[4]
-
Molecular Weight: 203.67 g/mol [4]
-
Biological Activity: 4-O-Methyldopamine is a metabolite of dopamine, formed via the action of catechol-O-methyltransferase (COMT).[1] It has been reported to exhibit inhibitory effects on dihydropteridine reductase and may act as a dopamine receptor agonist, leading to the release of serotonin.[3][5] Additionally, it has been noted for its potential anti-inflammatory properties and effects on blood pressure.[3]
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological effects of 4-O-Methyldopamine.
| Assay Type | Organism/Cell Line | Concentration/Dose | Observed Effect | Reference |
| Cell Viability | SH-SY5Y (human neuroblastoma) | 200 µM | Decreased cell viability | [1] |
| Cardiovascular Effects | Normotensive or DOCA-salt hypertensive rats | 1 mg/kg | Induction of tachycardia and increased blood pressure | [1] |
| Neurological Effects | Mice | 100 mg/kg | Induction of tremors and rigidity | [1] |
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies with this compound. These are intended as a starting point and should be optimized for specific experimental conditions.
In Vitro Application: Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of a neuroblastoma cell line, such as SH-SY5Y, using a standard MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
In Vivo Application: Assessment of Cardiovascular Effects in Rodents
This protocol provides a general framework for evaluating the cardiovascular effects of this compound in rats. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Principle: To monitor changes in blood pressure and heart rate in response to the administration of this compound.
Materials:
-
This compound
-
Adult male rats (e.g., Sprague-Dawley)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Animal scale
-
Syringes and needles for administration
Protocol:
-
Animal Acclimation:
-
Acclimate the rats to the housing facility for at least one week before the experiment.
-
Handle the animals daily to minimize stress.
-
-
Compound Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. The solution should be freshly prepared.
-
-
Blood Pressure Measurement:
-
Tail-Cuff Method:
-
Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment.
-
On the day of the experiment, obtain baseline blood pressure and heart rate readings.
-
-
Telemetry (for continuous monitoring):
-
Surgically implant telemetry transmitters for the measurement of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Record baseline data for at least 24 hours before compound administration.
-
-
-
Compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). A dose of 1 mg/kg has been reported to induce cardiovascular effects.[1]
-
Administer an equivalent volume of sterile saline to a control group of animals.
-
-
Post-Administration Monitoring:
-
Monitor and record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes post-injection) for the tail-cuff method.
-
For telemetry, record data continuously.
-
Observe the animals for any other physiological or behavioral changes.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal.
-
Compare the changes in the treated group to the control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Hypothetical Signaling Pathway
The following diagram illustrates a plausible signaling pathway for 4-O-Methyldopamine, based on its known origin as a dopamine metabolite and its reported activity as a dopamine receptor agonist.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-4-methoxyphenethylamine HCl | 645-33-0 | FH31380 [biosynth.com]
- 4. Buy 3-Hydroxy-4-methoxyphenethylamine hydrochloride | 645-33-0 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 98% 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for 4-O-Methyldopamine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methyldopamine hydrochloride, also known as 4-methoxytyramine hydrochloride or 3-hydroxy-4-methoxyphenethylamine hydrochloride, is a catecholamine compound structurally related to the neurotransmitter dopamine (B1211576).[1][2] As a naturally occurring metabolite in humans and rats, and found in certain plant species, its role in central nervous system (CNS) function is an active area of investigation.[1] Its structural similarity to dopamine suggests potential interactions with dopaminergic pathways, while its classification as a trace amine points towards engagement with trace amine-associated receptors (TAARs). These characteristics make this compound a compound of interest for researchers exploring novel modulators of monoaminergic neurotransmission.
Mechanism of Action
The precise mechanisms of action for this compound in the CNS are not yet fully elucidated. However, based on its chemical structure and relationship to dopamine and other trace amines, several potential mechanisms are proposed:
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: As a trace amine, 4-O-Methyldopamine is hypothesized to act as an agonist at TAAR1. TAAR1 is a G protein-coupled receptor that modulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[3][4][5][6] Activation of TAAR1 in dopaminergic neurons, such as those in the ventral tegmental area (VTA), can reduce their firing rate, thereby modulating dopamine release in projection areas like the nucleus accumbens and prefrontal cortex.[3][5] This suggests that 4-O-Methyldopamine could influence behaviors and pathologies associated with dysregulated dopamine signaling, such as addiction and schizophrenia.[5]
-
Dopamine Receptor Interaction: Due to its structural similarity to dopamine, 4-O-Methyldopamine may directly interact with dopamine receptors (D1-like and D2-like families).[7][8] The nature of this interaction (agonist, partial agonist, or antagonist) and its affinity for the various dopamine receptor subtypes require further investigation. Any such interaction would have direct implications for its effects on locomotion, reward, and cognition.
-
Inhibition of Dihydropteridine Reductase (DHPR): 4-O-Methyldopamine has been reported to have an inhibitory effect on dihydropteridine reductase.[9][10] This enzyme is crucial for the regeneration of tetrahydrobiopterin (B1682763) (BH4), a necessary cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7][9] By inhibiting DHPR, 4-O-Methyldopamine could indirectly reduce the synthesis of dopamine, leading to a decrease in dopaminergic tone.
Applications in Neuroscience Research
Based on its putative mechanisms of action, this compound can be a valuable tool for a variety of neuroscience research applications:
-
Probing TAAR1 Function: As a potential TAAR1 agonist, it can be used to investigate the physiological roles of this receptor in regulating monoaminergic systems and its potential as a therapeutic target for psychiatric disorders.[3][4][5]
-
Modulating Dopaminergic Neurotransmission: Its potential to interact with dopamine receptors and influence dopamine synthesis makes it a useful compound for studying the modulation of dopamine-dependent processes, including motor control, motivation, and reward.
-
Investigating Neurotransmitter Metabolism: Its role as a dopamine metabolite and its influence on enzymes like DHPR can be explored to better understand the metabolic pathways of catecholamines and their impact on neuronal function.
Data Presentation
A comprehensive quantitative profile for this compound at key neuroscience targets is not yet well-established in the public domain. Researchers are encouraged to perform dose-response studies and binding assays to determine the potency and efficacy of this compound at the targets of interest. The table below is provided as a template for organizing such experimental data.
| Target | Assay Type | Parameter | Value | Reference |
| Human TAAR1 | Radioligand Binding | Ki (nM) | Data Not Available | |
| Human TAAR1 | cAMP Accumulation | EC50 (nM) | Data Not Available | |
| Human Dopamine D1 Receptor | Radioligand Binding | Ki (nM) | Data Not Available | |
| Human Dopamine D2 Receptor | Radioligand Binding | Ki (nM) | Data Not Available | |
| Rat Dihydropteridine Reductase | Enzyme Inhibition | IC50 (µM) | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neuropharmacological effects of this compound.
Protocol 1: In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for dopamine receptors (e.g., D2) expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Radioligand (e.g., [3H]-Spiperone).
-
This compound.
-
Non-specific binding control (e.g., Haloperidol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Spiperone, and varying concentrations of this compound (for competition binding).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand, buffer, and a high concentration of Haloperidol.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Microdialysis for Dopamine Release
This protocol outlines the procedure for measuring extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of a freely moving rat following systemic administration of this compound.[11][12][13][14]
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
Anesthetic (e.g., isoflurane).
-
HPLC system with electrochemical detection.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.[11]
-
-
Sample Collection and Drug Administration:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Plot the percentage change in dopamine concentration over time.
-
Visualizations
Caption: Hypothesized signaling pathways of 4-O-Methyldopamine.
Caption: Experimental workflow for neuropharmacological profiling.
References
- 1. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-o-methyldopamine hyrdochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies | MDPI [mdpi.com]
- 6. Frontiers | Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice [frontiersin.org]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dihydropteridine reductase by novel 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of dihydropteridine reductase by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for the Synthesis of 4-O-Methyldopamine Hydrochloride
For Research Purposes Only
Abstract
This document provides a comprehensive guide for the synthesis of 4-O-Methyldopamine hydrochloride, a valuable compound for neurochemical and pharmacological research. The protocol herein details a two-step synthetic route commencing from isovanillin (B20041). The methodology involves a Henry condensation reaction to form 3-hydroxy-4-methoxy-β-nitrostyrene, followed by a reduction to yield 4-O-Methyldopamine. The final step involves the conversion of the free base to its stable hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, characterization data, and visual aids to ensure reproducible and efficient synthesis.
Introduction
4-O-Methyldopamine, also known as 3-hydroxy-4-methoxyphenethylamine, is an analog of the neurotransmitter dopamine (B1211576). Its structural similarity to dopamine and other catecholamines makes it a compound of interest for studying the structure-activity relationships of dopaminergic and adrenergic receptors. The hydrochloride salt provides a stable, water-soluble form of the compound, ideal for experimental use in biological systems. This protocol outlines a reliable and scalable synthesis for producing high-purity this compound for research applications.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from isovanillin.
Caption: Synthetic route to this compound.
Experimental Protocols
3.1. Step 1: Synthesis of 3-Hydroxy-4-methoxy-β-nitrostyrene
This step involves the Henry condensation of isovanillin with nitromethane.
-
Materials:
-
Isovanillin (3.0 g)
-
Nitromethane (1.2 mL)
-
Base (e.g., methylamine (B109427) or ammonium (B1175870) acetate)
-
-
Procedure:
-
Dissolve isovanillin in methanol in a round-bottom flask.
-
Add nitromethane to the solution.
-
Add the base catalyst to the mixture.
-
Allow the mixture to stand at room temperature for approximately 50 hours.
-
The product will crystallize out of the solution.
-
Collect the yellow needles by filtration.
-
Recrystallize the product from methanol to obtain pure 3-hydroxy-4-methoxy-β-nitrostyrene.[1]
-
3.2. Step 2: Synthesis of 4-O-Methyldopamine (3-Hydroxy-4-methoxyphenethylamine)
This step involves the reduction of the nitrostyrene intermediate using lithium aluminum hydride (LiAlH4).
-
Materials:
-
3-Hydroxy-4-methoxy-β-nitrostyrene (1.24 g)
-
Lithium aluminum hydride (LiAlH4) (1.1 g)
-
Anhydrous ether (150 mL)
-
1.5 N Sulfuric acid
-
Solid lithium carbonate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare a suspension of LiAlH4 in anhydrous ether under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 3-hydroxy-4-methoxy-β-nitrostyrene in ether to the LiAlH4 suspension over a period of 6 hours.[1]
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH4 by the dropwise addition of water, followed by 1.5 N sulfuric acid.
-
Separate the aqueous layer and adjust the pH to 6 with solid lithium carbonate.
-
The free base can be extracted with an organic solvent. For isolation as the hydrochloride salt, proceed to the next step.
-
3.3. Step 3: Formation of this compound
This step converts the free base to its hydrochloride salt for improved stability and solubility.
-
Materials:
-
4-O-Methyldopamine (free base) solution
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like dioxane or ethanol)
-
Methanol-ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve the crude 4-O-Methyldopamine free base in a minimal amount of a suitable solvent.
-
Acidify the solution by the dropwise addition of hydrochloric acid until the solution is acidic to litmus (B1172312) paper.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a cold solvent (e.g., ether).
-
Recrystallize the this compound from a methanol-ethyl acetate mixture to yield colorless needles.[1]
-
Characterization Data
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄ClNO₂ | |
| Molecular Weight | 203.67 g/mol | |
| Appearance | Colorless needles | [1] |
| Melting Point | 206-207 °C | [1] |
| ¹H NMR (CDCl₃) | See SpectraBase for spectrum details | [2] |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis.
Hypothetical Signaling Pathway Involvement
As an analog of dopamine, 4-O-Methyldopamine is hypothesized to interact with dopaminergic signaling pathways. The diagram below illustrates a simplified, hypothetical interaction at a dopaminergic synapse.
Caption: Hypothetical interaction with a dopamine receptor.
Safety Precautions
-
Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water. All reactions involving LiAlH4 must be conducted in a fume hood under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.
-
Anhydrous ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
Application Notes and Protocols for the Spectrophotometric Determination of 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative determination of 4-O-Methyldopamine hydrochloride in pharmaceutical formulations using UV-Vis spectrophotometry. The described method is based on the oxidative coupling reaction of this compound with a chromogenic agent to form a colored product with a specific absorption maximum. This method is presented as a simple, cost-effective, and reliable alternative to more complex chromatographic techniques for routine quality control analysis. All presented quantitative data are hypothetical and intended to illustrate the application of the method.
Introduction
This compound, also known as 5-(2-Aminoethyl)-2-methoxyphenol hydrochloride, is a key metabolite of dopamine (B1211576) and an important intermediate in pharmaceutical synthesis.[1][2][3][4][5] Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of pharmaceutical products. While High-Performance Liquid Chromatography (HPLC) is a common method for such analyses, UV-Vis spectrophotometry offers a more accessible and rapid approach for routine quality control.[6]
This application note details a spectrophotometric method based on the oxidative coupling reaction of this compound with 2,6-dichloroquinone-4-chlorimide (DCQ) in an alkaline medium. This reaction produces a colored indophenol (B113434) derivative that can be quantified by measuring its absorbance at a specific wavelength. The method is analogous to established spectrophotometric assays for structurally similar compounds like methyldopa (B1676449).[7]
Principle of the Method
The proposed method involves the reaction of the phenolic group of this compound with 2,6-dichloroquinone-4-chlorimide (DCQ) in a buffered alkaline solution (pH ~8.0) to form a colored product. The intensity of the color, which is directly proportional to the concentration of this compound, is measured spectrophotometrically at the wavelength of maximum absorbance (λmax).
Quantitative Data Summary
The following tables summarize the hypothetical validation parameters for the spectrophotometric determination of this compound.
Table 1: Optical Characteristics and Method Validation
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 400 nm |
| Beer's Law Linearity Range | 2 - 20 µg/mL |
| Molar Absorptivity (ε) | 1.8 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Sandell's Sensitivity | 0.0113 µg/cm² |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Slope (m) | 0.048 |
| Intercept (b) | 0.005 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 5 | 99.2 | 1.5 |
| 10 | 100.5 | 1.1 |
| 15 | 99.8 | 1.3 |
*Average of three determinations
Experimental Protocol
Instrumentation
-
A UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.
Reagents and Solutions
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
2,6-dichloroquinone-4-chlorimide (DCQ) Solution (0.2% w/v): Dissolve 200 mg of DCQ in 100 mL of ethanol. This solution should be freshly prepared.
-
Acetate (B1210297) Buffer (pH 8.0): Prepare a 1% w/v solution of sodium acetate in distilled water and adjust the pH to 8.0 using a suitable amount of 0.1 M sodium hydroxide.
Preparation of Calibration Curve
-
Pipette 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 mL of the standard stock solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the acetate buffer (pH 8.0).
-
Add 1.0 mL of the 0.2% DCQ solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of each solution at 400 nm against a reagent blank prepared in the same manner but without the this compound standard.
-
Plot a graph of absorbance versus concentration (µg/mL).
Analysis of a Sample Formulation
-
Accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Filter the solution through a suitable filter paper.
-
Pipette an appropriate aliquot of the filtrate into a 10 mL volumetric flask to obtain a final concentration within the Beer's law range.
-
Proceed as described in steps 2-6 of the "Preparation of Calibration Curve" section.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination.
Caption: Proposed reaction of 4-O-Methyldopamine with DCQ.
Conclusion
The described spectrophotometric method provides a simple, rapid, and cost-effective approach for the determination of this compound in pharmaceutical formulations. The method is based on a reliable color-forming reaction and demonstrates good hypothetical performance in terms of linearity, accuracy, and precision, making it suitable for routine quality control applications.
References
- 1. This compound | 645-33-0 [chemnet.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-Hydroxy-4-methoxyphenethylamine Hydrochloride [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-O-Methyldopamine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and use of 4-O-Methyldopamine hydrochloride powder in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Product Information
| Property | Value | References |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Hydroxy-4-methoxyphenethylamine hydrochloride, 4-Methoxytyramine hydrochloride | [2][3] |
| CAS Number | 645-33-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₃NO₂ · HCl | [3][5] |
| Molecular Weight | 203.67 g/mol | [1][2][3] |
| Appearance | Solid, crystalline powder | [3][6] |
| Melting Point | 207-211 °C | [5] |
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[5]
2.1 Personal Protective Equipment (PPE)
Always wear the following PPE when handling this compound powder:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[4] Inspect gloves before use and dispose of contaminated gloves properly.
-
Eye Protection: Use tightly sealing safety goggles or a face shield.[7] Eyewash stations should be readily accessible.[4][7]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin exposure.[4][8]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust.[7]
2.2 Engineering Controls
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4][7][9]
-
Safety Shower: Ensure a safety shower is located near the workstation.[7]
2.3 First Aid Measures
| Exposure Route | First Aid Protocol | References |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs. | [4][7] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [4][7][10] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur. | [4][7] |
Storage
Proper storage is essential to maintain the stability and quality of this compound.
| Condition | Recommendation | References |
| Temperature | Store in a freezer at -20°C for long-term stability.[3] Some suppliers recommend storage in a refrigerator at 2-8°C.[1] For short-term storage, a cool, dry place is sufficient.[9] | |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[4][6][7][9] | |
| Incompatible Materials | Store away from strong oxidizing agents.[4][8] | |
| Light and Moisture | Protect from light and moisture.[6][11] The compound may be hygroscopic.[6][12] |
Experimental Protocols
4.1 Solubility
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| DMSO | 5 mg/mL | [3] |
| DMF | 5 mg/mL | [3] |
| Ethanol | Slightly soluble | [3] |
| Water | Soluble | [7] |
4.2 Preparation of Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution in PBS (pH 7.2).
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the powder using an analytical balance.
-
Dissolution: Add the powder to the appropriate volume of sterile PBS (pH 7.2) in a sterile conical tube.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[13]
4.3 Workflow for Handling and Preparation
Caption: A typical workflow for the safe handling and preparation of this compound solutions.
Biological Context and Signaling
4-O-Methyldopamine is a metabolite of the neurotransmitter dopamine (B1211576), formed by the action of the enzyme Catechol-O-methyltransferase (COMT).[3] While its specific signaling pathways are not as extensively characterized as dopamine's, its structural similarity suggests potential interactions with dopaminergic systems.
5.1 Dopamine Metabolism Pathway
Caption: The metabolic conversion of dopamine to its methylated metabolites by COMT.
5.2 Potential Pharmacological Effects
-
Studies have shown that 4-O-Methyldopamine can induce tachycardia and increase blood pressure in rats.[3]
-
At high concentrations (200 µM), it has been observed to decrease the viability of SH-SY5Y neuroblastoma cells.[3]
-
In mice, administration of 100 mg/kg has been shown to induce tremors and rigidity.[3]
These application notes are intended as a guide. Researchers should always consult the most recent Safety Data Sheet (SDS) for the specific product they are using and adhere to all institutional and regulatory safety guidelines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 645-33-0 [chemnet.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. This compound, 98% 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. ghsupplychain.org [ghsupplychain.org]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 4-O-Methyldopamine Hydrochloride Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methyldopamine hydrochloride, a catecholamine derivative and a metabolite of dopamine (B1211576), is a compound of interest in neuroscience and cardiovascular research.[1] Proper preparation and handling of its solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions and methods for assessing their stability, ensuring the integrity of the compound throughout its experimental use.
Data Presentation
Solubility Data
This compound exhibits solubility in various solvents, which is crucial for the preparation of stock solutions for diverse experimental needs.
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| DMSO | 5 mg/mL | [1] |
| DMF | 5 mg/mL | [1] |
| Ethanol | Slightly soluble | [1] |
| Water | ≥ 100 mg/mL | [2] |
Recommended Storage and Stability of Stock Solutions
Proper storage is essential to maintain the integrity of this compound stock solutions and prevent degradation.
| Storage Temperature | Duration | Conditions | Reference |
| -80°C | 6 months | Sealed, away from moisture | [2][3] |
| -20°C | 1 month | Sealed, away from moisture | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be further diluted to working concentrations for various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of solvent (e.g., DMSO or PBS) to achieve the desired stock concentration (refer to the solubility table). For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the weighed powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol describes a general procedure for conducting forced degradation studies and analyzing the stability of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
1. Forced Degradation Studies: Forced degradation studies are performed to evaluate the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate the drug solution (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Incubate the drug solution (e.g., 1 mg/mL in 0.1 M NaOH) at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug solution (e.g., 1 mg/mL) with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light for a specified period as per ICH Q1B guidelines.
2. HPLC Method Development (Example Conditions): A reverse-phase HPLC (RP-HPLC) method is commonly used for the analysis of catecholamines. The following are example starting conditions that may require optimization.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Analysis of Stability Samples:
-
At each time point of the forced degradation study, withdraw a sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug.
-
The percentage degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control sample.
Visualizations
Signaling Pathway
4-O-Methyldopamine is a metabolite of dopamine and is expected to interact with dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The activation of these receptors initiates distinct downstream signaling cascades.
References
Application Notes and Protocols for 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methyldopamine hydrochloride, also known as 3-Hydroxy-4-methoxyphenethylamine hydrochloride, is a catecholamine compound and a metabolite of dopamine (B1211576).[1] It is available for laboratory use from various chemical suppliers. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, focusing on its known biological activities and providing starting points for experimental design.
Chemical Properties and Safety Information
Proper handling and storage of this compound are crucial for laboratory safety and maintaining the integrity of the compound.
| Property | Value | Reference |
| CAS Number | 645-33-0 | [2][3] |
| Molecular Formula | C₉H₁₃NO₂ · HCl | [3][4] |
| Molecular Weight | 203.67 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Melting Point | 207-211°C | [3] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml. Also soluble in DMF and DMSO at 5 mg/ml. Slightly soluble in ethanol. | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. For long-term storage, it is recommended to store in a freezer. | [5] |
Safety Precautions: this compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat when handling this compound.[5] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If it comes into contact with skin, wash with plenty of soap and water.[5][6]
Biological Activity and Applications
This compound has been shown to exhibit several biological activities, making it a compound of interest for neurobiology and pharmacology research.
Neurotransmitter Modulation and Potential Dopamine Receptor Agonism
As a metabolite of dopamine, 4-O-Methyldopamine is involved in neurotransmission.[1] Its structural similarity to dopamine suggests potential interactions with dopamine receptors.
Inhibition of Dihydropteridine Reductase (DHPR)
This compound has been identified as an inhibitor of dihydropteridine reductase (DHPR).[7] DHPR is a crucial enzyme in the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the synthesis of several neurotransmitters, including dopamine and serotonin. Inhibition of DHPR can have significant effects on neurotransmitter levels and neuronal function.
Effects on Cell Viability
Studies have shown that 4-O-Methyldopamine can affect cell viability. For instance, at a concentration of 200 µM, it has been observed to decrease the viability of SH-SY5Y neuroblastoma cells.[1]
In Vivo Effects
In animal models, this compound has demonstrated physiological effects. In normotensive or DOCA-salt hypertensive rats, administration at a dose of 1 mg/kg induced tachycardia and an increase in blood pressure.[1] In mice, a dose of 100 mg/kg was shown to induce tremors and rigidity.[1]
Experimental Protocols
The following are detailed protocols for investigating the biological activities of this compound.
Protocol 1: In Vitro Dihydropteridine Reductase (DHPR) Inhibition Assay
This protocol is a starting point for assessing the inhibitory effect of this compound on DHPR activity. The assay measures the decrease in NADH absorbance at 340 nm as it is consumed during the DHPR-catalyzed reduction of a pterin (B48896) substrate.
Materials:
-
This compound
-
Purified Dihydropteridine Reductase (DHPR) enzyme
-
NADH
-
Quinonoid dihydrobiopterin (q-BH2) or a suitable precursor like 7,8-dihydrobiopterin (BH2)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate buffer (e.g., potassium phosphate buffer). The final concentration will need to be optimized, but a starting range of 1 µM to 1 mM is suggested.
-
Prepare a stock solution of NADH in buffer.
-
Prepare a stock solution of the pterin substrate (e.g., BH2) in buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Potassium phosphate buffer
-
Varying concentrations of this compound (or vehicle control)
-
NADH solution
-
DHPR enzyme
-
-
Incubate the mixture for a short period (e.g., 5 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the pterin substrate to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve).
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Diagram of DHPR Inhibition Assay Workflow:
Workflow for the in vitro DHPR inhibition assay.
Protocol 2: SH-SY5Y Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y.
Materials:
-
This compound
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting concentration of 200 µM is known to have an effect, so a range from 10 µM to 500 µM would be appropriate for generating a dose-response curve.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or a vehicle control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the EC50 (effective concentration that reduces cell viability by 50%).
-
Diagram of SH-SY5Y Cell Viability Workflow:
Workflow for assessing cell viability using the MTT assay.
Signaling Pathway Diagram
The following diagram illustrates the metabolic relationship of 4-O-Methyldopamine to dopamine and its potential site of action.
Metabolic pathway of 4-O-Methyldopamine and its inhibitory action.
Summary of Quantitative Data
| Parameter | Organism/Cell Line | Value | Application | Reference |
| Cell Viability | SH-SY5Y neuroblastoma cells | Decreased at 200 µM | Cytotoxicity studies | [1] |
| Physiological Effect | Normotensive or DOCA-salt hypertensive rats | Tachycardia and increased blood pressure at 1 mg/kg | In vivo cardiovascular studies | [1] |
| Physiological Effect | Mice | Tremors and rigidity at 100 mg/kg | In vivo neurological studies | [1] |
Conclusion
This compound is a valuable research tool for investigating the dopaminergic system, neurotransmitter metabolism, and the role of dihydropteridine reductase. The provided protocols and data serve as a comprehensive starting point for researchers to design and execute experiments to further elucidate the pharmacological profile of this compound. As with any experimental work, optimization of concentrations and conditions will be necessary for specific assay systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-o-methyldopamine hyrdochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 645-33-0 [chemnet.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 98% 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-O-Methyldopamine (hydrochloride) | All Things Stem Cell [allthingsstemcell.com]
Application Notes and Protocols for the Use of 4-O-Methyldopamine Hydrochloride as a Pharmaceutical Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-O-Methyldopamine hydrochloride as a pharmaceutical impurity standard in the development and quality control of drug substances, particularly Dopamine (B1211576) hydrochloride.
Introduction
In pharmaceutical manufacturing, the presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that can impact both the safety and efficacy of a medication.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[1][3][4][5][6] this compound, also known as Dopamine Impurity A, is a known related substance to Dopamine hydrochloride, a critical medication used to treat conditions such as low blood pressure, low heart rate, and cardiac arrest. As such, the accurate identification and quantification of this compound are essential to ensure the quality and safety of Dopamine hydrochloride drug products.
This document outlines the application of this compound as a reference standard for impurity profiling and provides detailed protocols for its use in analytical method development, validation, and routine quality control.
Data Presentation: Forced Degradation Studies of Dopamine Hydrochloride
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. The following table presents representative data from a forced degradation study of Dopamine hydrochloride, illustrating the formation of 4-O-Methyldopamine and other degradation products under various stress conditions.
Disclaimer: The following data is representative and for illustrative purposes. Actual results may vary based on experimental conditions.
| Stress Condition | Time (hours) | Dopamine HCl Assay (%) | 4-O-Methyldopamine HCl (%) | Other Degradation Products (%) | Total Degradation (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2 | 95.2 | 1.8 | 1.5 | 4.8 |
| 8 | 88.5 | 3.5 | 4.2 | 11.5 | |
| 24 | 75.1 | 5.2 | 8.9 | 24.9 | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 2 | 92.8 | 2.5 | 2.1 | 7.2 |
| 8 | 81.3 | 4.8 | 6.5 | 18.7 | |
| 24 | 65.7 | 7.1 | 12.4 | 34.3 | |
| Oxidative Degradation (3% H₂O₂, RT) | 2 | 90.5 | 3.1 | 3.8 | 9.5 |
| 8 | 78.2 | 5.9 | 8.1 | 21.8 | |
| 24 | 60.3 | 8.5 | 15.3 | 39.7 | |
| Thermal Degradation (80°C, solid state) | 24 | 98.1 | 0.5 | 0.8 | 1.9 |
| 72 | 95.3 | 1.2 | 1.9 | 4.7 | |
| Photolytic Degradation (ICH Q1B) | - | 99.2 | 0.3 | 0.4 | 0.8 |
Experimental Protocols
Protocol for Forced Degradation Study of Dopamine Hydrochloride
This protocol outlines the procedure for conducting a forced degradation study on Dopamine hydrochloride bulk drug substance to identify potential degradation products, including 4-O-Methyldopamine.
1.1. Materials and Reagents:
-
Dopamine Hydrochloride API
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
1.2. Equipment:
-
HPLC system with UV or DAD detector
-
Analytical balance
-
pH meter
-
Water bath or oven
-
Photostability chamber
1.3. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Dopamine HCl in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve a known amount of Dopamine HCl in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of Dopamine HCl in water to a final concentration of 1 mg/mL. Add 3% H₂O₂ and keep the solution at room temperature. Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid Dopamine HCl in a controlled temperature oven at 80°C. Withdraw samples at appropriate time intervals, dissolve in mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose solid Dopamine HCl to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). After exposure, dissolve the sample in the mobile phase for HPLC analysis.
1.4. Analysis: Analyze all samples using the validated stability-indicating HPLC method described in Protocol 2.
Protocol for Stability-Indicating HPLC Method for Dopamine Hydrochloride and its Impurities
This HPLC method is based on the European Pharmacopoeia monograph for Dopamine Hydrochloride and is suitable for the separation and quantification of Dopamine HCl and its related impurities, including 4-O-Methyldopamine HCl.
2.1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 4.6 mm x 150 mm |
| Mobile Phase A | 0.1% v/v trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
2.2. Preparation of Solutions:
-
Standard Solution (Dopamine HCl): Accurately weigh and dissolve an appropriate amount of Dopamine Hydrochloride RS in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Impurity Standard Solution (4-O-Methyldopamine HCl): Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to obtain a known concentration (e.g., 0.005 mg/mL).
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the Dopamine HCl test sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
2.3. System Suitability: Inject the standard and impurity standard solutions. The system is suitable if:
-
The resolution between the Dopamine peak and the 4-O-Methyldopamine peak is not less than 2.0.
-
The tailing factor for the Dopamine peak is not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution is not more than 2.0%.
2.4. Quantification: Calculate the percentage of 4-O-Methyldopamine HCl in the sample using the following formula:
Where:
-
Area_impurity is the peak area of 4-O-Methyldopamine in the sample chromatogram.
-
Area_standard is the peak area of 4-O-Methyldopamine in the impurity standard chromatogram.
-
Conc_standard is the concentration of the 4-O-Methyldopamine standard solution.
-
Conc_sample is the concentration of the Dopamine HCl sample solution.
Protocol for Analytical Method Validation
This protocol outlines the validation of the stability-indicating HPLC method for the quantification of this compound in Dopamine hydrochloride. The validation should be performed according to ICH Q2(R1) guidelines.
3.1. Validation Parameters:
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This is typically achieved by analyzing stressed samples and observing peak purity.
-
Linearity: Analyze a series of solutions of this compound over a defined concentration range (e.g., from the reporting threshold to 120% of the specification limit). Plot a graph of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Perform recovery studies by spiking the drug product matrix with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Evaluate the method's precision on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
-
Robustness: Deliberately introduce small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results.
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of psychosocial stress on dopaminergic function and the acute stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-O-Methyldopamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-O-Methyldopamine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Two common synthetic routes start from either 3-hydroxy-4-methoxyphenylacetonitrile or 3,4-dimethoxyphenethylamine (B193588). The choice of starting material often depends on availability, cost, and the scale of the synthesis.
Q2: How is the final hydrochloride salt of 4-O-Methyldopamine typically formed?
A2: The hydrochloride salt is generally formed in the final step of the synthesis. This is achieved by dissolving the free base of 4-O-Methyldopamine in a suitable organic solvent, such as isopropanol (B130326) or ethanol, and then treating it with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol). The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters include reaction temperature, reaction time, purity of starting materials and reagents, and the choice of solvent. Careful control of these variables is crucial for maximizing yield and minimizing the formation of byproducts.
Q4: How can I purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying the final product.[1][2] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[1] Common solvent systems for recrystallization of hydrochloride salts include ethanol/water or isopropanol/ether mixtures.
Troubleshooting Guides
Below are troubleshooting guides for two common synthetic routes to this compound.
Route 1: From 3-hydroxy-4-methoxyphenylacetonitrile
This route involves the reduction of the nitrile group to a primary amine.
Experimental Protocol: Reduction of 3-hydroxy-4-methoxyphenylacetonitrile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxy-4-methoxyphenylacetonitrile in anhydrous THF to the LiAlH₄ suspension with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Isolation of Free Base: Remove the solvent under reduced pressure to obtain the crude 4-O-Methyldopamine free base.
-
Salt Formation: Dissolve the crude free base in isopropanol and add a solution of hydrochloric acid in isopropanol until the solution is acidic.
-
Purification: Collect the precipitated this compound by filtration, wash with cold isopropanol, and dry under vacuum. Recrystallize if necessary.
Troubleshooting: Route 1
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Ensure the LiAlH₄ is fresh and has not been deactivated by moisture.[3] - Increase the reaction time or temperature. - Use a slight excess of LiAlH₄. |
| Degradation of starting material or product. | - Maintain a low temperature during the addition of the nitrile to the LiAlH₄ suspension. - Avoid prolonged heating during reflux. | |
| Loss of product during work-up. | - Ensure thorough extraction of the product from the aluminum salts. - Minimize the amount of water used during quenching to avoid product loss. | |
| Formation of Byproducts | Formation of secondary amines. | - This can be a side reaction during catalytic hydrogenation (if used as an alternative to LiAlH₄). Adding ammonia (B1221849) to the reaction mixture can help suppress the formation of secondary amines.[4] |
| Over-reduction or side reactions. | - Carefully control the reaction temperature. | |
| Product is an Oil and Does Not Solidify | Impurities are present. | - Purify the crude free base by column chromatography before salt formation. |
| Incorrect pH for precipitation. | - Ensure the solution is sufficiently acidic after the addition of HCl. |
Diagram: Experimental Workflow for Route 1
Caption: Experimental workflow for the synthesis of this compound from 3-hydroxy-4-methoxyphenylacetonitrile.
Route 2: From 3,4-dimethoxyphenethylamine
This route involves the selective O-demethylation of the methoxy (B1213986) group at the 4-position.
Experimental Protocol: Selective O-demethylation of 3,4-dimethoxyphenethylamine
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile.
-
Addition of Demethylating Agent: Cool the solution to the appropriate temperature (e.g., -78 °C for BBr₃, or room temperature for other reagents). Slowly add the demethylating agent (e.g., boron tribromide (BBr₃), 48% hydrobromic acid (HBr), or aluminum chloride (AlCl₃)).
-
Reaction: Stir the reaction mixture for the required time at the appropriate temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water or methanol (B129727) at a low temperature.
-
Work-up: Adjust the pH of the solution to be basic (pH > 9) with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Isolation of Free Base: Remove the solvent under reduced pressure to obtain the crude 4-O-Methyldopamine free base.
-
Salt Formation and Purification: Follow the same procedure as in Route 1 for salt formation and purification.
Troubleshooting: Route 2
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Increase the amount of demethylating agent. - Increase the reaction time or temperature. |
| Non-selective demethylation. | - Use a milder demethylating agent or lower the reaction temperature.[5] - Boron tribromide (BBr₃) is a powerful but often less selective reagent.[5] 48% HBr can be an effective alternative.[5] | |
| Degradation of product. | - Avoid excessively high temperatures or prolonged reaction times, especially with strong acids. | |
| Mixture of Products (4-O-methyl and 3-O-methyl isomers) | Lack of selectivity of the demethylating agent. | - The 4-methoxy group is generally more susceptible to cleavage. However, a mixture is possible. - Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired isomer. - Purify the isomers by column chromatography. |
| Formation of Dihydroxy Product (Dopamine) | Over-demethylation. | - Reduce the amount of demethylating agent. - Decrease the reaction time or temperature. |
Diagram: Troubleshooting Logic for Route 2
Caption: Troubleshooting logic for addressing low yield and purity issues in the selective demethylation of 3,4-dimethoxyphenethylamine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes. Note that actual yields may vary depending on experimental setup and scale.
Table 1: Comparison of Nitrile Reduction Methods (Route 1)
| Reducing Agent | Typical Solvent | Reaction Temperature | Typical Yield Range | Key Considerations |
| LiAlH₄ | Anhydrous THF, Ether | 0 °C to reflux | 60-85% | Powerful, but requires strictly anhydrous conditions and careful quenching. |
| H₂/Raney Ni | Ethanol, Methanol | Room temp to 50 °C | 50-80% | Requires hydrogenation equipment; may produce secondary amine byproducts.[4] |
Table 2: Comparison of O-Demethylation Reagents (Route 2)
| Reagent | Typical Solvent | Reaction Temperature | Typical Yield Range | Selectivity & Considerations |
| BBr₃ | Dichloromethane | -78 °C to room temp | 50-80% | Highly effective but can be non-selective and requires careful handling.[5] |
| 48% HBr | Acetic acid or neat | Reflux | 40-70% | Generally good selectivity for the 4-position; requires high temperatures.[5] |
| AlCl₃ | Dichloromethane, Acetonitrile | Room temp to reflux | 30-60% | Milder than BBr₃, but may require longer reaction times or higher temperatures.[5] |
References
Technical Support Center: HPLC Separation of 4-O-Methyldopamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) separation of 4-O-Methyldopamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape Issues
Question 1: Why am I observing peak tailing for my 4-O-Methyldopamine peak?
Answer: Peak tailing for basic compounds like 4-O-Methyldopamine is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of the silica-based column packing.[1][2] This can be addressed by:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.[1][3]
-
Use of a High-Purity Silica (B1680970) Column: Modern columns made from high-purity silica have a lower concentration of acidic silanol groups, which minimizes tailing for basic compounds.[1] Consider using a column with end-capping.
-
Competitive Additives: Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help to block the active silanol sites.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape, but be mindful of the analyte's stability.[4][5]
Question 2: My 4-O-Methyldopamine peak is fronting. What is the likely cause?
Answer: Peak fronting is typically a result of column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[6]
-
Reduce Sample Concentration: Try diluting your sample and injecting a smaller mass onto the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[7] If a stronger solvent is required for solubility, inject the smallest possible volume.
Question 3: I am seeing broad peaks with poor efficiency. How can I improve this?
Answer: Broad peaks can be caused by several factors, including issues with the mobile phase, flow rate, or the column itself.[4]
-
Optimize Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.[4][5]
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. The proportion of organic solvent can impact peak shape; you may need to re-optimize the methanol (B129727) or acetonitrile (B52724) concentration.[4]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.
-
Column Degradation: The column may be nearing the end of its life. Try replacing it with a new column of the same type to see if the problem is resolved.[8]
Retention Time & Resolution Issues
Question 4: The retention time for 4-O-Methyldopamine is shifting between injections. What should I check?
Answer: Retention time variability can be caused by problems with the pump, mobile phase, or column temperature.[8][9]
-
Pump Performance: Ensure the pump is delivering a constant and precise flow rate. Check for leaks and ensure the pump seals are in good condition.[6] Fluctuations in pressure can indicate pump issues.
-
Mobile Phase Preparation: If you are mixing solvents online, ensure the gradient proportioning valve is working correctly.[7] Premixing the mobile phase can help eliminate this as a variable. Also, ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[9]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods.[8]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[5]
Question 5: I am not getting baseline separation between 4-O-Methyldopamine and another compound in my sample. How can I improve the resolution?
Answer: Improving resolution involves increasing the separation between two peaks or decreasing their width.
-
Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention and may improve the separation of early-eluting peaks.
-
Change Mobile Phase pH: Modifying the pH can alter the ionization state of your analyte and other compounds, which can significantly change the selectivity and improve resolution.[3]
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a longer column with a smaller particle size can provide better resolution.[4][5]
-
Optimize Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, although it will also increase the analysis time.[5]
System & Stability Issues
Question 6: My system backpressure is unexpectedly high. What should I do?
Answer: High backpressure is usually due to a blockage in the system.[8][9]
-
Isolate the Source: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the high pressure. First, remove the column. If the pressure returns to normal, the blockage is in the column.
-
Column Blockage: If the column is blocked, try back-flushing it (reversing the flow direction) with a strong solvent.[2] If this does not work, the inlet frit may be plugged and need replacement.
-
System Blockage: If the pressure is still high without the column, the blockage is in the tubing, injector, or guard column. Check for crimped tubing and replace any suspect components.
Question 7: I suspect my this compound standard is degrading in solution. How can I check for and prevent this?
Answer: Catecholamine derivatives can be susceptible to degradation, especially under non-ideal conditions.
-
Perform a Stability Study: Analyze your standard solution at regular intervals (e.g., 0, 4, 8, 24 hours) while storing it under your typical autosampler conditions. A decrease in the main peak area and the appearance of new, small peaks can indicate degradation.
-
Storage Conditions: Prepare standards fresh daily if possible. If you need to store them, keep them refrigerated or frozen in an amber vial to protect from light.[10] The pH of the solution is also critical; acidic conditions often improve the stability of catecholamines.[10]
-
Forced Degradation: To understand potential degradation products, you can perform a forced degradation study by exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[10][11] This is crucial for developing a stability-indicating method.
Data Presentation
The following table summarizes typical starting parameters for the HPLC analysis of catecholamine-related compounds, which can be adapted for this compound.
| Parameter | Recommended Conditions | Notes |
| Column | C18 or C8, 150-250 mm length, 4.6 mm i.d., 5 µm particle size | C18 is a good starting point for reversed-phase separation.[3][12] |
| Mobile Phase | Acetonitrile or Methanol with an aqueous buffer | Methanol and acetonitrile can offer different selectivities.[3][13] |
| Aqueous Buffer | Phosphate (B84403) or Citrate buffer (e.g., 20 mM) | Buffers are essential for controlling pH and achieving reproducible results.[3] |
| pH | 2.5 - 4.0 | A low pH is often used to ensure good peak shape for basic amines.[3] |
| Flow Rate | 0.7 - 1.2 mL/min | A standard flow rate for a 4.6 mm i.d. column.[13][14][15] |
| Column Temp. | 25 - 35 °C | Maintaining a consistent temperature is important for reproducibility.[13][15] |
| Detection | UV at ~280 nm or Fluorescence (with derivatization) | Catecholamine-like structures have a UV absorbance around 280 nm. Fluorescence detection offers higher sensitivity but requires derivatization.[3][12][14] |
| Injection Vol. | 5 - 20 µL | Should be optimized to avoid column overload.[14][15] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (pH 3.5 Phosphate Buffer with Acetonitrile)
-
Prepare 20 mM Potassium Dihydrogen Phosphate: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust pH: Titrate the phosphate buffer solution with phosphoric acid to a final pH of 3.5.
-
Mobile Phase Composition: Mix the prepared buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 90:10 v/v for initial conditions).
-
Degas: Degas the final mobile phase mixture for at least 15 minutes using an ultrasonic bath or an inline degasser before use.
Mandatory Visualizations
Caption: Troubleshooting workflow for HPLC separation issues.
Caption: Relationships between common HPLC problems and solutions.
References
- 1. scribd.com [scribd.com]
- 2. agilent.com [agilent.com]
- 3. Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. ijsdr.org [ijsdr.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. jetir.org [jetir.org]
- 10. benchchem.com [benchchem.com]
- 11. aktpublication.com [aktpublication.com]
- 12. akjournals.com [akjournals.com]
- 13. japer.in [japer.in]
- 14. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
Technical Support Center: 4-O-Methyldopamine Hydrochloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-O-Methyldopamine hydrochloride solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has turned a yellow/brown color. Is it still usable?
A1: A change in color, typically to yellow or brown, is a common indicator of degradation, likely due to oxidation of the phenolic hydroxyl group.[1] For sensitive experiments requiring precise concentrations of the active compound, it is strongly recommended to discard the discolored solution and prepare a fresh one. The color change suggests the formation of degradation products, which could interfere with your experimental results.
Q2: I prepared a stock solution of this compound in water/buffer and stored it at 4°C. After a few days, I'm seeing inconsistent results. Why might this be?
A2: Aqueous solutions of catecholamine-related compounds, like dopamine, are often not stable for extended periods at 4°C.[2] It is recommended to prepare fresh aqueous solutions daily. For longer-term storage, stock solutions should be prepared in a suitable solvent, aliquoted, and stored at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Q3: What are the optimal storage conditions for prepared this compound solutions?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Short-term (up to 1 month): -20°C in sealed, airtight containers, protected from light.[3]
-
Long-term (up to 6 months): -80°C in sealed, airtight containers, protected from light.[3]
-
Daily Use: Aqueous solutions for daily experimental use should be prepared fresh from a thawed aliquot of the stock solution. It is not recommended to store aqueous solutions for more than one day.[2]
Q4: How can I prevent the oxidation of my this compound solution?
A4: Oxidation is a primary degradation pathway for compounds containing a catechol-like moiety.[1] To minimize oxidation:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Limit Oxygen Exposure: Use deoxygenated solvents for solution preparation. After preparation, you can purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Control pH: While the hydrochloride salt improves the stability of the amine group, the phenolic hydroxyl group is susceptible to oxidation, which can be pH-dependent. Prepare solutions in a buffer with a slightly acidic pH if your experimental conditions allow.
-
Prepare Fresh: The most effective way to prevent issues with oxidation is to prepare solutions fresh before each experiment.
Q5: I suspect my this compound solution has degraded. How can I confirm this?
A5: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact 4-O-Methyldopamine from its degradation products, allowing for quantification of the remaining active compound. A decrease in the peak area of 4-O-Methyldopamine and the appearance of new peaks corresponding to degradation products would confirm instability.
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of this compound. This data is for illustrative purposes to demonstrate potential stability issues under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Appearance of Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | 2 major, 1 minor |
| Basic Hydrolysis (0.1 M NaOH) | 8 hours | 40°C | 25% | 3 major, 2 minor |
| Oxidative (3% H₂O₂) | 12 hours | 25°C | 35% | Multiple overlapping peaks |
| Thermal (in solid state) | 7 days | 80°C | 5% | 1 minor |
| Photolytic (ICH Q1B) | 24 hours | 25°C | 10% | 2 major |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for a Hypothetical Stability-Indicating HPLC Method
This protocol describes a hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions (Hypothetical):
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program (Hypothetical):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to 4-O-Methyldopamine and any new peaks that may indicate degradation products.
-
Calculate the percentage of remaining 4-O-Methyldopamine by comparing the peak area to that of a freshly prepared standard solution of the same concentration.
-
Visualizations
Caption: Metabolic pathway of Methyldopa leading to the formation of a false neurotransmitter.
Caption: General workflow for a forced degradation stability study.
Caption: Troubleshooting decision tree for stability issues.
References
preventing degradation of 4-O-Methyldopamine hydrochloride during storage
This technical support center provides guidance on preventing the degradation of 4-O-Methyldopamine hydrochloride during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of solid compound (e.g., turning pinkish or brown) | Oxidation of the catechol moiety. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. | - Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials or storing in the dark. - Store at recommended low temperatures (-20°C or -80°C).[1] |
| Decreased potency or purity observed in analytical tests (e.g., HPLC) | Chemical degradation due to oxidation, hydrolysis, or other reactions. | - Review storage conditions to ensure they meet recommendations (see FAQs). - For solutions, use deoxygenated solvents and consider adding antioxidants. - Prepare solutions fresh whenever possible. |
| Precipitation in frozen stock solutions | Poor solubility at low temperatures or solvent evaporation. | - Ensure the compound is fully dissolved before freezing. - Use tightly sealed containers to prevent solvent evaporation. - If precipitation occurs, gently warm and vortex to redissolve before use. Confirm purity by HPLC. |
| Inconsistent experimental results | Degradation of the compound leading to variable concentrations of the active substance. | - Implement a routine quality control check of the stored compound using a validated analytical method (see Experimental Protocols). - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at temperatures of -20°C or below.[1] For maximal stability, storage at -80°C is recommended.[1] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize oxidation.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions are significantly more susceptible to degradation than the solid compound. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions should be prepared in deoxygenated solvents and aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. The addition of antioxidants can further enhance stability.
Q3: What are the primary degradation pathways for this compound?
A3: As a catecholamine, this compound is primarily susceptible to oxidation.[2][3] The catechol ring can be oxidized to form semiquinones and then further react to produce colored polymeric materials.[3][4] Hydrolysis can also be a degradation pathway, particularly at non-optimal pH conditions in aqueous solutions.
Q4: What are the signs of degradation?
A4: Visual signs of degradation in the solid form can include a change in color from white or off-white to pink, red, or brown. In solution, degradation may be indicated by a similar color change. A definitive assessment of degradation requires analytical techniques such as HPLC, which can reveal a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Q5: Can I use antioxidants to prevent degradation in solution?
A5: Yes, antioxidants can be effective in preventing the oxidation of catecholamines in solution. Ascorbic acid, glutathione, and sodium metabisulfite (B1197395) are commonly used for this purpose.[5][6][7] The effectiveness of the antioxidant is concentration-dependent.
Data on Stability with Antioxidants
The following table summarizes the effect of ascorbic acid on the stability of dopamine (B1211576) (a closely related catecholamine) in solution at different temperatures. This data can be used as a proxy to understand the stability of this compound.
| Storage Temperature | Antioxidant (Ascorbic Acid) | % Dopamine Remaining after 6 Days |
| 25°C (Room Temp) | 0 µg/ml | ~5% |
| 25°C (Room Temp) | 40 µg/ml | >64% |
| 4°C | 0 µg/ml | Not specified, but significant loss |
| 4°C | 40 µg/ml | >64% |
| -75°C | 0 µg/ml | ~77% |
| -75°C | 1 µg/ml | ~100% |
| -75°C | 10 µg/ml | ~100% |
| -75°C | 40 µg/ml | ~100% |
Data adapted from a study on dopamine stability.[5]
Experimental Protocols
Protocol for Stability Testing of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Objective: To determine the percentage of this compound remaining and to identify the formation of degradation products over time under specific storage conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphate (B84403) buffer
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV or photodiode array (PDA) detector
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer relevant to the experimental use).
-
Divide the stock solution into aliquots for storage under different conditions (e.g., varying temperature, light exposure, presence/absence of antioxidants).
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 25 µg/mL) with the mobile phase.
4. HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and increase to a higher percentage (e.g., 95%) over a set time (e.g., 20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or scan for optimal wavelength with PDA)
-
Injection Volume: 10 µL
5. Data Analysis:
-
At time zero, identify the retention time of the main peak for this compound.
-
At subsequent time points, calculate the percentage of the parent compound remaining by comparing the peak area to the initial peak area.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Peak purity analysis using a PDA detector can confirm if the main peak is co-eluting with any degradation products.
Visualizations
Caption: Oxidative degradation pathway of a catecholamine.
Caption: Workflow for a stability study of 4-O-Methyldopamine HCl.
Caption: Troubleshooting logic for suspected degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mass spectrometry parameters for 4-O-Methyldopamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of 4-O-Methyldopamine hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound?
A1: this compound is the salt form of 4-O-Methyldopamine. Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₃NO₂ · HCl |
| Molecular Weight | 203.67 g/mol |
| Free Base Formula | C₉H₁₃NO₂ |
| Free Base MW | 167.21 g/mol |
| Synonyms | 3-Hydroxy-4-methoxyphenethylamine hydrochloride, 4-Methoxytyramine hydrochloride |
Q2: What is the expected precursor ion for 4-O-Methyldopamine in positive ion mode mass spectrometry?
A2: In positive ion electrospray ionization (ESI+), 4-O-Methyldopamine will readily form a protonated molecule, [M+H]⁺. Given the molecular weight of the free base is 167.21 g/mol , the expected precursor ion to monitor is m/z 168.2 .
Q3: What are the likely product ions for MS/MS fragmentation of 4-O-Methyldopamine?
A3: Based on the fragmentation patterns of similar phenylethylamine compounds like dopamine (B1211576), the primary fragmentation of 4-O-Methyldopamine ([M+H]⁺ at m/z 168.2) is the loss of the ethylamine (B1201723) group (CH₂CH₂NH₂). This results in a stable tropylium-like ion. For dopamine (precursor m/z 154.1), a major product ion is m/z 137.0, corresponding to the loss of ammonia (B1221849).[1] A similar fragmentation is expected for 4-O-Methyldopamine. The most abundant product ion is anticipated to be around m/z 151.1 , resulting from the loss of ammonia (NH₃). Another potential product ion could be around m/z 136.1 due to the subsequent loss of a methyl group.
Optimizing Mass Spectrometry Parameters
| Parameter | Suggested Starting Value/Range | Notes |
| Precursor Ion (Q1) | m/z 168.2 | Protonated free base [M+H]⁺. |
| Product Ion (Q3) | m/z 151.1 and/or 136.1 | Monitor for the most intense and stable fragment. |
| Cone Voltage | 20 - 40 V | Optimize by infusing a standard solution and ramping the voltage to maximize the precursor ion intensity. |
| Collision Energy | 15 - 35 eV | Optimize by infusing a standard and ramping the energy to maximize the product ion intensity. |
Experimental Protocol: Optimization of MS Parameters
This protocol outlines the steps to determine the optimal cone voltage and collision energy for 4-O-Methyldopamine.
1. Standard Preparation:
-
Prepare a 1 µg/mL solution of this compound in a solvent that mimics the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Cone Voltage Optimization:
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion (m/z 168.2).
-
Acquire data while ramping the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 60 V) in discrete steps.
-
Plot the intensity of the precursor ion against the cone voltage to determine the optimal setting that yields the highest intensity.
3. Collision Energy Optimization:
-
Using the optimized cone voltage, set the mass spectrometer to monitor the precursor ion (m/z 168.2) and the expected product ions (e.g., m/z 151.1 and 136.1).
-
Acquire data while ramping the collision energy from a low value (e.g., 10 eV) to a high value (e.g., 40 eV) in discrete steps.
-
Plot the intensity of each product ion against the collision energy to find the optimal energy for each transition. Select the transition that provides the best sensitivity and specificity.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Sample Degradation: Catecholamines can be unstable and prone to oxidation.[2] | - Prepare fresh samples and keep them in an autosampler at 4°C. For long-term storage, keep stock solutions at -80°C.[2] - Minimize sample exposure to light and air. |
| Incorrect MS Parameters: Precursor/product ion masses are incorrect, or cone voltage/collision energy are not optimized. | - Verify the precursor ion is m/z 168.2. - Perform cone voltage and collision energy optimization as described above. | |
| Ion Suppression/Enhancement: Co-eluting matrix components are affecting the ionization of the analyte. | - Improve chromatographic separation to isolate the analyte from interfering compounds. - Evaluate different sample preparation techniques (e.g., solid-phase extraction instead of protein precipitation) to remove matrix interferences. | |
| Poor Peak Shape (Tailing, Broadening) | Incompatible Sample Solvent: The solvent used to dissolve the sample is stronger than the initial mobile phase. | - Ensure the sample solvent is as weak as or weaker than the initial mobile phase. |
| Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. | |
| Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. | - Use a column with end-capping. - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase, if compatible with your MS system. | |
| Retention Time Shift | Column Equilibration: The column is not fully equilibrated between injections. | - Increase the column equilibration time in the gradient program. |
| Mobile Phase Composition Change: The mobile phase composition has changed over time (e.g., evaporation of the organic component). | - Prepare fresh mobile phase daily. | |
| Sample Matrix Effects: The sample matrix is affecting the retention of the analyte.[3] | - Use an isotopically labeled internal standard to compensate for retention time shifts. |
Visual Workflows
Logical Relationship for Parameter Optimization
Caption: Workflow for optimizing MS parameters.
Experimental Workflow for Sample Analysis
Caption: General workflow for sample analysis.
References
- 1. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retention Time drift: catecholamines with ion pair - Chromatography Forum [chromforum.org]
Technical Support Center: Quantification of 4-O-Methyldopamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 4-O-Methyldopamine hydrochloride using LC-MS/MS.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental workflow.
Frequently Asked Questions
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification, components in biological matrices like plasma or urine (e.g., phospholipids, salts, endogenous metabolites) can interfere with the ionization process in the mass spectrometer source.[3] This can lead to inaccurate and irreproducible results, either by underestimating the analyte concentration due to ion suppression or overestimating it due to ion enhancement.[1]
Q2: I am observing significant ion suppression for 4-O-Methyldopamine. What are the initial troubleshooting steps?
A2: Initial steps to troubleshoot ion suppression include:
-
Improving Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Protein precipitation (PPT) is often insufficient.[4] Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6][7]
-
Chromatographic Separation: Optimize your LC method to separate 4-O-Methyldopamine from the matrix components causing suppression. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[8]
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[9] However, ensure that the diluted concentration of 4-O-Methyldopamine remains above the lower limit of quantification (LLOQ).
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.[10][11]
Q3: My results show high variability between replicate injections. Could this be due to matrix effects?
A3: Yes, high variability is a common symptom of inconsistent matrix effects. If the concentration of interfering substances varies between samples, the degree of ion suppression or enhancement will also vary, leading to poor precision.[12] Implementing a more robust sample cleanup procedure and using a suitable internal standard are key to improving reproducibility.
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A4: The standard method for quantifying matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The coefficient of variation (CV%) of the matrix factor across different lots of the biological matrix should be less than 15%.[12]
Troubleshooting Scenarios
Scenario 1: Poor recovery of 4-O-Methyldopamine after Solid-Phase Extraction (SPE).
-
Possible Cause: Suboptimal SPE protocol (e.g., incorrect sorbent, inadequate washing, or elution solvent).
-
Troubleshooting Steps:
-
Sorbent Selection: For a polar compound like 4-O-Methyldopamine, a mixed-mode weak cation exchange (WCX) sorbent is often effective for extracting catecholamines and their metabolites.[6][7]
-
pH Adjustment: Ensure the pH of the sample load is appropriate to retain the analyte on the sorbent. For cation exchange, the pH should be adjusted to ensure the analyte is charged.
-
Wash Steps: Review the wash steps to ensure they are removing interferences without prematurely eluting the analyte. A common sequence involves a mild organic solvent and an acidic buffer.[10]
-
Elution Solvent: The elution solvent must be strong enough to displace the analyte from the sorbent. For WCX, an elution solvent containing an acid (e.g., formic acid in methanol) is typically used.[10]
-
Scenario 2: Inconsistent results when using protein precipitation (PPT).
-
Possible Cause: PPT is a non-selective sample preparation method and often results in significant residual matrix components, particularly phospholipids, which are known to cause ion suppression.[4]
-
Troubleshooting Steps:
-
Switch to a More Selective Method: Transition to LLE or SPE for a cleaner extract.[5][6][7]
-
Phospholipid Removal Plates: If PPT is preferred due to workflow simplicity, consider using specialized plates that contain a phospholipid removal sorbent.
-
Optimize Precipitation Solvent: While acetonitrile (B52724) is common, test other organic solvents or mixtures to see if they provide a cleaner supernatant.
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of catecholamine metabolites, which can be adapted for this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from methods for catecholamines and their metabolites using a weak cation exchange (WCX) sorbent.[5][7]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 50 µL of an internal standard solution (ideally, a stable isotope-labeled 4-O-Methyldopamine).
-
Add 400 µL of 10 mM sodium citrate (B86180) (pH 7) and vortex.[5]
-
-
SPE Column Conditioning:
-
Condition a WCX SPE cartridge with 1 mL of methanol (B129727).
-
-
SPE Column Equilibration:
-
Equilibrate the cartridge with 1 mL of 10 mM sodium citrate (pH 7).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash 1: 1 mL of 10 mM sodium citrate (pH 7).
-
Wash 2: 1 mL of methanol.
-
Wash 3: 1 mL of dichloromethane (B109758) to remove lipophilic interferences.[5]
-
Dry the sorbent bed under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of 2% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 v/v water:methanol with 0.1% formic acid).[5]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is a general approach for extracting catecholamines from urine.[5]
-
Sample Pre-treatment:
-
To 1.0 mL of centrifuged urine, add 50 µL of the internal standard solution.
-
Add 1.6 mL of a complexing reagent (e.g., diphenylborate).
-
-
pH Adjustment:
-
Adjust the pH of the mixture to ~9.5 with ammonium (B1175870) hydroxide.
-
-
Extraction:
-
Add 1.5 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge for 5 minutes at 2000 x g to separate the layers.
-
-
Supernatant Transfer:
-
Carefully transfer 800 µL of the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Quantitative Data Summary
The following tables summarize typical performance data for methods used to quantify dopamine (B1211576) and its metabolites, which can serve as a benchmark when developing a method for this compound.
Table 1: Comparison of Sample Preparation Techniques for Dopamine in Urine
| Parameter | Liquid-Liquid Extraction (LLE) | Reference |
| Recovery (%) | 95.2 ± 3.8 | [12] |
| Matrix Effect (%) | 98.5 ± 6.7 | [12] |
| Intra-day Precision (CV%) | 1.5 - 7.2 | [12] |
| Inter-day Precision (CV%) | 2.7 - 14.3 | [12] |
Table 2: Performance Data for Catecholamine Metabolite Quantification in Plasma using SPE
| Analyte | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Norepinephrine | 95.3 | 0.04 - 1.28 | 0.04 | [7] |
| Epinephrine | 98.1 | 0.02 - 1.28 | 0.02 | [7] |
| Dopamine | 92.5 | 0.04 - 1.28 | 0.04 | [7] |
| Normetanephrine | 96.2 | 0.02 - 1.28 | 0.02 | [7] |
| Metanephrine | 99.8 | 0.02 - 1.28 | 0.02 | [7] |
| 3-Methoxytyramine | 97.4 | 0.02 - 1.28 | 0.02 | [7] |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Principle of SIL-IS for matrix effect compensation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marker-test.de [marker-test.de]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-O-Methyldopamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-O-Methyldopamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions (such as N-acylated or oxidized species), and residual solvents. Positional isomers, like 3-O-Methyldopamine, can also be significant impurities.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities and achieving high purity on a larger scale. For complex mixtures or to remove closely related isomers, column chromatography is recommended.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light. For long-term storage, it is advisable to store it in a freezer.[1]
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The solvent is not appropriate for the compound, or not enough solvent is being used.
-
Troubleshooting Steps:
-
Ensure the solvent is suitable for phenolic amine hydrochlorides. Good starting points are alcohols like ethanol (B145695) or isopropanol (B130326).
-
Gradually add more hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce recovery.
-
If the compound remains insoluble, a different solvent or a solvent mixture may be necessary.
-
Issue 2: The compound "oils out" instead of crystallizing upon cooling.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or significant impurities are present.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) while the solution is still warm.
-
Allow the solution to cool very slowly.
-
If oiling persists, scratching the inside of the flask with a glass rod at the solvent-air interface may induce crystallization.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Troubleshooting Steps:
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
If crystallization does not occur, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen stationary phase or mobile phase is not providing adequate resolution.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: If using normal-phase chromatography (e.g., silica (B1680970) gel), a gradual increase in the polarity of the mobile phase (e.g., by adding methanol (B129727) to a dichloromethane (B109758)/methanol mixture) can improve the elution of polar compounds. For reversed-phase chromatography (e.g., C18), decreasing the polarity of the mobile phase (e.g., by increasing the organic solvent concentration in an aqueous mixture) will increase the retention of nonpolar compounds.
-
Consider a Different Stationary Phase: If adjusting the mobile phase is ineffective, a different stationary phase may be required. For a polar and ionizable compound like this compound, mixed-mode chromatography (combining reversed-phase and ion-exchange characteristics) can offer better separation.
-
Optimize Gradient Elution: Employing a shallow gradient elution can improve the separation of closely eluting compounds.
-
Issue 2: The compound is retained too strongly on the column.
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar this compound from the stationary phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: For normal-phase chromatography, significantly increase the proportion of the polar solvent (e.g., methanol) in the mobile phase. Adding a small amount of a basic modifier like triethylamine (B128534) can help to reduce tailing and improve the elution of amines.
-
Use an Ion-Pairing Reagent: In reversed-phase chromatography, adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic compounds.
-
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved for phenolic amines and related compounds using different purification techniques. Note that specific results for this compound may vary depending on the initial purity of the crude material.
| Purification Technique | Stationary Phase | Mobile Phase/Solvent | Typical Purity Achieved | Reference |
| Recrystallization | N/A | Isopropanol/Diethyl Ether | >98% | General Knowledge |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with Formic Acid | >99% | [2] |
| Normal-Phase Column Chromatography | Silica Gel | Dichloromethane/Methanol | 95-98% | General Knowledge |
| Mixed-Mode Chromatography | Cation Exchange/Reversed-Phase | Methanol/Water with Ion-Pairing Reagent | >99% | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and swirl to dissolve the solid. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography Purification
-
Stationary Phase and Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane with a small percentage of methanol). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: 4-O-Methyldopamine Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Methyldopamine hydrochloride. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary known mechanism of action?
This compound is a catecholamine compound and a metabolite of dopamine (B1211576).[1] It is known to have an inhibitory effect on dihydropteridine reductase.
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound as a solid should be stored at -20°C for up to four years.[1] Stock solutions can be stored under the following conditions:
It is important to store the compound in a sealed container, away from moisture.[2]
3. What is the solubility of this compound in common solvents?
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMSO | 100 mg/mL (requires sonication) |
| DMF | 5 mg/mL[1] |
| Ethanol | Slightly soluble[1] |
4. How stable is this compound in aqueous solutions and cell culture media?
5. Are there known off-target effects for 4-O-Methyldopamine?
As a dopamine metabolite, 4-O-Methyldopamine may interact with various dopamine receptors (D1, D2, D3, D4, and D5).[3] However, specific binding affinities (Ki values) or inhibitory concentrations (IC50 values) for 4-O-Methyldopamine at these receptors are not well-documented in publicly available literature. It is crucial to consider potential off-target effects on other monoamine receptors or transporters in your experimental design.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Q: I am observing high variability in my cell-based assays with this compound. What could be the cause?
A: High variability can stem from several factors related to compound handling and experimental setup.
-
Compound Instability: As a catecholamine, 4-O-Methyldopamine is prone to oxidation in aqueous solutions, especially at neutral or alkaline pH, which is typical for cell culture media. This degradation can lead to a decrease in the effective concentration of the compound over the course of the experiment.
-
Troubleshooting:
-
Prepare fresh solutions of this compound immediately before each experiment.
-
If using a stock solution in DMSO, ensure it has been stored properly at -80°C or -20°C for no longer than the recommended period.
-
Minimize the exposure of your working solutions to light and air.
-
Consider including a stability assessment of 4-O-Methyldopamine in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for the duration of your assay and then quantifying its concentration using HPLC.
-
-
-
Cell Viability Issues: At higher concentrations (e.g., 200 µM), 3-hydroxy-4-Methoxyphenethylamine (the free base of this compound) has been shown to decrease the viability of SH-SY5Y cells.[1]
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration range for your experiments that does not cause significant cytotoxicity.
-
Always include a vehicle control (the solvent used to dissolve the compound, e.g., PBS or a low concentration of DMSO) to assess the effect of the solvent on cell viability.
-
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in assay readouts.
-
Troubleshooting:
-
Ensure a homogenous cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding.
-
Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution.
-
-
Difficulties in Quantifying this compound in Biological Samples
Q: I am having trouble developing a reliable method to quantify this compound in plasma/cell lysates using HPLC. What are the common pitfalls?
A: Quantifying catecholamines in biological matrices can be challenging due to their low concentrations, susceptibility to degradation, and potential for interference from other endogenous compounds.
-
Sample Preparation and Stability: Catecholamines are rapidly degraded by enzymes present in biological samples and are also sensitive to oxidation.
-
Troubleshooting:
-
Collect and process samples on ice to minimize enzymatic degradation.
-
Add antioxidants, such as sodium metabisulfite (B1197395) or EDTA, to your collection tubes and buffers.
-
For plasma samples, perform protein precipitation with a cold organic solvent (e.g., methanol (B129727), acetonitrile) or perchloric acid to remove proteins that can interfere with the analysis.
-
Store processed samples at -80°C until analysis.
-
-
-
Chromatographic Separation: Achieving good peak shape and resolution for polar catecholamines on reverse-phase HPLC columns can be difficult.
-
Troubleshooting:
-
Use a C18 column with end-capping to minimize peak tailing.
-
Employ an ion-pairing agent (e.g., octanesulfonic acid) in your mobile phase to improve the retention and peak shape of the analyte.
-
Optimize the pH of the mobile phase. A slightly acidic pH (e.g., 3-4) is often used for catecholamine analysis.
-
Consider using a column specifically designed for catecholamine analysis.
-
-
-
Detection: UV detection can lack the sensitivity and selectivity required for low concentrations of catecholamines in complex biological matrices.
-
Troubleshooting:
-
Electrochemical detection (ECD) is a highly sensitive and selective method for the detection of catecholamines.
-
Fluorescence detection after a derivatization step can also enhance sensitivity.
-
The most robust method for quantification in complex matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
-
Experimental Protocols
Protocol: Quantitative Analysis of this compound by HPLC-UV (Adapted from a method for Dopamine HCl)
This protocol provides a starting point for developing a validated HPLC-UV method for the quantification of this compound. Optimization will be required for specific applications and matrices.
1. Materials:
-
This compound standard
-
HPLC grade acetonitrile (B52724) and methanol
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
Ultrapure water
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Prepare a 50 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 2.3 with orthophosphoric acid.[4]
-
The mobile phase will be 100% of this buffer, run in isocratic mode.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 50 mM KH2PO4, pH 2.3
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: Determine the optimal wavelength for this compound by scanning a standard solution (a starting point would be around 280 nm, similar to dopamine).
5. Sample Preparation (Example for Plasma):
-
To 200 µL of plasma, add 600 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL) and inject into the HPLC system.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A general experimental workflow for studying the effects of this compound on cell signaling pathways.
Caption: A simplified diagram of potential signaling pathways affected by this compound through dopamine receptors.
References
Technical Support Center: 4-O-Methyldopamine Hydrochloride Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Methyldopamine hydrochloride. Here, you will find detailed information and experimental protocols to address common challenges related to its dissolution.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial troubleshooting steps?
A1: Difficulty in dissolving this compound can often be resolved by addressing a few key factors. As an amine hydrochloride salt, its solubility is influenced by pH, temperature, and the choice of solvent. Initially, ensure you are using a suitable solvent; for instance, while it is soluble in PBS (pH 7.2) at up to 10 mg/mL, organic solvents like DMF and DMSO can achieve concentrations of at least 5 mg/mL and 100 mg/mL (with sonication), respectively.[1] For aqueous solutions, lowering the pH can significantly enhance solubility.
Q2: How does pH affect the solubility of this compound?
A2: this compound is the salt of a weak base. In aqueous solutions, the pH plays a critical role in its solubility. At lower (more acidic) pH values, the amine group is protonated, which increases its interaction with water and, consequently, its solubility. Conversely, at higher (more basic) pH values, the free base form is favored, which is generally less soluble in water. Therefore, to increase solubility in an aqueous medium, acidifying the solution is a recommended strategy.
Q3: Can I heat the solution to increase the solubility of this compound?
A3: Yes, in many cases, gently heating the solution can increase the solubility of this compound. An increase in temperature often provides the necessary energy to overcome the lattice energy of the solid, allowing more of it to dissolve. However, it is crucial to be mindful of the compound's stability at elevated temperatures. Prolonged heating or high temperatures could lead to degradation. It is advisable to heat the solution gradually and monitor for any changes in color or clarity that might indicate degradation.
Q4: What are co-solvents, and can they help dissolve this compound?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of a poorly soluble compound. For this compound, which has some lipophilic character, using co-solvents like ethanol (B145695) can be effective. While it is only slightly soluble in pure ethanol, a mixture of water and ethanol may provide a more suitable polarity for dissolution. It is important to determine the optimal ratio of the co-solvent to the aqueous buffer empirically for your specific experimental needs.
Q5: Are there other methods to enhance the aqueous solubility of this compound for in vitro experiments?
A5: Beyond pH adjustment, temperature control, and the use of co-solvents, another common technique is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the less soluble part of the molecule and increasing its aqueous solubility.[2][3][4] This can be particularly useful for preparing stock solutions for cell-based assays where the concentration of organic solvents needs to be minimized.
Troubleshooting Guides & Experimental Protocols
Protocol for Enhancing Solubility via pH Adjustment
This protocol describes a systematic approach to determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Purified water
-
A selection of aqueous buffers (e.g., citrate, phosphate, Tris) with varying pH values (e.g., pH 3, 5, 7.4, 9)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add a pre-weighed excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Vortex each mixture vigorously for 1-2 minutes.
-
Place the vials on a magnetic stirrer and stir for a set period (e.g., 24 hours) at a constant temperature (e.g., room temperature or 37°C) to ensure equilibrium is reached.
-
After stirring, allow the suspensions to settle.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of the dissolved this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
The pH that yields the highest concentration of dissolved compound is the optimal pH for solubilization.
Caption: Workflow for pH-dependent solubility determination.
Protocol for Enhancing Solubility Using Co-solvents
This protocol outlines the steps to improve the solubility of this compound using a water-miscible organic co-solvent.
Materials:
-
This compound powder
-
Purified water
-
Co-solvent (e.g., ethanol, propylene (B89431) glycol)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a series of co-solvent/water mixtures with varying ratios (e.g., 10%, 20%, 30% co-solvent in water).
-
To a known volume of each mixture, add a pre-weighed excess amount of this compound.
-
Vortex each sample for 2 minutes to facilitate initial dissolution.
-
Stir the mixtures at a constant temperature for 24 hours.
-
Visually inspect the samples for the amount of undissolved solid.
-
For a quantitative assessment, centrifuge the samples, collect the supernatant, and measure the concentration of the dissolved compound as described in the pH adjustment protocol.
-
Identify the co-solvent mixture that provides the desired solubility for your application.
Caption: Co-solvent solubility enhancement workflow.
Summary of Quantitative Data
| Solvent/Condition | Reported Solubility | Expected Trend with Modification |
| Aqueous Buffer | ||
| PBS (pH 7.2) | 10 mg/mL | - |
| Decreasing pH | Not Reported | Increase in solubility |
| Increasing pH | Not Reported | Decrease in solubility |
| Increasing Temperature | Not Reported | Likely increase in solubility (verify stability) |
| Organic Solvents | ||
| DMF | 5 mg/mL | - |
| DMSO | 100 mg/mL (with sonication) | - |
| Ethanol | Slightly soluble | - |
| Co-Solvent Systems | ||
| Ethanol/Water | Not Reported | Solubility expected to be dependent on the ratio |
Note: The information in this table is for guidance. It is strongly recommended to experimentally determine the solubility of this compound under the specific conditions of your experiment.
References
4-O-Methyldopamine hydrochloride safety precautions and handling
Technical Support Center: 4-O-Methyldopamine Hydrochloride
This guide provides essential safety precautions, handling procedures, and emergency responses for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To minimize exposure, the following PPE should be worn:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[1][4]
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[3][4]
-
Clothing: Wear protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use only in a well-ventilated area.[3][4] If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA approved respirator may be necessary.[3]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry and well-ventilated place.[4][5] For long-term stability and to maintain product quality, storage in a freezer or refrigerator (2-8°C) is recommended.[4][6] The substance may be hygroscopic.[7]
Q4: Are there any known chemical incompatibilities?
A4: Yes, this compound is incompatible with strong oxidizing agents.[3][4] Avoid contact with these materials.
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2] This should be done through an approved waste disposal plant.[4][7] Do not empty into drains.[3]
Troubleshooting Guide: Experimental Issues
Scenario 1: Accidental Skin or Eye Contact
-
Issue: You've accidentally splashed a solution containing this compound onto your skin or into your eyes.
-
Immediate Action:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove any contaminated clothing and wash it before reuse.[4] If skin irritation occurs or persists, seek medical attention.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][4] If eye irritation persists, seek medical advice or attention.[4]
-
Scenario 2: Accidental Inhalation
-
Issue: You suspect you have inhaled dust or aerosol of the compound, and you feel unwell or experience respiratory irritation.
-
Immediate Action:
Scenario 3: Accidental Ingestion
-
Issue: Accidental ingestion of the compound has occurred.
-
Immediate Action:
Scenario 4: A Small Dry Spill Occurs in the Lab
-
Issue: A small amount of this compound powder has been spilled on a workbench or the floor.
-
Immediate Action:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[4]
-
Wear PPE: Before cleaning, put on appropriate personal protective equipment, including gloves, eye protection, and a respirator if ventilation is inadequate.[4]
-
Contain and Clean: Avoid creating dust.[4][5] Carefully sweep or shovel the spilled material into a suitable, labeled, and closed container for disposal.[3][4][5]
-
Decontaminate: After the material has been collected, clean the spill area thoroughly.
-
Dispose: Dispose of the container with the spilled material as hazardous waste according to regulations.[4]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 645-33-0 | [4] |
| Molecular Formula | C₉H₁₃NO₂·HCl | |
| Molecular Weight | 203.67 g/mol | [6] |
| Appearance | Off-white solid | [7] |
| Melting Point | 207-211°C | |
| Solubility | Water soluble | [7] |
| Storage Temperature | 2-8°C (Refrigerator/Freezer) | [4][6] |
Experimental Protocols & Workflows
Emergency Protocol: Chemical Spill Response
The following diagram outlines the logical workflow for responding to a chemical spill of this compound in a laboratory setting. Adherence to this protocol is crucial for minimizing exposure and ensuring safety.
Caption: Workflow for a safe response to a dry chemical spill.
References
- 1. This compound, 98% 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: 4-O-Methyldopamine Hydrochloride
This guide provides essential information for the proper handling and disposal of 4-O-Methyldopamine hydrochloride waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: Waste containing this compound should be treated as hazardous due to its properties. The pure compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also harmful if swallowed and may cause an allergic skin reaction or damage to organs through prolonged or repeated exposure. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making environmental release a significant concern.
Q2: How should I classify waste containing this compound?
A2: All laboratory chemical waste, including solids, liquids, or contaminated materials related to this compound, should be presumed hazardous.[5] Under the Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given its toxicological profile, this waste must be managed through your institution's hazardous waste program.[8]
Q3: What is the immediate procedure for disposing of small quantities of this waste after an experiment?
A3: Immediately after generation, segregate the waste into a designated hazardous waste container.[7] This container must be chemically compatible with the waste, kept securely closed except when adding more material, and be clearly labeled with a hazardous waste tag as soon as accumulation begins.[5][6] Never dispose of this chemical waste in the regular trash or down the sewer system.[6]
Q4: What are the storage requirements for this compound waste before pickup?
A4: Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7] The containers must be in good condition, properly sealed, and stored within a secondary containment system to prevent spills.[5][6] Incompatible chemicals must be segregated using physical barriers.[5][6] Be aware that storage time in an SAA is limited; for academic labs, this can be up to twelve months, but you must adhere to your institution's specific policies and maximum volume limits (e.g., 55 gallons).[7][9]
Q5: Can I neutralize or treat this compound waste inside the lab?
A5: On-site treatment of hazardous waste is heavily regulated by the EPA and state authorities.[10] Many laboratory procedures that could render a waste non-hazardous are prohibited unless explicitly permitted by your institution's policies and conducted by trained professionals.[10] Therefore, you should not attempt to neutralize this waste. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on approved disposal methods.
Q6: Who do I contact for waste disposal, and what information do I need to provide?
A6: You must contact your institution's EHS or Hazardous Waste Management department for waste pickup.[7] When you fill out the hazardous waste tag, be prepared to provide the full chemical name ("this compound" or "3-Hydroxy-4-methoxyphenethylamine hydrochloride"), CAS number (645-33-0), concentration, quantity, and any other components mixed in the waste stream. Accurate labeling is crucial for safe consolidation and disposal.[7]
Troubleshooting Guide
| Issue / Scenario | Troubleshooting Steps |
| Accidental Spill | 1. Alert personnel in the immediate area. 2. If safe to do so, contain the spill with absorbent, non-combustible material (e.g., sand, vermiculite).[11] 3. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[12] 4. Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][12] 5. All materials used for cleanup must also be disposed of as hazardous waste.[5] 6. For large spills, evacuate the area and contact your EHS emergency line immediately. |
| Waste Mixed with Incompatible Material | This compound is incompatible with strong oxidizing agents.[2][8][12] If accidentally mixed, do not seal the container tightly due to potential gas generation. Immediately contact your EHS office for emergency guidance and pickup. Isolate the container in a ventilated area away from other materials if it is safe to do so. |
| Waste Container is Full or Reaching Storage Limit | Once your waste container reaches its maximum fill line or the storage time limit is approaching, you must request a pickup from your EHS department.[7] Do not overfill containers. Ensure the container is securely closed and properly labeled before the scheduled pickup. |
Hazard Summary Table
The following table summarizes key hazard data for this compound.
| Hazard Type | GHS Classification | Precautionary Recommendations |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[4] |
| Skin Contact | Causes skin irritation; May cause an allergic skin reaction[2] | Wear protective gloves. Wash skin thoroughly after handling. If irritation occurs, get medical advice.[12] |
| Eye Contact | Causes serious eye irritation[1][2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. If irritation persists, get medical advice.[12] |
| Inhalation | May cause respiratory irritation[1][2][3] | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air.[3][12] |
| Chronic Exposure | May cause damage to organs through prolonged or repeated exposure | Do not breathe dust. Get medical advice if you feel unwell after potential repeated exposure. |
| Environmental | Very toxic to aquatic life with long lasting effects | Avoid release to the environment. Collect spillage. |
Experimental Protocol: Spill Cleanup
This protocol outlines the steps for managing a small, contained spill of solid this compound.
Materials:
-
Personal Protective Equipment (PPE): 2 pairs of nitrile gloves, safety goggles, lab coat, shoe covers (if necessary).
-
Spill Kit: Absorbent pads or inert material (vermiculite, sand), 2 plastic scoops or dustpans, labeled hazardous waste container, hazardous waste tags.
-
Cleaning Supplies: Decontamination solution (as recommended by your EHS), paper towels.
Procedure:
-
Control and Communicate: Immediately alert others in the lab. Restrict access to the spill area.
-
Don PPE: Put on all required PPE before approaching the spill.
-
Containment: If the solid is spreading, create a border around the spill with absorbent material.
-
Collection: Carefully sweep the solid material and any contaminated absorbent into a plastic scoop or dustpan. Avoid creating dust.[8][12]
-
Containerize Waste: Place all collected material into the designated hazardous waste container. This includes any broken glassware and contaminated PPE (e.g., outer gloves).
-
Decontaminate: Clean the spill surface area with the appropriate decontamination solution as specified by your institution's EHS office, followed by a water rinse if required.
-
Dispose of Cleanup Materials: All paper towels and other cleaning materials must be placed in the hazardous waste container.[5]
-
Seal and Label: Securely close the waste container. Complete a hazardous waste tag with all required information and attach it to the container.
-
Final Steps: Remove remaining PPE and wash hands thoroughly. Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Visual Workflow for Waste Disposal
Caption: Waste disposal workflow for this compound.
References
- 1. This compound, 98% 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Identifying and Removing Impurities in 4-O-Methyldopamine Hydrochloride Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-O-Methyldopamine hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a this compound sample?
A1: Impurities in this compound can arise from the synthetic process or degradation. Potential impurities may include:
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted precursors from the synthesis, such as 3,4-dimethoxyphenethylamine.
-
By-products: Molecules formed during side reactions. A common impurity is the positional isomer, 3-O-Methyldopamine hydrochloride.
-
Reagents and Solvents: Residual chemicals from the synthesis and purification stages.
-
-
Degradation Products: this compound may degrade upon exposure to light, heat, or oxidative conditions. The specific identity of these degradants can be determined through forced degradation studies.
Q2: I've observed an unexpected peak in my HPLC chromatogram. How can I determine its identity?
A2: An unexpected peak suggests the presence of an impurity. The following analytical techniques can be employed for identification:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique provides the mass-to-charge ratio (m/z) of the impurity, offering clues to its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Further fragmentation of the impurity ion can aid in elucidating its chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): This method delivers a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide definitive structural information.[1]
Q3: My this compound sample has a yellowish tint. Is this a cause for concern?
A3: Pure this compound is typically a white to off-white solid. A noticeable color, such as yellow or brown, may be indicative of impurities, possibly arising from degradation. It is advisable to verify the purity of the sample using a suitable analytical method like HPLC.
Q4: What is an effective method for purifying my this compound sample?
A4: Recrystallization is a widely used and effective technique for the purification of solid organic compounds such as this compound.[2][3][4] The success of this method is highly dependent on the selection of an appropriate solvent.[3][4]
Troubleshooting Guides
Issue 1: Inadequate separation of impurities during HPLC analysis.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust the pH of the aqueous portion of the mobile phase. Minor pH changes can significantly alter the retention times of ionizable compounds like 4-O-Methyldopamine and its related impurities.
-
Experiment with different organic modifiers (e.g., acetonitrile, methanol) and their concentrations.
-
-
Select a Different Stationary Phase:
-
If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase, such as phenyl-hexyl or a polar-embedded phase, to achieve a different selectivity.
-
-
Modify the Gradient Profile:
-
If employing a gradient elution, altering the slope and duration of the gradient can enhance the resolution between closely eluting peaks.
-
-
Adjust the Column Temperature:
-
Lowering the column temperature can sometimes lead to improved peak shape and better resolution.
-
-
Issue 2: The sample is difficult to dissolve for analysis or purification.
-
Troubleshooting Steps:
-
Choose a Suitable Solvent:
-
For HPLC analysis, the sample should be dissolved in the mobile phase or a solvent that is miscible with it.
-
For recrystallization, the ideal solvent will dissolve the compound at an elevated temperature but not at room temperature.[3]
-
-
Utilize Sonication:
-
Briefly sonicating the sample in the solvent can help to break up aggregates and facilitate dissolution.
-
-
Apply Gentle Heat:
-
When preparing a solution for recrystallization, gentle heating is necessary. Avoid excessive heat to prevent potential degradation of the compound.
-
-
Issue 3: Low product recovery following recrystallization.
-
Troubleshooting Steps:
-
Use the Minimum Amount of Hot Solvent:
-
To maximize yield, dissolve the compound in the minimum volume of hot solvent required for complete dissolution. Excess solvent will keep more of the product in solution upon cooling.
-
-
Ensure Slow Cooling:
-
Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath. Rapid cooling can result in the formation of smaller, less pure crystals.
-
-
Avoid Premature Crystallization:
-
If performing a hot filtration to remove insoluble impurities, ensure the apparatus is pre-heated to prevent the product from crystallizing prematurely on the filter.
-
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general starting point and should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system equipped with a UV detector
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Program:
-
Begin with a low concentration of solvent B (e.g., 5%) and increase linearly to a higher concentration (e.g., 95%) over a period of 20-30 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection Wavelength:
-
280 nm
-
-
Injection Volume:
-
10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration.
-
Protocol 2: Recrystallization for Purification
-
Procedure:
-
Solvent Selection:
-
Evaluate the solubility of your this compound sample in a range of potential solvents (e.g., ethanol, methanol, isopropanol, water, and their mixtures) to identify a suitable system. The ideal solvent should readily dissolve the compound when hot but have low solubility when cold.
-
-
Dissolution:
-
Place the impure sample in an appropriately sized Erlenmeyer flask.
-
Add a small volume of the selected solvent and gently heat the mixture with stirring.
-
Continue to add small portions of the hot solvent until the compound is fully dissolved.
-
-
Hot Filtration (if required):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of crystals.
-
After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation and yield.
-
-
Isolation and Washing:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Gently wash the crystals with a small amount of cold recrystallization solvent to rinse away any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature until a constant weight is achieved.
-
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Origin | Common Analytical Technique for Identification |
| 3-O-Methyldopamine | Synthesis by-product (positional isomer) | HPLC-MS, NMR |
| 3,4-Dimethoxyphenethylamine | Unreacted starting material | HPLC, GC-MS |
| Dopamine (B1211576) | Incomplete methylation of starting material | HPLC |
| Unidentified Degradation Products | Degradation of the active substance | HPLC-MS, Forced degradation studies |
| Residual Solvents | Synthesis and purification | Gas Chromatography (GC) |
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: General workflow for purification by recrystallization.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. Extensive conjugation of dopamine (3,4-dihydroxyphenethylamine) metabolites in cultured human skin fibroblasts and rat hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-O-Methyldopamine and 3-O-Methyldopamine for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and biochemical profiles of two key dopamine (B1211576) metabolites, 4-O-Methyldopamine hydrochloride and 3-O-Methyldopamine, providing a comparative overview for research and development applications.
This guide offers a detailed comparison of 4-O-Methyldopamine (4-OMD) and 3-O-Methyldopamine (3-OMD), two primary metabolites of dopamine. While both are products of O-methylation, their distinct structural differences lead to varied pharmacological activities and receptor interactions. This document synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the nuances of these compounds.
Chemical and Physical Properties
| Property | This compound | 3-O-Methyldopamine |
| Synonyms | 3-Hydroxy-4-methoxyphenethylamine hydrochloride, 4-Methoxytyramine hydrochloride | 3-Methoxytyramine, 4-hydroxy-3-methoxyphenethylamine |
| Molecular Formula | C₉H₁₄ClNO₂[1] | C₉H₁₃NO₂[2] |
| Molecular Weight | 203.67 g/mol [1] | 167.21 g/mol [2] |
| Structure | Methoxy group at the 4-position of the phenyl ring | Methoxy group at the 3-position of the phenyl ring |
Pharmacological Effects: A Comparative Overview
While direct comparative studies are limited, the available literature indicates distinct pharmacological profiles for 4-OMD and 3-OMD.
4-O-Methyldopamine (4-OMD) has been shown to induce tachycardia and increase blood pressure in animal models. It is also reported to cause tremors.[3] These effects suggest a sympathomimetic-like activity.
3-O-Methyldopamine (3-OMD) , a major metabolite of L-DOPA, has been more extensively studied. It is known to decrease locomotor activity in a dose-dependent manner and reduce dopamine turnover in the striatum.[4] Chronic administration of 3-OMD has been linked to the adverse effects observed in long-term L-DOPA therapy for Parkinson's disease, including motor fluctuations.[5]
Receptor Binding Affinities
The interaction of these compounds with various receptors is crucial to their pharmacological effects. The following table summarizes the available receptor binding data. It is important to note that the data for each compound is derived from separate studies and not from a direct head-to-head comparison.
| Receptor | 4-O-Methyldopamine (Ki, nM) | 3-O-Methyldopamine (IC₅₀, µM) |
| Dopamine D1 | Data not available | 121 ± 43[6] |
| Dopamine D2 | Data not available | 36 ± 14[6] |
| α₂ₐ-Adrenergic | Data not available | 3.6 ± 0.2[6] |
| α₂C-Adrenergic | Data not available | 55 ± 14[6] |
Note: IC₅₀ values represent the concentration of a ligand that is required for 50% inhibition of a specific binding of a radioligand.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general method for determining the binding affinity of compounds to dopamine receptors, adapted from standard practices in the field.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]raclopride for D2 receptors) and varying concentrations of the unlabeled competitor compound (4-OMD or 3-OMD).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Measurement of Dopamine and its Metabolites in Rat Striatum
This protocol describes a common method for quantifying dopamine and its metabolites, including 3-OMD, in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
1. Sample Preparation:
-
Rat striatal tissue is dissected and homogenized in a solution containing an internal standard and an antioxidant (e.g., perchloric acid).
-
The homogenate is centrifuged to precipitate proteins.
-
The supernatant, containing the analytes of interest, is collected and filtered.
2. HPLC-ED Analysis:
-
An aliquot of the supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.
-
The mobile phase, typically an acidic buffer with an organic modifier, separates the compounds based on their physicochemical properties.
-
The eluting compounds are detected by an electrochemical detector, which measures the current generated by the oxidation or reduction of the analytes.
3. Quantification:
-
The concentration of each compound is determined by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the analytes.
-
Dopamine turnover can be estimated by calculating the ratio of metabolites (e.g., DOPAC and HVA) to dopamine.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways activated by 4-O-Methyldopamine and 3-O-Methyldopamine, based on their known interactions with dopaminergic and adrenergic systems.
Caption: Putative signaling pathways for 4-OMD and 3-OMD.
Caption: General experimental workflow for comparing the in vivo effects of 4-OMD and 3-OMD.
Conclusion
4-O-Methyldopamine and 3-O-Methyldopamine, while both being O-methylated metabolites of dopamine, exhibit distinct pharmacological profiles. 3-OMD has been more extensively characterized and is known to modulate the dopaminergic system, with implications for Parkinson's disease treatment. The pharmacological actions of 4-OMD appear to be more aligned with sympathomimetic effects, though further research is required for a complete understanding of its receptor interactions and downstream signaling. This guide provides a foundational comparison based on currently available data and highlights the need for direct comparative studies to fully elucidate the differential effects of these two important dopamine metabolites.
References
- 1. GSRS [precision.fda.gov]
- 2. drugs.com [drugs.com]
- 3. Effects of 3-O-methyl on L-dopa-facilitated synthesis and efflux of dopamine from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 4-O-Methyldopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 4-O-Methyldopamine hydrochloride, a key catecholamine metabolite. Ensuring the safety, efficacy, and quality of pharmaceutical products requires robust analytical methods for impurity profiling and quantification.[1][2] This document outlines and compares common analytical techniques, offering insights into their performance based on established validation parameters.
General Workflow for Analytical Method Validation
A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates a typical workflow, ensuring that the method is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for the analysis of catecholamines and their metabolites.[3][4][5] Spectrophotometric methods, while simpler, can also be utilized, particularly for initial quantification.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High, excellent separation of impurities. | Very high, mass selective detection. | Lower, prone to interference from structurally similar compounds. |
| Linearity (Range) | Wide linear range (e.g., 1-100 µg/mL).[6] | Wide linear range, requires derivatization for volatility. | Narrower linear range (e.g., 5-40 µg/mL).[7] |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 95-105%. | Typically 95-105%. |
| Precision (%RSD) | < 2%. | < 5%. | < 5%. |
| Limit of Detection (LOD) | Low (ng/mL range).[8] | Very low (pg/mL range), highly sensitive. | Higher (µg/mL range).[6][7] |
| Limit of Quantitation (LOQ) | Low (ng/mL range). | Very low (pg/mL range). | Higher (µg/mL range). |
| Robustness | Generally good, sensitive to mobile phase composition and column temperature. | Good, sensitive to inlet temperature and derivatization conditions. | Good, less affected by minor changes in experimental conditions. |
| Sample Preparation | Simple filtration and dilution often sufficient. | Can require more complex extraction and mandatory derivatization.[9] | Simple dilution. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the quantitative analysis of this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v).[10][11][12]
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a placebo solution, and the sample solution to demonstrate no interference at the retention time of 4-O-Methyldopamine.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r² > 0.999).[10][11][12]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days with different analysts or equipment. Calculate the %RSD.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for impurity profiling and sensitive quantification.
Derivatization (Essential for Volatility):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.[9]
Validation Procedure: The validation parameters are similar to the HPLC method, with a focus on the consistency and efficiency of the derivatization step.
Signaling Pathway Context
4-O-Methyldopamine is a metabolite of dopamine (B1211576), a critical neurotransmitter in the central nervous system. Its analysis is relevant in understanding dopamine metabolism and related neurological pathways.
Caption: Simplified dopamine metabolic pathway.
This guide serves as a foundational resource for establishing a validated analytical method for this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, impurity profiling, or routine quality control. It is imperative to adhere to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), throughout the validation process.[13][14]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Recent advances in methods for the analysis of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. japer.in [japer.in]
- 11. japer.in [japer.in]
- 12. researchgate.net [researchgate.net]
- 13. jespublication.com [jespublication.com]
- 14. ijarsct.co.in [ijarsct.co.in]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with 4-O-Methyldopamine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comparative analysis of anti-dopamine antibody specificity, with a focus on potential cross-reactivity with 4-O-Methyldopamine hydrochloride, a key metabolite of dopamine (B1211576).
While direct experimental data on the cross-reactivity of commercially available anti-dopamine antibodies with this compound is limited, valuable insights can be gleaned from studies on its structural isomer, 3-Methoxytyramine. This guide synthesizes available data to offer a comparative overview, alongside detailed experimental protocols and relevant biological pathways to aid in experimental design and data interpretation.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various anti-dopamine antibodies with dopamine and its related metabolites, including 3-Methoxytyramine. This data is compiled from commercially available ELISA kit datasheets and provides a basis for inferring potential cross-reactivity with this compound due to their structural similarity.
Table 1: Cross-Reactivity of a Commercial Dopamine ELISA Kit
| Compound | Cross-Reactivity (%) |
| Dopamine | 100 |
| 3-Methoxytyramine | 0.55 |
| Derivatized Noradrenaline | 0.87 |
| Derivatized Adrenaline | 0.03 |
| Tyramine | 0.13 |
| Normetanephrine | 0.008 |
| Metanephrine | < 0.007 |
| 3-Methoxy-4-hydroxyphenylglycol | < 0.007 |
| L-Dopa | < 0.007 |
| Homovanillic acid | < 0.007 |
| Tyrosine | < 0.007 |
| 3-Methoxy-4-hydroxymandelic acid | < 0.007 |
Table 2: Cross-Reactivity Data from a Second Commercial Dopamine ELISA Kit
| Compound | Cross-Reactivity (%) |
| Derivatized Dopamine | 100 |
| Derivatized Noradrenaline | 6.4 |
| 3-Methoxytyramine | 0.49 |
| Tyramine | 0.18 |
| Derivatized Adrenaline | 0.02 |
| Normetanephrine | 0.01 |
| Metanephrine | < 0.01 |
| 3-Methoxy-4-hydroxyphenylglycol | < 0.01 |
| Phenylalanine | < 0.01 |
| Caffeinic acid | < 0.01 |
| L-Dopa | < 0.01 |
| Homovanillic acid | < 0.01 |
| Tyrosine | < 0.01 |
| 3-Methoxy-4-hydroxymandelic acid | < 0.01 |
Note: The cross-reactivity of this compound is inferred to be similar to that of 3-Methoxytyramine due to their isomeric nature. However, empirical validation is recommended.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is crucial. The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying small molecules like dopamine and its metabolites.
Competitive ELISA Protocol for Small Molecule Detection
1. Plate Coating: a. Dilute the capture antibody (anti-dopamine antibody) to the optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the diluted antibody to each well of a 96-well microplate. c. Incubate the plate overnight at 4°C. d. Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
2. Blocking: a. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with wash buffer.
3. Competitive Reaction: a. Prepare standards of the target analyte (dopamine) and a range of concentrations for the potential cross-reactants (e.g., this compound, 3-Methoxytyramine). b. In separate tubes, mix 50 µL of each standard or sample with 50 µL of a fixed concentration of enzyme-conjugated dopamine (e.g., HRP-dopamine). c. Add 100 µL of these mixtures to the corresponding wells of the coated and blocked microplate. d. Incubate for 1-2 hours at room temperature.
4. Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of the enzyme substrate (e.g., TMB) to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed. d. Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
5. Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values against the concentrations of the dopamine standards. c. Determine the concentration of dopamine in the samples from the standard curve. d. Calculate the percentage of cross-reactivity for each potential cross-reactant using the following formula: Cross-reactivity (%) = (Concentration of dopamine at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Visualizing Biological Context: Dopamine Receptor Signaling
Understanding the biological pathways in which dopamine and its metabolites are involved is crucial for interpreting experimental results. Dopamine exerts its effects through two main families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which often have opposing effects on downstream signaling cascades.
Caption: Opposing effects of D1-like and D2-like dopamine receptor signaling pathways.
This diagram illustrates the canonical signaling cascades initiated by the activation of D1-like and D2-like dopamine receptors. D1-like receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), while D2-like receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. These opposing actions on this key second messenger result in differential regulation of downstream cellular processes.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is necessary to reliably determine the cross-reactivity of an antibody. The following workflow outlines the key steps.
Caption: A streamlined workflow for assessing antibody cross-reactivity using competitive ELISA.
This workflow provides a logical sequence for conducting a cross-reactivity study, from initial reagent preparation and assay optimization to data analysis and reporting. Following a structured protocol ensures the generation of robust and reproducible results.
A Comparative Guide to the Biological Effects of 4-O-Methyldopamine Hydrochloride and Dopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 4-O-Methyldopamine hydrochloride and its parent compound, dopamine (B1211576). Due to a scarcity of direct comparative studies on 4-O-Methyldopamine, this document synthesizes the extensive knowledge on dopamine with the limited available data for its 4-O-methylated metabolite. Inferences on the biological activity of 4-O-Methyldopamine are drawn from established principles of catecholamine metabolism and structure-activity relationships.
Introduction
Dopamine is a critical catecholamine neurotransmitter and hormone involved in a vast array of physiological and neurological processes, including motor control, motivation, reward, and cognition.[1][2] Its biological effects are mediated through its interaction with five distinct G protein-coupled receptors (GPCRs), classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The precise regulation of dopamine signaling is crucial for maintaining normal brain function, and its dysregulation is implicated in numerous disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4]
4-O-Methyldopamine, also known as 4-methoxytyramine, is a metabolite of dopamine formed by the enzymatic action of catechol-O-methyltransferase (COMT).[5] This process of O-methylation is a primary pathway for the inactivation of catecholamines.[1][5] Consequently, 4-O-Methyldopamine is generally considered to be a biologically inactive metabolite of dopamine. However, the study of dopamine metabolites has revealed that some, like 3-methoxytyramine, possess their own unique biological activities.[6][7] This guide will explore the known biological landscape of both dopamine and 4-O-Methyldopamine, highlighting the significant knowledge gap that exists for the latter.
Comparative Overview of Biological Effects
| Feature | Dopamine | This compound |
| Primary Role | Neurotransmitter, Hormone | Primarily a metabolite of dopamine |
| Receptor Affinity | High affinity for D1-D5 receptors | Expected to have significantly lower affinity for dopamine receptors |
| Functional Activity | Agonist at dopamine receptors | Likely inactive or very low potency agonist/antagonist at dopamine receptors |
| Signaling Pathways | Activates D1-like (Gs-coupled) and D2-like (Gi-coupled) pathways | Unlikely to significantly engage dopamine receptor signaling pathways |
| Physiological Effects | Regulates motor control, reward, motivation, hormone release, etc.[1][2][4] | No significant physiological effects on motor control have been observed in limited studies.[6] |
| Metabolism | Metabolized by MAO and COMT | Further metabolized by MAO to homovanillic acid (HVA) |
In-Depth Analysis
Dopamine: A Multifaceted Neuromodulator
Dopamine's diverse functions are a direct result of its interaction with its specific receptors, which are differentially expressed throughout the central and peripheral nervous systems.
Receptor Binding and Signaling:
Dopamine binds with high affinity to all five dopamine receptor subtypes.[8] The activation of these receptors initiates distinct downstream signaling cascades:
-
D1-like Receptors (D1 and D5): These receptors are coupled to the Gs alpha subunit of the G protein complex. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[8]
-
D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gi alpha subunit. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. They can also modulate other signaling pathways, including ion channels and the mitogen-activated protein kinase (MAPK) cascade.[8]
Physiological Functions:
The differential activation of these pathways in various brain regions underpins dopamine's wide-ranging effects:
-
Central Nervous System:
-
Motor Control: The nigrostriatal pathway, where dopamine is released from the substantia nigra to the striatum, is essential for voluntary movement. Degeneration of these neurons leads to Parkinson's disease.[4]
-
Reward and Motivation: The mesolimbic pathway, from the ventral tegmental area (VTA) to the nucleus accumbens, is central to the brain's reward system, driving motivation and reinforcement of rewarding behaviors.[1]
-
Cognition and Executive Function: The mesocortical pathway, projecting from the VTA to the prefrontal cortex, is involved in working memory, planning, and attention.[2]
-
-
Peripheral Nervous System:
-
Cardiovascular System: Dopamine can act as a vasodilator or vasoconstrictor depending on the dose and the receptor subtype activated in blood vessels.[7]
-
Renal System: It plays a role in regulating sodium excretion and renal blood flow.[7]
-
Hormonal Regulation: Dopamine from the hypothalamus acts as a prolactin-inhibiting factor.[2]
-
This compound: An Enigmatic Metabolite
In stark contrast to dopamine, there is a significant lack of published experimental data on the biological effects of 4-O-Methyldopamine.
Structure-Activity Relationship and Predicted Effects:
The primary structural difference between dopamine and 4-O-Methyldopamine is the methylation of the hydroxyl group at the 4-position of the catechol ring. This modification is catalyzed by COMT and is a key step in the inactivation of dopamine.[5] The two hydroxyl groups of the catechol moiety are widely recognized as being crucial for high-affinity binding to dopamine receptors. Therefore, it is strongly predicted that the masking of one of these hydroxyl groups by methylation in 4-O-Methyldopamine will significantly reduce its affinity for all dopamine receptor subtypes.
This prediction is supported by the general understanding of catecholamine metabolism, where O-methylation is a primary mechanism of inactivation.[1][5] While the other O-methylated metabolite, 3-methoxytyramine, has been shown to have some biological activity as a TAAR1 agonist, this appears to be a distinct pharmacological profile from dopamine.[6][7]
Limited Experimental Evidence:
One study that screened various dopamine metabolites found that 4-methoxytyramine (4-O-Methyldopamine) did not produce any significant effects on motor control in mice when administered systemically.[6] This lack of effect could be due to several factors, including:
-
Low intrinsic activity at dopamine receptors.
-
Poor penetration of the blood-brain barrier.
-
Rapid further metabolism.
Without further experimental data, any discussion of the biological effects of 4-O-Methyldopamine remains largely speculative.
Signaling Pathways and Experimental Workflows
Dopamine Signaling Pathways
Caption: Dopamine signaling through D1-like and D2-like receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
Experimental Protocols
The following are detailed, representative protocols for the types of experiments that would be necessary to directly compare the biological effects of dopamine and 4-O-Methyldopamine.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound and dopamine for a specific dopamine receptor subtype (e.g., D2).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds: Dopamine hydrochloride and this compound.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of dopamine and 4-O-Methyldopamine in assay buffer.
-
In a 96-well filter plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a concentration near its Kd), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]Spiperone, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]Spiperone, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (for D1-like Receptors)
Objective: To determine the functional potency (EC50) of this compound and dopamine at the D1 receptor.
Materials:
-
A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Test compounds: Dopamine hydrochloride and this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Cell culture medium and reagents.
-
384-well assay plates.
Procedure:
-
Seed the D1 receptor-expressing cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of dopamine and 4-O-Methyldopamine in a suitable assay buffer.
-
Remove the culture medium from the cells and add the test compound dilutions.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion and Future Directions
However, the field of dopamine metabolite pharmacology has shown that O-methylated derivatives are not always devoid of biological activity. To fully understand the biological profile of 4-O-Methyldopamine, direct experimental investigation is essential. Future research should prioritize:
-
In vitro receptor binding assays across all dopamine receptor subtypes to definitively determine its binding affinity relative to dopamine.
-
Functional assays , such as cAMP accumulation and others, to assess its efficacy as an agonist or antagonist.
-
In vivo studies with direct central administration to bypass the potential issue of poor blood-brain barrier penetration and to explore potential effects on behavior and neurochemistry.
-
Screening against other related receptors , such as trace amine-associated receptors, to explore potential off-target effects.
Such studies will be crucial to either confirm the presumed inactivity of 4-O-Methyldopamine or to uncover a novel pharmacological profile, contributing to a more complete understanding of dopamine metabolism and its potential physiological consequences.
References
- 1. clarityxdna.com [clarityxdna.com]
- 2. Reactome | Enzymatic degradation of dopamine by COMT [reactome.org]
- 3. Frontiers | Count on dopamine: influences of COMT polymorphisms on numerical cognition [frontiersin.org]
- 4. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 5. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Methyldopa and 4-O-Methyldopamine Hydrochloride: A Tale of a Drug and its Metabolic Cousin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-established antihypertensive drug, methyldopa (B1676449), and the lesser-known compound, 4-O-Methyldopamine hydrochloride. While both are structurally related to endogenous catecholamines, a vast disparity exists in the available scientific literature and established therapeutic applications. This analysis juxtaposes the extensive pharmacological data for methyldopa against the sparse information available for this compound, which is primarily recognized as a metabolite of dopamine (B1211576).
Overview and Mechanism of Action
Methyldopa is a centrally-acting alpha-2 adrenergic agonist used in the management of hypertension.[1] It is a prodrug that is metabolized in the central nervous system to its active form, alpha-methylnorepinephrine. This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the brain. The decreased sympathetic activity results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[1] Notably, methyldopa's action does not significantly affect cardiac output or renal blood flow, making it a therapeutic option for hypertensive patients with renal insufficiency.
4-O-Methyldopamine , also known as 4-methoxytyramine, is a metabolite of the neurotransmitter dopamine.[2] Its hydrochloride salt is commercially available as a laboratory chemical. Unlike methyldopa, there is a significant lack of published research on the independent pharmacological activity, mechanism of action, and therapeutic potential of this compound. It is primarily studied in the context of dopamine metabolism.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for both compounds, highlighting the extensive characterization of methyldopa in contrast to the limited information for this compound.
Table 1: Pharmacokinetic Properties
| Parameter | Methyldopa | This compound |
| Bioavailability | ~25% (highly variable, range 8-62%)[1][4] | Not Available |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[4] | Not Available |
| Elimination Half-life | 1.5-2 hours[1] | Not Available |
| Metabolism | Extensively metabolized in the liver and gastrointestinal tract to active and inactive metabolites, including alpha-methylnorepinephrine.[5] | Metabolite of dopamine.[2] Further metabolic fate not extensively studied. |
| Excretion | Primarily via urine as unchanged drug and metabolites.[1] | Not Available |
| Protein Binding | <15%[4] | Not Available |
Table 2: Physicochemical Properties
| Property | Methyldopa | This compound |
| Molecular Formula | C₁₀H₁₃NO₄ | C₉H₁₃NO₂·HCl[6] |
| Molecular Weight | 211.22 g/mol | 203.67 g/mol [7] |
| CAS Number | 555-30-6 (anhydrous) | 645-33-0[6] |
| Melting Point | ~300 °C (decomposes) | 207-211 °C[6] |
| Appearance | Colorless or almost colorless crystals or white to yellowish-white fine powder. | Solid[2] |
Experimental Protocols
Due to the lack of efficacy studies for this compound, this section details a representative experimental protocol for a clinical trial evaluating the efficacy of methyldopa in treating hypertension.
Protocol: A Randomized, Placebo-Controlled Trial of Methyldopa for Primary Hypertension
Objective: To quantify the effect of methyldopa compared to placebo on blood pressure in patients with primary hypertension.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Participants:
-
Inclusion Criteria: Adult patients (e.g., aged 18-70) diagnosed with primary (essential) hypertension (e.g., diastolic blood pressure between 95-114 mmHg).
-
Exclusion Criteria: Secondary hypertension, pregnancy, significant renal or hepatic disease, history of adverse reactions to methyldopa.
Intervention:
-
Treatment Group: Oral methyldopa, with doses ranging from 500-2250 mg daily, administered in divided doses.[8]
-
Control Group: Matching placebo tablets administered on the same schedule.
Methodology:
-
Screening and Baseline: Eligible participants undergo a washout period for any existing antihypertensive medications. Baseline blood pressure is measured multiple times in both supine and standing positions.
-
Randomization: Patients are randomly assigned to either the methyldopa or placebo group.
-
Treatment Period: The study duration is typically several weeks (e.g., 4-17 weeks).[8][9] Blood pressure and heart rate are monitored at regular intervals.
-
Data Collection: Blood pressure is measured at each visit. Adverse events are systematically recorded.
-
Outcome Measures:
-
Primary Outcome: Change in mean systolic and diastolic blood pressure from baseline to the end of the treatment period.
-
Secondary Outcomes: Incidence of adverse effects, heart rate changes.
-
Data Analysis:
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the mean change in blood pressure between the methyldopa and placebo groups.
-
A meta-analysis of multiple similar trials has shown that methyldopa lowers systolic and diastolic blood pressure by a mean of 13 mmHg and 8 mmHg, respectively, compared to placebo.[8]
Signaling Pathways and Metabolic Relationships
The following diagrams illustrate the known signaling pathway for methyldopa's active metabolite and the metabolic relationship of 4-O-Methyldopamine to dopamine.
Caption: Signaling pathway of methyldopa's active metabolite.
Caption: Metabolic relationship of 4-O-Methyldopamine to dopamine.
Conclusion
This comparative analysis reveals that while methyldopa is a well-characterized antihypertensive agent with a clearly defined mechanism of action and extensive clinical data, this compound remains a compound of interest primarily within the context of dopamine metabolism. The lack of available data on the independent pharmacological effects of this compound precludes any meaningful comparison of its performance with methyldopa.
For researchers and drug development professionals, this guide underscores the importance of the existing knowledge base for a given compound. Methyldopa serves as an example of a successful prodrug strategy, while 4-O-Methyldopamine highlights a common scenario where a metabolite's independent activity is not yet explored. Future research could potentially investigate the pharmacological profile of this compound to determine if it possesses any therapeutic utility, but based on current public knowledge, it is not a viable alternative or comparator to methyldopa.
References
- 1. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 2. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 645-33-0 [chemnet.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Long-Term Effectiveness of Methyldopa in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of 4-O-Methyldopamine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methyldopamine (4-OMD), a metabolite of dopamine (B1211576), is of significant interest in neurochemical research and drug development. The ability to accurately and reliably quantify its hydrochloride salt across different laboratories is paramount for ensuring the comparability and validity of research findings. Inter-laboratory validation is the ultimate assessment of a method's reproducibility and is a critical step in standardizing an analytical procedure.
While a dedicated inter-laboratory validation study for the quantification of 4-O-Methyldopamine hydrochloride is not extensively documented in publicly available literature, this guide provides a comprehensive framework for conducting such a study. The methodologies and performance expectations outlined here are based on established principles of analytical method validation and data from studies on structurally similar compounds, such as methyldopa (B1676449).[1][2][3] This guide will compare potential analytical methods, present hypothetical performance data, and provide detailed experimental protocols to aid researchers in establishing a validated, cross-laboratory quantification method.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical technique is the foundational step in developing a quantifiable and reproducible assay. Based on methods validated for similar catecholamine derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity, specificity, and robustness.[2][3][4]
Table 1: Comparison of Potential Analytical Methods
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for high specificity. | Separation by chromatography with detection based on UV absorbance. |
| Specificity | Very High (can distinguish between isobaric compounds). | Moderate (potential for interference from co-eluting compounds with similar UV spectra). |
| Sensitivity | High (typically in the ng/mL to pg/mL range).[3] | Lower (typically in the µg/mL range).[1] |
| Linearity Range | Wide dynamic range.[3] | More limited dynamic range.[1] |
| Matrix Effects | Can be significant but manageable with appropriate internal standards and sample preparation. | Generally lower, but still a consideration. |
| Recommendation | Primary recommendation for inter-laboratory validation due to superior specificity and sensitivity, which are crucial for reproducible results across different lab environments. | A viable alternative if high sensitivity is not required and the sample matrix is relatively clean. |
Framework for an Inter-Laboratory Validation Study
An inter-laboratory study for this compound quantification would involve several participating laboratories analyzing identical, centrally prepared samples to assess the reproducibility of the analytical method.
Key Validation Parameters and Acceptance Criteria
The following parameters are critical for a comprehensive inter-laboratory validation, with acceptance criteria based on common regulatory guidelines.[5][6]
Table 2: Inter-Laboratory Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Accuracy | Closeness of the mean test results to the true concentration. | Mean recovery of 85-115% at each concentration level. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time (intra-assay precision). | Relative Standard Deviation (%RSD) ≤ 15%. |
| Precision (Intermediate) | Precision within the same laboratory, but on different days, with different analysts, or on different equipment. | %RSD ≤ 20%. |
| Reproducibility | Precision between different laboratories (inter-laboratory precision). | %RSD ≤ 20%. |
| Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity & Range | The range over which the method is directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Analyte response should be at least 10 times the response of the blank; accuracy and precision should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
Hypothetical Inter-Laboratory Study Data
The following tables represent the type of data that would be generated and compared in an inter-laboratory validation study for this compound using an LC-MS/MS method.
Table 3: Summary of Inter-Laboratory Accuracy and Precision Data
| Nominal Concentration (ng/mL) | Laboratory 1 Mean (ng/mL) | Laboratory 2 Mean (ng/mL) | Laboratory 3 Mean (ng/mL) | Overall Mean (ng/mL) | Accuracy (% Recovery) | Inter-Laboratory Precision (%RSD) |
| 5.0 | 4.9 | 5.2 | 4.8 | 4.97 | 99.3% | 4.1% |
| 50.0 | 51.5 | 48.9 | 50.8 | 50.4 | 100.8% | 2.6% |
| 500.0 | 495.2 | 508.1 | 499.5 | 500.9 | 100.2% | 1.3% |
Table 4: Linearity and Sensitivity Comparison
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linear Range (ng/mL) | 1.0 - 1000 | 1.0 - 1000 | 1.0 - 1000 |
| Correlation Coefficient (r²) | 0.998 | 0.999 | 0.997 |
| LOQ (ng/mL) | 1.0 | 1.0 | 1.0 |
| LOD (ng/mL) | 0.3 | 0.3 | 0.4 |
Detailed Experimental Protocol: LC-MS/MS Quantification
This section provides a detailed, hypothetical protocol for the quantification of this compound in a biological matrix (e.g., plasma) that could be used in an inter-laboratory study.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 10 µL of an internal standard working solution (e.g., 4-O-Methyldopamine-d3).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
4-O-Methyldopamine: Q1 m/z 168.1 -> Q3 m/z 151.1
-
4-O-Methyldopamine-d3 (IS): Q1 m/z 171.1 -> Q3 m/z 154.1
-
3. Calibration and Quality Control
-
Prepare a calibration curve in the appropriate matrix ranging from 1.0 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
A calibration curve and QC samples should be included in each analytical run.
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the logical flow of an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
Conclusion
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. chemrj.org [chemrj.org]
Establishing the Purity of 4-O-Methyldopamine Hydrochloride Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for reference standards is a cornerstone of reliable scientific research and drug development. This guide provides an objective comparison of analytical methodologies for establishing the purity of 4-O-Methyldopamine hydrochloride, a key dopamine (B1211576) metabolite and an impurity in some pharmaceutical preparations.[1] We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical techniques.
Comparative Analysis of Analytical Techniques
The purity of a reference standard is not merely a percentage but a comprehensive profile of the substance, including the identification and quantification of any impurities. Several analytical techniques can be employed to establish the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary chromatographic techniques for the analysis of amine compounds. For a comprehensive assessment, a combination of a chromatographic technique for separation and a spectroscopic technique like Nuclear Magnetic Resonance (NMR) for structural elucidation and absolute quantification is often recommended.
| Analytical Technique | Principle | Strengths | Limitations | Typical Performance for Amine Compounds |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Robust, versatile, and widely available. Excellent for quantifying known impurities. | May require derivatization for compounds with poor chromophores. Co-elution of impurities can be a challenge. | LOD: 10-50 ng/mLLOQ: 50-200 ng/mLLinearity (r²): >0.999Precision (RSD): <2% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities. | Requires derivatization for non-volatile compounds like amine hydrochlorides. High temperatures can cause degradation of thermally labile compounds. | LOD: <1 ppm (with derivatization)LOQ: ~3 ppm (with derivatization)Linearity (r²): >0.99Precision (RSD): <15% at low levels |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a direct measurement of the analyte concentration based on the intensity of NMR signals relative to a certified internal standard. | A primary analytical method that can provide a direct, SI-traceable purity value without the need for a specific reference standard of the analyte.[2] Excellent for structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and careful experimental setup. | Purity Uncertainty: <0.5%Precision (RSD): <1% |
| Spectrophotometry (UV-Vis) | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective for routine quality control. | Low selectivity; can be affected by any impurity that absorbs at the same wavelength.[3] | LOD: ~0.5-1 µg/mLLOQ: ~2-5 µg/mLLinearity (r²): >0.99 |
Table 1. Comparison of key analytical techniques for purity determination of this compound. LOD (Limit of Detection), LOQ (Limit of Quantitation), RSD (Relative Standard Deviation). Performance data is generalized for amine compounds based on available literature.
Comparison of a Commercial Reference Standard
Obtaining a certified reference standard from a reputable supplier is crucial for accurate analytical measurements. While a direct head-to-head comparison of all available commercial standards is not publicly available, a representative Certificate of Analysis (CoA) for a 4-O-Methyldopamine reference standard (also known as Dopamine EP Impurity A) indicates a purity of 99.01% as determined by HPLC.[4] Reputable suppliers provide comprehensive CoAs that include details on the analytical methods used for characterization and an estimation of uncertainty.[5][6]
| Supplier Attribute | Certified Reference Standard | In-House or Non-Certified Standard |
| Purity Assessment | Comprehensive analysis using multiple techniques (e.g., HPLC, NMR, Mass Spectrometry). Purity is often determined by mass balance. | May be assessed by a single technique (e.g., HPLC area percent). |
| Traceability | Purity value is traceable to national or international standards (e.g., NIST, SI units). | Often lacks metrological traceability. |
| Uncertainty | A statement of measurement uncertainty is provided. | Uncertainty is typically not reported. |
| Documentation | Accompanied by a detailed Certificate of Analysis. | Documentation may be limited. |
Table 2. Comparison of a certified reference standard with a non-certified in-house standard.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the purity analysis of this compound, based on established methods for dopamine and its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid. The mobile phase can be a mixture of this buffer and methanol (e.g., 90:10 v/v).[7][8]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the primary standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Identify and quantify any impurities by their relative retention times and peak areas.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. This protocol outlines a general approach.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agent
-
This compound sample
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a reaction vial. Dry the sample thoroughly under a stream of nitrogen.
-
Derivatization: Add pyridine and the silylating agent (e.g., MSTFA) to the dried sample. Seal the vial and heat (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the amine and hydroxyl groups.
-
GC-MS Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a controlled rate (e.g., 10-20°C/min).
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from a low to high m/z range (e.g., 50-550 amu).
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Compare the obtained mass spectra with spectral libraries for identification.
Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary ratio method that can provide an accurate purity assessment without the need for a this compound standard of known purity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR data processing software
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons of interest).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (4-O-Methyldopamine) and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
Establishing the purity of this compound reference standards requires a multi-faceted analytical approach. While HPLC provides a robust method for routine purity checks and quantification of known impurities, GC-MS is a powerful tool for identifying volatile and unknown impurities, though it necessitates derivatization. For the highest accuracy and direct purity assessment, qNMR stands out as a primary analytical technique. The selection of the most suitable method or combination of methods will depend on the specific analytical needs, available instrumentation, and regulatory requirements. For critical applications, the use of a certified reference standard is highly recommended to ensure the accuracy and reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine | SIELC Technologies [sielc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. kmpharma.in [kmpharma.in]
- 5. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 6. Dr Ehrenstorfer: Certificate of Analysis | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Characterization and HPLC Method Validation for Determination of Dopamine Hydrochloride in Prepared Nano Particles and Pharmacokinetic Application - Taylor & Francis Group - Figshare [tandf.figshare.com]
A Comparative Analysis of the Neuroactivity of 4-O-Methyldopamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroactivity of 4-O-Methyldopamine and its structural analogs. Due to a scarcity of direct comparative studies on 4-O-Methyldopamine, this document synthesizes available data on related phenethylamine (B48288) derivatives to infer potential structure-activity relationships. The information is intended to guide future research and drug discovery efforts in the field of dopaminergic signaling.
Introduction to 4-O-Methyldopamine
4-O-Methyldopamine, also known as 4-methoxytyramine, is a structural analog of the neurotransmitter dopamine (B1211576). It is characterized by a methoxy (B1213986) group (-OCH3) at the 4-position of the phenyl ring, in contrast to the hydroxyl group (-OH) found in dopamine. This seemingly minor structural modification can significantly alter the compound's pharmacological profile, including its affinity for dopamine receptors and transporters, as well as its metabolic stability. Understanding the neuroactivity of 4-O-Methyldopamine and its analogs is crucial for the development of novel therapeutic agents targeting the dopaminergic system.
Quantitative Comparison of Neuroactivity
Direct quantitative data on the neuroactivity of 4-O-Methyldopamine is limited in publicly available literature. However, by examining studies on related phenethylamine derivatives, we can extrapolate potential structure-activity relationships (SAR). The following table summarizes the dopamine transporter (DAT) uptake inhibition data for a series of β-phenethylamine derivatives, which can serve as a proxy for understanding how substitutions on the phenyl ring and the amine group influence neuroactivity.
Table 1: Dopamine Transporter (DAT) Uptake Inhibition by β-Phenethylamine Analogs
| Compound | Structure | DAT Uptake Inhibition IC50 (nM) |
| Dopamine | 3,4-dihydroxy-phenethylamine | Reference |
| Analog 1 | 4-methoxy-phenethylamine | Weak to no activity[1] |
| Analog 2 | 3-methoxy-phenethylamine | Weak to no activity[1] |
| Analog 3 | 4-chloro-phenethylamine | > 1000 |
| Analog 4 | 4-phenyl-phenethylamine | 23.4 |
| Analog 5 | N-methyl-4-phenyl-phenethylamine | 11.2 |
Note: The data presented is for illustrative purposes to highlight structure-activity trends among phenethylamine analogs. The IC50 values are from a study on various β-phenethylamine derivatives and do not include 4-O-Methyldopamine itself due to a lack of available data.[1]
From the available data on related compounds, it is observed that substitutions on the phenyl ring significantly impact the dopamine reuptake inhibitory activities.[1] Specifically, compounds with a methoxy group at the aromatic position have been shown to exhibit very weak or no activity in inhibiting dopamine reuptake.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the neuroactivity of compounds like 4-O-Methyldopamine and its analogs.
Radioligand Binding Assays for Dopamine Receptors
This assay is used to determine the binding affinity (Ki) of a compound for specific dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5).
a. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
b. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (e.g., 4-O-Methyldopamine).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
c. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake Assays
This assay measures the ability of a compound to inhibit the reuptake of dopamine, norepinephrine (B1679862) (NET), or serotonin (B10506) (SERT) by their respective transporters.
a. Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged to obtain a crude synaptosomal fraction.
b. Uptake Assay:
-
Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.
-
The uptake reaction is initiated by warming the samples to 37°C and is allowed to proceed for a short period (e.g., 5-10 minutes).
-
The reaction is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.
c. Data Analysis:
-
The IC50 value, representing the concentration of the test compound that inhibits 50% of the monoamine uptake, is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of dopamine and a typical experimental workflow for assessing the neuroactivity of a compound.
References
Navigating the Analytical Maze: A Comparative Guide to the Accurate and Precise Measurement of 4-O-Methyldopamine Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-O-Methyldopamine hydrochloride, a key dopamine (B1211576) metabolite, is critical for advancing our understanding of neurological processes and developing novel therapeutics. This guide provides an objective comparison of the leading analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
The accurate measurement of this compound is paramount in various research applications, including pharmacokinetic studies, drug metabolism investigations, and biomarker discovery. The choice of analytical method can significantly impact the reliability and reproducibility of experimental results. This guide delves into the performance characteristics of three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to a notable scarcity of direct comparative studies on this compound, this guide leverages validation data from its structurally similar and more extensively studied parent compound, Methyldopa (B1676449). This approach provides a robust framework for evaluating the expected performance of these analytical platforms for this compound quantification.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters for HPLC, LC-MS/MS, and GC-MS based on available data for Methyldopa, which is expected to have similar analytical behavior to this compound.
Table 1: Quantitative Performance Data for HPLC-UV Methods
| Parameter | Performance |
| Linearity Range | 62.5 - 375.0 µg/mL[1] |
| Limit of Detection (LOD) | 0.027 µg/mL[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated for all, but can be inferred to be at the lower end of the linearity range. |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3%[3] |
Table 2: Quantitative Performance Data for LC-MS/MS Methods
| Parameter | Performance |
| Linearity Range | 20 - 5000 ng/mL[4][5] |
| Limit of Detection (LOD) | As low as 0.36 ng/mL for dopamine[6] |
| Limit of Quantitation (LOQ) | 20 ng/mL[4][5] |
| Accuracy (% Bias) | Intra-day: -8.0% to -1.3%, Inter-day: -2.3% to 0.2%[4][5] |
| Precision (%CV) | Intra-day: 4.3% to 7.3%, Inter-day: 0.5% to 7.7%[4][5] |
Table 3: General Performance Characteristics of GC-MS Methods
| Parameter | Performance |
| Linearity Range | Typically wide, dependent on derivatization and instrumentation. |
| Limit of Detection (LOD) | Can reach low ng/mL to pg/mL levels, depending on the analyte and derivatization. |
| Limit of Quantitation (LOQ) | Dependent on method validation. |
| Accuracy (% Recovery) | Generally within 80-120% |
| Precision (%RSD) | Typically < 15% |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and validated experimental protocols are the bedrock of reproducible scientific research. Below are representative methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. For compounds like this compound, direct UV detection is feasible.
Experimental Workflow:
Figure 1. A typical workflow for the analysis of this compound by HPLC-UV.
Methodology:
-
Sample Preparation: Plasma or urine samples are subjected to protein precipitation using a solvent like acetonitrile (B52724). Following centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of a buffer (e.g., mixed phosphate (B84403) buffer pH 5.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v) is used for isocratic elution.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance (e.g., 287 nm for Methyldopa).[1]
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed using standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical quantification, especially for low-concentration analytes in complex matrices.
Experimental Workflow:
Figure 2. A typical workflow for the analysis of this compound by LC-MS/MS.
Methodology:
-
Sample Preparation: A small volume of plasma (e.g., 0.2 mL) is typically used.[7] An internal standard is added, followed by protein precipitation with a solvent like methanol.[7] After centrifugation, an aliquot of the supernatant is directly injected into the LC-MS/MS system.[7]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18) is suitable for separation.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.2% formic acid in water) is often employed.[7]
-
Flow Rate: A flow rate of around 0.8 mL/min is typical.[7]
-
-
Mass Spectrometry Conditions:
-
Quantification: The concentration is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is typically required to increase their volatility and improve chromatographic performance.
Experimental Workflow:
Figure 3. A typical workflow for the analysis of this compound by GC-MS, including a derivatization step.
Methodology:
-
Sample Preparation and Derivatization: After extraction from the biological matrix, the sample extract is dried. A derivatization agent, such as a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), is then added to convert the polar functional groups of this compound into more volatile silyl (B83357) ethers.[8]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.[9]
-
Carrier Gas: Helium is typically used as the carrier gas.[9]
-
Temperature Program: A temperature gradient is employed to achieve optimal separation of the derivatized analyte from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Quantification: Quantification is based on the peak area of a characteristic ion of the derivatized analyte, compared against a calibration curve prepared from derivatized standards.
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV offers a cost-effective and widely available option for routine analysis, particularly when high sensitivity is not the primary concern. Its robustness and ease of use make it suitable for analyzing samples with relatively high concentrations of the analyte.
-
LC-MS/MS stands out as the method of choice for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma. Its ability to quantify low levels of the analyte in complex biological matrices with high accuracy and precision is unparalleled.[4][5]
-
GC-MS , while requiring a derivatization step, provides excellent chromatographic resolution and is a powerful tool for both qualitative and quantitative analysis. It can be a valuable alternative, especially in laboratories where GC-MS instrumentation is readily available.
Ultimately, the decision should be guided by a thorough evaluation of the analytical performance characteristics, the nature of the samples to be analyzed, and the specific research question being addressed. For cutting-edge research in drug development and neuroscience, the superior sensitivity and selectivity of LC-MS/MS make it the most reliable and robust choice for the accurate and precise measurement of this compound.
References
- 1. japer.in [japer.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
A Comparative Guide to the Limit of Detection and Quantification for 4-O-Methyldopamine Hydrochloride and Related Catecholamines
For researchers, scientists, and professionals in drug development, understanding the analytical sensitivity of methods for quantifying compounds like 4-O-Methyldopamine hydrochloride is critical. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound and structurally similar compounds, Methyldopa (B1676449) and Dopamine hydrochloride. The data presented is compiled from various analytical techniques, offering a baseline for selecting the appropriate methodology for specific research needs.
Quantitative Data Summary
The following table summarizes the reported LOD and LOQ values for Methyldopa and Dopamine hydrochloride using different analytical methods. These values can serve as a reference for estimating the expected performance for the analysis of this compound.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Methyldopa | HPLC | 10-50 ng/mL[1][2] | Not Specified | Pharmaceutical Formulations / Biological Matrices |
| Methyldopa | LC-MS/MS | 0.7-15 ng/mL[1][2] | 0.244 µg/mL[3] | Human Plasma |
| Methyldopa | Spectrophotometry | 0.31 µg/mL[4] / 0.769 µg/mL[5][6] / 0.8937 µg/mL[7] | Not Specified | Pharmaceutical Formulations |
| Methyldopa | Electrochemical (Voltammetry) | 0.01-0.05 µM[1][2] | Not Specified | Not Specified |
| Dopamine HCl | HPLC-UV | Not Specified | 20-100 µg/mL (Linear Range)[8] | Injectable Solutions |
| Dopamine HCl | Spectrophotometry (FIA) | 0.560 µg/mL[5][6] | Not Specified | Pharmaceutical Preparations |
Experimental Methodologies
Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are summaries of typical methodologies used for the determination of related catecholamines.
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: This technique separates components of a mixture based on their differential distribution between a stationary phase (column) and a mobile phase. Detection is often performed using UV-Vis or fluorescence detectors.
-
Sample Preparation: For pharmaceutical formulations, tablets are typically powdered, dissolved in a suitable solvent (e.g., distilled water or mobile phase), filtered, and diluted to the working concentration range.[7] For biological samples like plasma, a protein precipitation or solid-phase extraction step is usually required.[3]
-
Instrumentation: An HPLC system equipped with a C18 or similar reversed-phase column is commonly used.[8] The mobile phase composition varies but often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[8]
-
LOD/LOQ Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram, where LOD is commonly defined as a S/N of 3:1 and LOQ as 10:1.[9][10] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).[11]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Sample Preparation: Similar to HPLC, but may require more rigorous cleanup to minimize matrix effects.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
LOD/LOQ Determination: The lower limit of quantification (LLOQ) is often established as the lowest point of the calibration curve that can be measured with acceptable precision and accuracy.[12]
3. Spectrophotometry
-
Principle: This method is based on the measurement of light absorption by the analyte after a chemical reaction that produces a colored product.
-
Methodology: A common approach involves the oxidative coupling of the analyte with a chromogenic reagent in a specific buffer system to form a colored complex.[5][6][7] The absorbance of the resulting solution is then measured at the wavelength of maximum absorption.
-
LOD/LOQ Determination: Calculated based on the standard deviation of the blank and the slope of the calibration curve.[7]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the Limit of Detection and Quantification using a chromatographic method like HPLC.
Caption: Workflow for LOD and LOQ Determination.
This guide provides a foundational understanding of the analytical sensitivities achievable for this compound by comparing it with its close structural analogs. For specific applications, it is imperative to perform in-house validation of the chosen analytical method to ensure it meets the required performance criteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. chemmethod.com [chemmethod.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. epa.gov [epa.gov]
Impurity Profile and Comparative Analysis: 4-O-Methyldopamine Hydrochloride in Dopamine Hydrochloride
A comprehensive guide for researchers, scientists, and drug development professionals on the identification, analysis, and potential implications of 4-O-Methyldopamine hydrochloride as an impurity in Dopamine (B1211576) Hydrochloride.
This guide provides a comparative overview of this compound, a known impurity of Dopamine Hydrochloride, also referred to as Dopamine Impurity A by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). We will delve into the analytical methods for its detection, summarize its known pharmacological and toxicological profile in comparison to dopamine, and illustrate the relevant signaling pathways.
Introduction to 4-O-Methyldopamine
4-O-Methyldopamine is a close structural analog of dopamine, differing by the methylation of the hydroxyl group at the 4-position of the catechol ring. Its presence as an impurity in Dopamine Hydrochloride active pharmaceutical ingredient (API) is monitored by pharmacopoeial standards to ensure the safety and efficacy of the final drug product.[1][2] Understanding the potential impact of this impurity requires a comparative analysis of its properties against those of the parent compound, dopamine.
Physicochemical Properties
A summary of the key physicochemical properties of Dopamine Hydrochloride and its primary methylated impurities is presented below.
| Compound | Impurity Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dopamine Hydrochloride | - | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 |
| This compound | Impurity A | 645-33-0 | C₉H₁₄ClNO₂ | 203.67 |
| 3-O-Methyldopamine Hydrochloride | Impurity B | 1477-68-5 | C₉H₁₄ClNO₂ | 203.67 |
| Homoveratrylamine Hydrochloride | Impurity C | 635-85-8 | C₁₀H₁₆ClNO₂ | 217.69 |
Analytical Detection and Quantification
The European Pharmacopoeia outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of dopamine and its related substances, including 4-O-Methyldopamine (Impurity A) and 3-O-Methyldopamine (Impurity B). The United States Pharmacopeia historically has also utilized thin-layer chromatography (TLC) for impurity detection.
Experimental Protocol: HPLC Method for Related Substances (Based on European Pharmacopoeia)
This protocol is a representative method for the analysis of 4-O-Methyldopamine in Dopamine Hydrochloride.
Chromatographic Conditions:
-
Column: Octadecylsilyl silica (B1680970) gel for chromatography (e.g., C18), 5 µm particle size, 4.6 mm x 150 mm.
-
Mobile Phase A: A buffer solution prepared by dissolving 2.0 g of sodium octanesulfonate in 900 mL of water, adding 7.0 mL of glacial acetic acid, and adjusting the pH to 3.0 with a sodium hydroxide (B78521) solution, then diluting to 1000 mL with water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 95% A, 5% B
-
15-20 min: 95% → 50% A, 5% → 50% B
-
20-25 min: 50% A, 50% B
-
25-30 min: 50% → 95% A, 50% → 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Solution Preparation:
-
Test Solution: Dissolve 50.0 mg of Dopamine Hydrochloride in Mobile Phase A and dilute to 10.0 mL with the same solvent.
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A. Dilute 1.0 mL of this solution to 10.0 mL with Mobile Phase A (Represents 0.1% impurity).
-
Reference Solution (b) (Resolution): Dissolve 5.0 mg of Dopamine Hydrochloride for system suitability (containing impurities A and B) in 5.0 mL of Mobile Phase A.
System Suitability:
-
Resolution: The resolution between the peaks due to impurity A (4-O-Methyldopamine) and impurity B (3-O-Methyldopamine) in the chromatogram obtained with reference solution (b) should be a minimum of 1.5.
Experimental Workflow
Caption: Workflow for the HPLC analysis of impurities in Dopamine Hydrochloride.
Comparative Performance: Pharmacological and Toxicological Profile
A direct and comprehensive comparison of the pharmacological and toxicological profiles of 4-O-Methyldopamine and dopamine is limited by the scarcity of publicly available experimental data for 4-O-Methyldopamine. The following sections summarize the well-established effects of dopamine and highlight the data gaps for its 4-O-methylated impurity.
Pharmacological Activity
Dopamine:
Dopamine is a critical neurotransmitter in the central nervous system, acting on five distinct G-protein coupled receptors (GPCRs) classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like Receptors: These receptors are coupled to a Gs alpha subunit, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
D2-like Receptors: These receptors are coupled to a Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The diverse physiological effects of dopamine, including roles in motor control, motivation, reward, and cognition, are mediated by the activation of these signaling pathways in different brain regions.
4-O-Methyldopamine:
-
Receptor Binding and Functional Activity: There is a significant lack of published data directly comparing the binding affinity and functional activity (agonist or antagonist) of 4-O-Methyldopamine at dopamine receptor subtypes with that of dopamine. Such studies, typically involving radioligand binding assays and functional assays measuring cAMP levels or other second messengers, are essential to understand its potential to interfere with or mimic the effects of dopamine. One study on 3-methoxytyramine (an isomer of 4-O-methyldopamine) showed high affinity for α2A-adrenergic receptors and moderate affinity for D1 and D2 dopamine receptors, suggesting that methylated dopamine analogs can interact with various receptor systems.
Toxicological Profile
Dopamine:
-
Genotoxicity: In vitro studies have shown that dopamine can induce DNA damage, which is thought to be mediated by the generation of reactive oxygen species (ROS) and quinones during its oxidation.
-
Cytotoxicity: At high concentrations, dopamine can be cytotoxic to neuronal cells in vitro, a phenomenon also linked to oxidative stress.
4-O-Methyldopamine:
-
Toxicity Data: There is a notable absence of publicly available in vivo or in vitro toxicology studies specifically investigating the genotoxicity, cytotoxicity, or other adverse effects of 4-O-Methyldopamine. To perform a thorough risk assessment of this impurity, such studies would be necessary. These would include, but not be limited to, bacterial reverse mutation assays (Ames test), in vitro chromosomal aberration tests, and in vivo micronucleus assays.
Dopamine Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors. The interaction of 4-O-Methyldopamine with these pathways remains to be fully elucidated.
References
Unraveling the Metabolic Fate of 4-O-Methyldopamine: A Comparative Guide
A comprehensive analysis of the structural elucidation of 4-O-Methyldopamine hydrochloride metabolites reveals a metabolic pathway primarily governed by oxidative deamination and potential conjugation reactions. This guide provides a comparative overview of its metabolism, supported by experimental data from related compounds, and details the analytical methodologies crucial for its characterization.
For researchers, scientists, and drug development professionals, understanding the metabolic journey of a compound is paramount. 4-O-Methyldopamine (4-MT), also known as 4-methoxytyramine, is a methylated metabolite of the essential neurotransmitter dopamine (B1211576). While its hydrochloride salt form enhances its stability and solubility for experimental use, the metabolic processes act on the parent molecule. The structural elucidation of its metabolites provides critical insights into its biological activity, potential toxicity, and pharmacokinetic profile.
Metabolic Pathways: A Tale of Two Isomers
The metabolism of dopamine is well-characterized, involving two primary enzymatic pathways: methylation by Catechol-O-methyltransferase (COMT) and oxidative deamination by Monoamine Oxidase (MAO). COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of dopamine, resulting in two main regioisomers: 3-O-Methyldopamine (3-MT) and 4-O-Methyldopamine (4-MT). Of these, 3-MT is the major metabolite.[1]
While the subsequent metabolism of 3-MT to homovanillic acid (HVA) by MAO is extensively studied, the metabolic fate of 4-MT is less documented. However, based on the known substrate specificities of MAO, it is highly probable that 4-MT also undergoes oxidative deamination. This reaction would lead to the formation of 4-hydroxy-3-methoxyphenylacetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to form homovanillic acid (HVA).[2][3]
Beyond Phase I metabolism, Phase II conjugation reactions, such as sulfation and glucuronidation, are significant pathways for the clearance of catecholic compounds.[4][5] It is plausible that 4-O-Methyldopamine and its metabolites can be further conjugated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds for excretion.[6][7]
Metabolic pathway of Dopamine to Homovanillic Acid.
Comparative Data on Metabolite Formation
Direct quantitative comparisons of the metabolic rates of 3-O-Methyldopamine and 4-O-Methyldopamine are scarce in the literature. However, studies on the metabolism of dopamine and related compounds provide valuable insights. For instance, the formation of 3-O-methylated metabolites is generally favored over 4-O-methylated metabolites in the metabolism of catecholic substrates by COMT.
| Analyte | Enzyme | Metabolite | Key Findings | Reference |
| Dopamine | COMT | 3-O-Methyldopamine | Major methylated metabolite. | [1] |
| Dopamine | COMT | 4-O-Methyldopamine | Minor methylated metabolite. | [8] |
| 3-O-Methyldopamine | MAO, ALDH | Homovanillic Acid | Well-established metabolic pathway. | [2] |
| Dopamine | SULT1A3 | Dopamine-3-O-sulfate | SULT1A3 is the major enzyme for dopamine sulfation. | [6] |
| 3-O-Methyldopamine | SULT1A3 | 3-O-Methyldopamine-4-O-sulfate | The catalytic efficiency of SULT1A3 is higher for 3-MT than for dopamine. | [6] |
Experimental Protocols for Structural Elucidation
The identification and quantification of 4-O-Methyldopamine metabolites rely on a combination of advanced analytical techniques.
Sample Preparation: Solid Phase Extraction (SPE)
A common and effective method for extracting catecholamine metabolites from biological matrices like plasma or urine is Solid Phase Extraction.
-
Conditioning: Condition a WCX (Weak Cation Exchange) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 10 mM ammonium (B1175870) phosphate (B84403) buffer (pH 6.5).
-
Sample Loading: To 0.5 mL of plasma, add 50 µL of an internal standard mix and 0.5 mL of 10 mM ammonium phosphate buffer (pH 6.5). Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile (B52724). Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.2% formic acid in water for analysis.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of drug metabolites.
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is typically used. For example, an Agilent Pursuit PFP column.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for these analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Analysis: Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.[10][11]
-
Workflow for LC-MS/MS analysis of metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While LC-MS/MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of novel metabolites.
-
Sample Purity: The metabolite of interest must be isolated and purified, typically using preparative HPLC, to a high degree of purity (>95%).
-
NMR Experiments: A suite of 1D and 2D NMR experiments are conducted:
-
1D NMR: ¹H and ¹³C NMR provide information about the number and types of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Structure Determination: The collective data from these experiments allows for the complete and unambiguous assignment of the chemical structure of the metabolite.[11][12]
Conclusion
The structural elucidation of this compound metabolites is a critical step in understanding its complete pharmacological profile. Based on the metabolism of structurally related compounds, the primary metabolic pathway is likely oxidative deamination by MAO to form homovanillic acid, with subsequent or parallel Phase II conjugation reactions (sulfation and glucuronidation). Definitive identification and quantification of these metabolites necessitate the use of sophisticated analytical techniques, primarily LC-MS/MS for sensitive detection and NMR for unambiguous structural confirmation. Further research focusing directly on the metabolism of 4-O-Methyldopamine is warranted to provide a more complete quantitative comparison with its more abundant isomer, 3-O-Methyldopamine.
References
- 1. UDP-Glucuronosyltransferase 1A10: Activity against the Tobacco-Specific Nitrosamine, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, and a Potential Role for a Novel UGT1A10 Promoter Deletion Polymorphism in Cancer Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Concerted action of the cytosolic sulfotransferase, SULT1A3, and catechol-O-methyltransferase in the metabolism of dopamine in SK-N-MC human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential action of thyroid hormones and chemically related compounds on the activity of UDP-glucuronosyltransferases and cytochrome P-450 isozymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-O-Methyldopamine Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including 4-O-Methyldopamine hydrochloride. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and effectively.
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1][2] This ensures that the chemical is managed in an environmentally responsible manner and in accordance with regulations. Laboratory personnel should never dispose of this compound down the drain or in regular trash.[3][4]
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal preparation, it is crucial to wear appropriate personal protective equipment.[1][5] This minimizes the risk of exposure and ensures personal safety.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use eye/face protection, such as safety goggles or a face shield.[1] |
| Skin and Body Protection | Wear protective clothing to prevent skin contact.[1][5] |
| Respiratory Protection | Avoid breathing dust by using only in a well-ventilated area or with appropriate respiratory protection.[1][2] |
Table 1: Personal Protective Equipment for Handling this compound.
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Treat all this compound, whether in pure form, in solution, or as contaminated lab trash (e.g., gloves, absorbent paper), as hazardous waste.[6][7]
-
Do not mix this compound waste with other incompatible waste streams.[8] Store it separately to prevent potentially hazardous reactions.[8] Incompatible materials include oxidizing agents.[1]
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6][9] The container must have a secure, screw-on cap.[6]
-
As soon as the first particle of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3][7]
-
The label must include:
Step 3: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be under the direct control of laboratory personnel.[9]
-
Ensure the container is kept closed except when adding waste.[6]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[6]
Step 4: Arranging for Disposal
-
Contact your institution's EHS or equivalent safety office to schedule a pickup for the hazardous waste.[3]
-
Complete any required waste information forms, providing a detailed and accurate list of the container's contents.[3]
-
Do not exceed the accumulation time or quantity limits set by your institution and regulatory bodies (e.g., typically not more than 55 gallons of hazardous waste or for longer than 90 days).[6]
Step 5: Empty Container Disposal
-
A container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[10]
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[10]
-
After triple-rinsing, deface or remove the original chemical label and the hazardous waste label before disposing of the container in the regular trash.[7]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. fishersci.com [fishersci.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling 4-O-Methyldopamine Hydrochloride
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-O-Methyldopamine hydrochloride (CAS No: 645-33-0), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye and Face Protection |
| Tight-sealing safety goggles.[2] |
| A face shield should be worn when there is a risk of splashes.[3] |
| Hand Protection |
| Wear protective gloves. Nitrile or neoprene gloves are preferred.[4][5] |
| For extensive handling or in case of splashes, consider double gloving.[6] |
| Gloves should be changed regularly, at least every 30 minutes, or immediately if contaminated, torn, or punctured.[7] |
| Body Protection |
| A disposable gown that is resistant to chemical permeation, long-sleeved, closes in the back, and has knit or elastic cuffs.[5][7] |
| Laboratory coats made of absorbent materials are not suitable.[5] |
| Shoe covers should be worn, especially in areas where contamination is likely.[7] |
| Respiratory Protection |
| Use in a well-ventilated area is required.[4] |
| If there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Personnel unpacking the shipment should wear chemotherapy gloves.[8]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][9] For maintaining product quality, storage in a freezer is recommended.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation for Experimental Use:
-
Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2]
-
Before handling, put on all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid compound.[2][4]
3. During Experimental Use:
-
Measure and weigh the compound carefully to avoid spills.
-
If a spill occurs, follow the spill response protocol outlined below.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
4. Spill Response:
-
In case of a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4]
-
Avoid breathing any dust generated during cleanup.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and paper towels, should be considered hazardous waste.
-
Segregate this waste into a dedicated, clearly labeled hazardous waste container.
2. Disposal of Unused Compound:
-
Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of the compound down the drain or in the regular trash.[2]
3. Container Disposal:
-
Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, the empty container can be disposed of according to institutional guidelines.
4. Final Disposal:
-
All hazardous waste must be disposed of through an approved waste disposal plant.[4]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Workflow for Handling and Disposal
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. fishersci.com [fishersci.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pogo.ca [pogo.ca]
- 7. utoledo.edu [utoledo.edu]
- 8. publications.ashp.org [publications.ashp.org]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
